molecular formula C28H33ClN2 B10774733 Buclizine CAS No. 163837-51-2

Buclizine

Cat. No.: B10774733
CAS No.: 163837-51-2
M. Wt: 433.0 g/mol
InChI Key: MOYGZHXDRJNJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Buclizine is a potent piperazine-derivative antihistamine and antiemetic agent of significant interest in biomedical research. Its primary mechanism of action is the competitive antagonism of histamine H1 receptors, which underlies its utility in studying allergic responses and inflammatory processes. Beyond its classic antihistaminic properties, this compound exhibits notable anti-motion sickness and antiemetic effects, making it a valuable tool for neuropharmacological studies targeting the vestibular system and the chemoreceptor trigger zone (CTZ) in the brain. Researchers also utilize this compound to explore its effects on appetite stimulation and weight gain, a property linked to its histamine receptor blockade, providing insights into metabolic regulation and energy homeostasis. This compound serves as a critical reference standard in analytical chemistry for quality control and assay development. Supplied with detailed analytical data, including HPLC and MS documentation, our high-purity this compound is designed to support rigorous and reproducible scientific inquiry across pharmacology, neuroscience, and immunology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33ClN2/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24/h4-16,27H,17-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYGZHXDRJNJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

129-74-8 (di-hydrochloride)
Record name Buclizine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0022694
Record name Buclizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Buclizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

218 °C
Record name Buclizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00354
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Buclizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.46e-04 g/L
Record name Buclizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

82-95-1, 163837-51-2, 163837-52-3
Record name Buclizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buclizine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buclizine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buclizine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163837523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buclizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00354
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Buclizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Buclizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUCLIZINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFN4445AF2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUCLIZINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1178B2VD9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BUCLIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C94V6X681
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Buclizine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Buclizine's Attenuation of Emetic Signaling in the Medullary Chemoreceptor Trigger Zone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the pharmacological effects of buclizine, a first-generation piperazine antihistamine, on the medullary chemoreceptor trigger zone (CTZ). The CTZ, a primary locus for the detection of emetic stimuli in the blood, is densely populated with various neurotransmitter receptors, including histamine H1, muscarinic acetylcholine, and dopamine D2 receptors. This compound exerts its antiemetic effects through competitive antagonism at these key receptor sites, thereby attenuating the signaling cascades that lead to nausea and vomiting. This document synthesizes available quantitative data on this compound's receptor binding affinities, details relevant experimental protocols for assessing its antiemetic efficacy, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction

The chemoreceptor trigger zone (CTZ), located in the area postrema of the medulla oblongata, serves as a crucial sensory nucleus for detecting emetogenic substances circulating in the bloodstream.[1][2][3] Its unique location outside the blood-brain barrier allows it to monitor for toxins and drugs, initiating the vomiting reflex upon their detection. The CTZ is rich in a variety of neurotransmitter receptors, with histamine H1, muscarinic acetylcholine, and dopamine D2 receptors playing a significant role in mediating emetic signals.[1][2]

This compound is a first-generation antihistamine belonging to the piperazine class, known for its antiemetic, anticholinergic, and sedative properties.[4] Its primary mechanism of action in preventing nausea and vomiting is believed to involve the blockade of histamine H1 and muscarinic acetylcholine receptors within the central nervous system, including the CTZ.[4] While its interaction with dopamine D2 receptors is less characterized, the high density of these receptors in the CTZ suggests a potential role for D2 antagonism in this compound's antiemetic profile. This guide provides an in-depth analysis of this compound's interaction with these key receptors in the CTZ.

Quantitative Receptor Binding Data

The efficacy of this compound as an antiemetic is directly related to its binding affinity for specific receptors within the CTZ. The following table summarizes the available quantitative data on the binding affinities (Ki values) of this compound for human histamine H1, muscarinic, and dopamine D2 receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeLigandKi (nM)Species/TissueReference
Muscarinic Acetylcholine Receptor This compound1,200Bovine Cerebral Cortex[5]

Note: Specific Ki values for this compound at histamine H1 and dopamine D2 receptors were not available in the public domain at the time of this guide's compilation. The provided muscarinic receptor Ki value is from a study on bovine cerebral cortex and serves as an indicator of its anticholinergic potential.

Signaling Pathways in the Chemoreceptor Trigger Zone

The CTZ integrates signals from various emetogenic stimuli through distinct receptor-mediated signaling pathways. This compound's antiemetic action is achieved by interrupting these pathways.

Histamine H1 Receptor Signaling

Histamine, upon binding to H1 receptors in the CTZ, activates the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation and the transmission of emetic signals to the vomiting center. This compound, as an H1 receptor antagonist, competitively blocks histamine from binding to its receptor, thereby inhibiting this pathway.

H1_Signaling_Pathway cluster_CTZ_Neuron CTZ Neuron Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC PKC Activation DAG->PKC Activates Emetic_Signal Emetic Signal Transmission Ca2_release->Emetic_Signal Leads to PKC->Emetic_Signal Leads to This compound This compound This compound->H1R Blocks

Histamine H1 Receptor Signaling Pathway in the CTZ and this compound's Point of Intervention.

Muscarinic Acetylcholine Receptor Signaling

Acetylcholine (ACh) can also induce emesis by acting on muscarinic receptors in the CTZ. Similar to H1 receptors, M1 and M3 muscarinic receptors are coupled to the Gq/11 pathway, leading to PLC activation and subsequent neuronal signaling. This compound's anticholinergic properties allow it to antagonize these receptors, providing another avenue for its antiemetic effect.

Dopamine D2 Receptor Signaling

Dopamine is a potent emetogen that acts on D2 receptors in the CTZ. D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This alteration in second messenger concentration contributes to the generation of emetic signals. While direct evidence for this compound's antagonism at D2 receptors is limited, its structural similarity to other piperazine derivatives with D2 antagonistic properties suggests a potential for such interaction.

D2_Signaling_Pathway cluster_CTZ_Neuron CTZ Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Gio Gi/o D2R->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Emetic_Signal Emetic Signal Transmission cAMP->Emetic_Signal Modulates Potential_Buclizine_Block Potential This compound Antagonism Potential_Buclizine_Block->D2R

Dopamine D2 Receptor Signaling Pathway in the CTZ and the Postulated Site of this compound Action.

Experimental Protocols

The antiemetic properties of this compound can be evaluated using various in vitro and in vivo experimental models. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay for Receptor Affinity Determination

This in vitro assay quantifies the binding affinity of a drug to a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for histamine H1, muscarinic, and dopamine D2 receptors.

Materials:

  • Membrane preparations from cells expressing the receptor of interest (e.g., CHO-K1 cells transfected with human H1, muscarinic, or D2 receptor cDNA).

  • Radioligand specific for the receptor (e.g., [³H]-mepyramine for H1, [³H]-QNB for muscarinic, [³H]-spiperone for D2).

  • Unlabeled this compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound in the assay buffer.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Membranes Cell Membranes (with receptors) Incubation Incubation (allow to reach equilibrium) Membranes->Incubation Radioligand Radioligand Radioligand->Incubation This compound This compound (varying concentrations) This compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Workflow for a Radioligand Binding Assay.

Apomorphine-Induced Emesis Model in Dogs

This in vivo model is used to assess the antiemetic efficacy of drugs against a centrally acting emetogen.[6][7][8]

Objective: To evaluate the ability of this compound to inhibit vomiting induced by the dopamine D2 receptor agonist, apomorphine.

Animals: Healthy adult beagle dogs of either sex.

Materials:

  • This compound hydrochloride.

  • Apomorphine hydrochloride.

  • Vehicle for drug administration (e.g., saline).

Procedure:

  • Acclimatization: Acclimatize the dogs to the experimental environment.

  • Fasting: Fast the dogs overnight with free access to water.

  • Drug Administration: Administer this compound (or vehicle as a control) at a predetermined dose and route (e.g., oral, intravenous) at a specified time before the emetic challenge.

  • Emetic Challenge: Administer a standardized dose of apomorphine (e.g., 0.04 mg/kg, subcutaneously) to induce emesis.[6]

  • Observation: Observe the animals for a defined period (e.g., 1-2 hours) and record the latency to the first emetic episode, the number of retches, and the number of vomits.

  • Data Analysis: Compare the emetic parameters between the this compound-treated and control groups to determine the antiemetic efficacy of this compound.

Apomorphine_Emesis_Protocol start Start acclimatize Acclimatize Dogs start->acclimatize fast Overnight Fasting acclimatize->fast treatment Administer this compound or Vehicle fast->treatment challenge Administer Apomorphine treatment->challenge observe Observe for Emesis challenge->observe record Record Emetic Events observe->record analyze Analyze Data record->analyze end End analyze->end

Experimental Workflow for the Apomorphine-Induced Emesis Model.

Conclusion

This compound's antiemetic properties are attributable to its antagonism of key neurotransmitter receptors within the medullary chemoreceptor trigger zone. Its well-established blockade of histamine H1 and muscarinic acetylcholine receptors, coupled with a potential for dopamine D2 receptor antagonism, provides a multi-pronged approach to inhibiting emetic signaling. The quantitative data, while incomplete, supports its role as a potent anticholinergic agent. The detailed experimental protocols provided herein offer a framework for further investigation into the precise mechanisms and efficacy of this compound. Future research should focus on elucidating the specific binding affinities of this compound for H1 and D2 receptors to provide a more complete understanding of its pharmacological profile and its therapeutic potential in the management of nausea and vomiting.

References

Investigating Buclizine as a Translationally Controlled Tumor Protein (TCTP) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Translationally Controlled Tumor Protein (TCTP), also known as histamine-releasing factor, is a highly conserved protein that is overexpressed in a wide variety of human cancers and is associated with a poor prognosis.[1] TCTP plays a crucial role in tumorigenesis by promoting cell proliferation, inhibiting apoptosis, and enhancing cell migration.[2] Its multifaceted role in cancer progression has made it an attractive target for the development of novel anti-cancer therapies.[3] Buclizine, an antihistamine drug, has been identified as a direct inhibitor of TCTP, offering a promising avenue for cancer treatment through a mechanism of differentiation therapy rather than conventional cytotoxicity.[4][5] This technical guide provides an in-depth overview of the investigation of this compound as a TCTP inhibitor, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Quantitative Data on this compound-TCTP Interaction and Cellular Effects

The following tables summarize the key quantitative data from studies on this compound's interaction with TCTP and its effects on cancer cells.

Parameter Value Method Source
Binding Affinity (Kd) to TCTP 433 ± 47.1 μMMicroscale Thermophoresis[5]
Cell Line Effect Concentration Duration Source
MCF-7 (Breast Cancer) G1 phase cell cycle arrest60-75 μM72 hours[5][6]
MCF-7 (Breast Cancer) Downregulation of TCTP expression60-75 μM72 hours[5]
MCF-7 (Breast Cancer) Inhibition of cell growth (cytostatic)Dose-dependent72 hours[5]
MCF-7 (Breast Cancer) No significant induction of apoptosisIC50 or 2 x IC5072 hours[7]

Signaling Pathways Modulated by this compound through TCTP Inhibition

This compound's inhibition of TCTP has been shown to impact key signaling pathways involved in cell cycle regulation and tumor suppression.

TCTP-p53 Signaling Pathway

TCTP is a negative regulator of the tumor suppressor protein p53. TCTP promotes the degradation of p53 by interacting with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4][8] By inhibiting TCTP, this compound is proposed to disrupt this interaction, leading to the stabilization and accumulation of p53, which can then activate downstream pathways to induce cell cycle arrest.

TCTP_p53_Pathway cluster_nucleus Nucleus TCTP TCTP MDM2 MDM2 TCTP->MDM2 Stabilizes p53 p53 MDM2->p53 Ubiquitinates Proteasome Proteasome p53->Proteasome Degradation p21 p21 p53->p21 Activates Ub Ubiquitin G1_Arrest G1 Phase Cell Cycle Arrest p21->G1_Arrest Induces This compound This compound This compound->TCTP Inhibits

This compound inhibits TCTP, leading to p53 stabilization and G1 arrest.
TCTP and G1/S Phase Transition

TCTP plays a critical role in the G1/S transition of the cell cycle. It interacts with CSN4, a subunit of the COP9 Signalosome complex, which regulates CULLIN-RING ubiquitin ligases.[9] This regulation is crucial for the degradation of cell cycle inhibitors, allowing the cell to progress into the S phase. By inhibiting TCTP, this compound disrupts this process, leading to an arrest in the G1 phase.[2][9]

TCTP_G1_S_Transition cluster_cell_cycle Cell Cycle Control TCTP TCTP CSN4 CSN4 TCTP->CSN4 Interacts with COP9 COP9 Signalosome CSN4->COP9 Is a subunit of CUL1 CUL1-RING Ligase COP9->CUL1 Regulates CellCycleInhibitors Cell Cycle Inhibitors (e.g., p27) CUL1->CellCycleInhibitors Degrades G1_S_Transition G1/S Transition CellCycleInhibitors->G1_S_Transition Inhibits This compound This compound This compound->TCTP Inhibits

This compound disrupts TCTP's role in the G1/S transition via the COP9 Signalosome.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a TCTP inhibitor.

Microscale Thermophoresis (MST) for Binding Affinity Determination

Objective: To quantify the binding affinity of this compound to TCTP.

Materials:

  • Recombinant human TCTP

  • This compound hydrochloride

  • Labeling kit (e.g., Monolith NT™ Protein Labeling Kit)

  • MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20)

  • MST capillaries

  • MST instrument (e.g., Monolith NT.115)

Procedure:

  • Labeling of TCTP: Label the recombinant TCTP with a fluorescent dye according to the manufacturer's protocol of the labeling kit.

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in MST buffer to the desired starting concentration.

    • Perform a serial dilution of the this compound solution in MST buffer.

    • Mix each this compound dilution with a constant concentration of labeled TCTP.

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries into the MST instrument.

    • Perform the MST measurement according to the instrument's instructions.

  • Data Analysis: Analyze the change in thermophoresis to determine the dissociation constant (Kd) using the instrument's software.

Cell Growth Inhibition Assay (Resazurin Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • This compound hydrochloride

  • Resazurin sodium salt solution

  • 96-well plates

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include untreated control wells.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

  • Measurement: Measure the fluorescence or absorbance of the resorufin product using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.

Western Blot for TCTP and p53 Expression

Objective: To analyze the effect of this compound on the protein expression levels of TCTP and p53.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound hydrochloride

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-TCTP, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound hydrochloride

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • This compound hydrochloride

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time and harvest both adherent and floating cells.

  • Staining:

    • Wash the cells with PBS and resuspend them in the binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells based on the fluorescence signals.

Conclusion

This compound presents a compelling case as a TCTP inhibitor for cancer therapy. Its ability to directly bind to TCTP and induce a cytostatic effect through G1 phase cell cycle arrest, without causing significant apoptosis, aligns with the principles of differentiation therapy. The detailed experimental protocols and an understanding of the modulated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and potentially harness the therapeutic potential of this compound and other TCTP inhibitors in the fight against cancer. Further research is warranted to explore the efficacy of this compound in a broader range of cancer types and to optimize its therapeutic application.

References

Buclizine's Interaction with the p53 Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Anti-Tumor Activities of Buclizine and its Potential Modulation of the p53 Signaling Pathway

Abstract

This technical guide provides a comprehensive overview of the current understanding and hypothesized interaction of the antihistamine drug this compound with the p53 signaling pathway. While direct evidence of this interaction remains to be definitively established, a growing body of research on this compound and structurally related piperazine derivatives suggests a potential role in modulating p53-mediated cellular processes, including cell cycle arrest and apoptosis. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics. It consolidates available quantitative data, details relevant experimental protocols, and presents visual diagrams of the implicated signaling pathways and experimental workflows to facilitate further research in this promising area.

Introduction

This compound, a first-generation antihistamine of the piperazine class, has long been utilized for its antiemetic and antivertigo properties. Recent investigations, however, have unveiled its potential anti-tumor activities, sparking interest in its mechanism of action at the molecular level. The p53 tumor suppressor protein, often termed the "guardian of the genome," plays a pivotal role in regulating cell cycle progression and inducing apoptosis in response to cellular stress, thereby preventing tumorigenesis. This guide explores the hypothesis that this compound may exert its anti-cancer effects through modulation of the p53 signaling pathway, drawing parallels from studies on the related compound meclizine and other piperazine derivatives.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the anti-tumor effects of this compound and the related antihistamine, meclizine.

Table 1: Anti-proliferative and Cell Cycle Effects of this compound on MCF-7 Breast Cancer Cells

ParameterValue/EffectCitation
IC50 (72h) 19.18 µM
Cell Cycle Arrest G1 phase arrest
Protein Expression - Decreased TCTP - Decreased Cyclin D1 - Decreased Cyclin D3 - Decreased CDK2 - Decreased CDK4 - Increased MCL-1S

Table 2: Effects of Meclizine on COLO 205 Human Colon Cancer Cells

ParameterEffectCitation
Cell Cycle Arrest Dose-dependent increase in G0/G1 phase[1][2]
p53 Protein Expression Upregulated[1][2]
p21 Protein Expression Upregulated[1][2]
Bcl-2 Protein Expression Downregulated[1][2]
Caspase Activation Activation of Caspases 3, 8, and 9[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies of this compound and meclizine, offering a practical guide for researchers seeking to replicate or build upon these findings.

Cell Viability and IC50 Determination (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., MCF-7 or COLO 205) in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well and incubate overnight.[3][4]

  • Drug Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve by determining the concentration of the drug that results in a 50% reduction in cell viability compared to the control.[3]

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, allowing for the analysis of cell cycle distribution based on DNA content.

Protocol:

  • Cell Preparation: Treat cells with the test compound for the specified time. Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).[1][5][6][7][8]

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[5][6][7][8]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[5][6][7]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) to degrade RNA and ensure specific DNA staining.[5][6][8]

  • PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate in the dark for at least 15-30 minutes at room temperature.[5][6][7][8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][5][6][7][8]

Protein Expression Analysis (Western Blotting)

Western blotting is a technique used to detect and quantify specific proteins in a sample.

Protocol:

  • Cell Lysis: Treat cells with the test compound, then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.[9][10][11]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[11]

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p53, p21, Cyclin D1, CDK4) overnight at 4°C.[9][10][11]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the level of protein expression.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the p53 signaling pathway, a hypothesized mechanism for this compound's action, and a typical experimental workflow.

p53_Signaling_Pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_downstream Downstream Effects cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 Activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 Activates MDM2 MDM2 p53->MDM2 Inhibition p21 p21 p53->p21 Induces GADD45 GADD45 p53->GADD45 Induces Bax Bax p53->Bax Induces PUMA PUMA p53->PUMA Induces Cell Cycle Arrest (G1/S) Cell Cycle Arrest (G1/S) p21->Cell Cycle Arrest (G1/S) DNA Repair DNA Repair GADD45->DNA Repair Apoptosis Apoptosis Bax->Apoptosis PUMA->Apoptosis Buclizine_Hypothesized_Pathway cluster_p53 p53 Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation This compound This compound p53 p53 This compound->p53 Upregulates (Hypothesized) Cyclin D/CDK4 Cyclin D/CDK4 This compound->Cyclin D/CDK4 Inhibits Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates (from Meclizine data) MCL-1S MCL-1S This compound->MCL-1S Upregulates p21 p21 p53->p21 Induces p21->Cyclin D/CDK4 Inhibits G1 Arrest G1 Arrest Cyclin D/CDK4->G1 Arrest Progression Block Caspases Caspases Bcl-2->Caspases Inhibits MCL-1S->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cell Culture\n(e.g., MCF-7, COLO 205) Cell Culture (e.g., MCF-7, COLO 205) MTT Assay MTT Assay Cell Culture\n(e.g., MCF-7, COLO 205)->MTT Assay Flow Cytometry Flow Cytometry Cell Culture\n(e.g., MCF-7, COLO 205)->Flow Cytometry Western Blot Western Blot Cell Culture\n(e.g., MCF-7, COLO 205)->Western Blot Drug Preparation\n(this compound) Drug Preparation (this compound) Drug Preparation\n(this compound)->MTT Assay Drug Preparation\n(this compound)->Flow Cytometry Drug Preparation\n(this compound)->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cell Cycle Distribution Cell Cycle Distribution Flow Cytometry->Cell Cycle Distribution Protein Expression Levels Protein Expression Levels Western Blot->Protein Expression Levels Mechanism of Action Mechanism of Action IC50 Determination->Mechanism of Action Cell Cycle Distribution->Mechanism of Action Protein Expression Levels->Mechanism of Action

References

Preliminary Investigation of Buclizine Off-Target Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine, a first-generation piperazine H1-antihistamine, has a long history of clinical use for the management of nausea, vomiting, and vertigo.[1][2][3][4] Like other first-generation antihistamines, its therapeutic actions are accompanied by a side-effect profile that suggests a broader range of pharmacological activity than selective antagonism of the histamine H1 receptor.[4][5][6] This technical guide provides a framework for the preliminary investigation of this compound's off-target effects, a critical step in understanding its complete pharmacological profile and potential for drug repositioning or identifying liabilities. This document outlines the known pharmacology of this compound, details relevant experimental protocols for comprehensive off-target profiling, and presents a structure for the systematic evaluation of its interactions with key physiological receptors.

Introduction: The Rationale for Off-Target Investigation

First-generation antihistamines are known for their ability to cross the blood-brain barrier and interact with a variety of neurotransmitter receptors, leading to a range of central nervous system effects such as drowsiness and dizziness.[1][4][6] this compound is no exception and is known to possess antimuscarinic and moderate sedative properties.[1][4] A thorough investigation of its off-target interactions is essential for a complete understanding of its mechanism of action, potential for adverse drug reactions, and opportunities for repurposing.

This guide focuses on the preliminary in vitro assessment of this compound's activity at key receptor families implicated in the side-effect profiles of first-generation antihistamines, namely muscarinic, dopaminergic, and serotonergic receptors.

Known and Postulated Off-Target Profile of this compound

While comprehensive public data on the off-target binding profile of this compound is limited, its classification as a first-generation antihistamine and its known side effects allow for the postulation of several key off-target interactions.

Table 1: Postulated Off-Target Receptor Families for this compound

Receptor FamilySubtypes of InterestRationale for Investigation
Muscarinic Acetylcholine M1, M2, M3, M4, M5Known anticholinergic/antimuscarinic properties of this compound.[1][2][4][6]
Dopaminergic D1, D2, D3, D4, D5Potential for CNS effects; some first-generation antihistamines exhibit affinity for dopamine receptors.
Serotonergic 5-HT1A, 5-HT2A, 5-HT2C, etc.Overlap in signaling pathways and potential for mood and appetite-related side effects.
Adrenergic α1, α2, β1, β2Potential for cardiovascular and other autonomic side effects.

Experimental Protocols for Off-Target Profiling

A systematic investigation of this compound's off-target effects necessitates a tiered approach, beginning with broad screening assays and progressing to more detailed functional characterization of identified interactions.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand from its receptor by the test compound (this compound).

3.1.1. Detailed Methodology for Radioligand Binding Assay

  • Membrane Preparation:

    • Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration of the membrane preparation is determined.

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of this compound.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Data Acquisition and Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Example Data Presentation for Radioligand Binding Assays

TargetRadioligandThis compound Ki (nM)
Histamine H1[³H]PyrilamineValue
Muscarinic M1[³H]PirenzepineValue
Muscarinic M2[³H]AF-DX 384Value
Muscarinic M3[³H]4-DAMPValue
Dopamine D2[³H]SpiperoneValue
Serotonin 5-HT2A[³H]KetanserinValue
Functional Assays

Functional assays are essential to determine whether the binding of this compound to an off-target receptor results in a biological response (i.e., antagonism, agonism, or inverse agonism).

3.2.1. cAMP Assays for Gs and Gi-Coupled Receptors

Many dopaminergic and serotonergic receptors signal through the modulation of cyclic AMP (cAMP) levels via Gs (stimulatory) or Gi (inhibitory) G-proteins.

Detailed Methodology for cAMP Assay:

  • Cell Culture and Plating:

    • Culture cells expressing the Gs or Gi-coupled receptor of interest.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80). For Gi-coupled receptors, co-stimulation with forskolin is often used to induce a measurable cAMP level.

    • Incubate to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis:

    • Generate concentration-response curves for this compound's inhibition of the agonist-induced cAMP response.

    • Determine the IC50 value for this compound.

3.2.2. Calcium Flux Assays for Gq-Coupled Receptors

Muscarinic M1 and M3 receptors, as well as some serotonergic receptors (e.g., 5-HT2A), are coupled to Gq G-proteins, which signal through an increase in intracellular calcium ([Ca²⁺]i).

Detailed Methodology for Calcium Flux Assay:

  • Cell Culture and Dye Loading:

    • Culture cells expressing the Gq-coupled receptor of interest.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure (Antagonist Mode):

    • Transfer the dye-loaded cells to a microplate reader.

    • Add varying concentrations of this compound.

    • After a short incubation, add a known agonist for the receptor.

  • Data Acquisition and Analysis:

    • Measure the change in fluorescence intensity over time, which corresponds to the change in [Ca²⁺]i.

    • Determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate its IC50 value.

Enzyme Inhibition Assays

To investigate if this compound interacts with key enzymes, in vitro inhibition assays can be performed.

Detailed Methodology for Enzyme Inhibition Assay:

  • Assay Setup:

    • In a microplate, combine a purified enzyme, its specific substrate, and varying concentrations of this compound in an appropriate buffer.

  • Reaction and Detection:

    • Initiate the enzymatic reaction and monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer, fluorometer, or luminometer, depending on the assay principle.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction at each concentration of this compound.

    • Determine the IC50 value of this compound for the inhibition of the enzyme.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the general signaling pathways for the key receptor families that may be affected by this compound's off-target activity.

G_Protein_Signaling cluster_Gs Gs-Coupled Pathway cluster_Gi Gi-Coupled Pathway cluster_Gq Gq-Coupled Pathway Gs_Agonist Agonist Gs_Receptor Gs-Coupled Receptor Gs_Agonist->Gs_Receptor Gs_Protein Gs Protein Gs_Receptor->Gs_Protein activates AC_Gs Adenylyl Cyclase Gs_Protein->AC_Gs activates cAMP_Gs cAMP AC_Gs->cAMP_Gs produces PKA PKA cAMP_Gs->PKA activates CREB CREB PKA->CREB phosphorylates Cellular_Response_Gs Cellular Response CREB->Cellular_Response_Gs Gi_Agonist Agonist Gi_Receptor Gi-Coupled Receptor Gi_Agonist->Gi_Receptor Gi_Protein Gi Protein Gi_Receptor->Gi_Protein activates AC_Gi Adenylyl Cyclase Gi_Protein->AC_Gi inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi decreased production Cellular_Response_Gi Cellular Response cAMP_Gi->Cellular_Response_Gi Gq_Agonist Agonist Gq_Receptor Gq-Coupled Receptor Gq_Agonist->Gq_Receptor Gq_Protein Gq Protein Gq_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC DAG->PKC Cellular_Response_Gq Cellular Response Ca_Release->Cellular_Response_Gq PKC->Cellular_Response_Gq

Caption: Overview of Gs, Gi, and Gq G-protein-coupled receptor signaling pathways.

Experimental Workflow

The following diagram outlines a logical workflow for the preliminary investigation of this compound's off-target effects.

Off_Target_Workflow start Start: this compound broad_screen Broad Panel Radioligand Binding Screen (e.g., 44+ targets) start->broad_screen analyze_hits Analyze Binding Data (Ki values) broad_screen->analyze_hits no_hits No Significant Off-Target Binding analyze_hits->no_hits Ki > 10 µM functional_assays Functional Assays for Identified Hits (cAMP, Calcium Flux, etc.) analyze_hits->functional_assays Ki < 10 µM end End: Off-Target Profile no_hits->end determine_activity Determine Functional Activity (Antagonist, Agonist, etc.) functional_assays->determine_activity no_functional_activity Binding with No Functional Effect determine_activity->no_functional_activity No effect characterize_potency Characterize Potency (IC50/EC50 values) determine_activity->characterize_potency Effect observed no_functional_activity->end characterize_potency->end

Caption: Experimental workflow for identifying and characterizing off-target effects.

Conclusion

The preliminary investigation of this compound's off-target effects is a crucial endeavor for a comprehensive understanding of its pharmacology. The experimental protocols detailed in this guide provide a robust framework for identifying and characterizing these interactions. While a complete public dataset of this compound's off-target binding affinities is not currently available, the application of these methodologies will enable researchers to generate the necessary quantitative data to populate the proposed tables. This, in turn, will facilitate a more informed assessment of this compound's therapeutic potential and safety profile. A thorough off-target characterization is paramount for guiding future research, whether for optimizing its current clinical use, exploring novel therapeutic indications, or mitigating potential adverse effects.

References

Buclizine as an Appetite Stimulant: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of buclizine as an appetite stimulant is not a validated indication and has been restricted or banned in some countries due to a lack of robust scientific evidence.[1][2] This document summarizes the limited preclinical data available to inform research and development professionals about the current state of knowledge.

Executive Summary

This compound, a first-generation antihistamine with anticholinergic properties, has been historically used off-label as an appetite stimulant, particularly in children.[3][4][5] However, a thorough review of the scientific literature reveals a significant scarcity of dedicated preclinical research to validate this effect and elucidate its mechanism of action. The available data is largely derived from older, limited clinical studies and a single recent study in swine.[6][7][8] The proposed mechanisms, including mild hypoglycemia and central anticholinergic effects, remain largely speculative and unproven in rigorous preclinical models.[9] This whitepaper provides a comprehensive overview of the existing preclinical findings, highlights the critical knowledge gaps, and outlines potential avenues for future research.

Preclinical Data on Appetite Stimulation

The available quantitative preclinical data on this compound's orexigenic (appetite-stimulating) effects is limited to a single study in a non-rodent model.

Table 1: Effects of this compound Hydrochloride on Performance in Growing and Fattening Pigs [8]

Treatment Group (n=6 per group)Initial Body Weight (kg, mean ± SD)Final Body Weight (kg, mean ± SD)
T1 (Control)~1848.5 ± 6
T2 (0.025 mg/kg/week)~1847.0 (SD not reported)
T3 (0.050 mg/kg/week) ~18 53.83 ± 5
T4 (0.1 mg/kg/week)~1847.0 (SD not reported)

Data extracted from García Romero et al., 2021. The study notes T3 as the most effective dose for improving weight gain and feed conversion.

Experimental Protocols

Study of this compound Hydrochloride in Pigs
  • Objective: To determine the effect of different levels of this compound hydrochloride on the growth and fattening performance of pigs.[8]

  • Animal Model: 24 Landrace breed pigs with an initial live weight of approximately 18 kg.[8][10]

  • Experimental Design: A completely randomized block design with four treatment groups and six repetitions per group.[8][10]

  • Treatments:

    • T1: Control group (no this compound)

    • T2: 0.025 mg/kg this compound hydrochloride per animal per week

    • T3: 0.050 mg/kg this compound hydrochloride per animal per week

    • T4: 0.1 mg/kg this compound hydrochloride per animal per week[8]

  • Administration: The total dose was administered weekly for three weeks.[8]

  • Duration: The study lasted for 12 weeks.[10]

  • Key Parameters Measured: Body weight and food conversion efficiency.[8]

  • Hematological Analysis: Blood biochemistry was analyzed to assess renal and hepatic function. The study reported no alterations.[8][10]

experimental_workflow_pigs start Start: 24 Landrace Pigs (~18 kg) randomization Randomization into 4 Treatment Groups (n=6) start->randomization treatments Weekly this compound Administration for 3 Weeks (T1: Control, T2: 0.025 mg/kg, T3: 0.050 mg/kg, T4: 0.1 mg/kg) randomization->treatments monitoring 12-Week Monitoring treatments->monitoring measurements Data Collection: - Body Weight - Food Conversion monitoring->measurements analysis Statistical Analysis (ANOVA) measurements->analysis end End: Evaluation of Performance analysis->end proposed_mechanisms This compound This compound h1_receptor Central H1 Receptor Blockade This compound->h1_receptor Antihistaminergic ach_receptor Central Muscarinic Receptor Blockade This compound->ach_receptor Anticholinergic hypoglycemia Induction of Mild Hypoglycemia This compound->hypoglycemia Hypothesized appetite Appetite Stimulation h1_receptor->appetite ach_receptor->appetite hypoglycemia->appetite

References

In Silico Docking of Buclizine with Histamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine, a first-generation piperazine antihistamine, has long been utilized for its antiemetic and antivertigo properties, which are primarily attributed to its antagonist activity at the histamine H1 receptor. However, a detailed understanding of its interaction with all four histamine receptor subtypes (H1, H2, H3, and H4) at a molecular level is crucial for elucidating its full pharmacological profile and potential for repositioning. This technical guide provides a comprehensive overview of a proposed in silico molecular docking study of this compound with the four human histamine receptors. Due to the limited availability of direct docking studies on this compound, this guide infers its potential binding characteristics based on studies of structurally analogous first-generation antihistamines, particularly Meclizine. We present a detailed hypothetical experimental protocol for molecular docking, summarize potential quantitative data, and visualize key signaling pathways and experimental workflows to facilitate further research in this area.

Introduction: this compound and the Histamine Receptor Family

This compound is a piperazine derivative classified as a first-generation H1 antihistamine with additional anticholinergic, antiemetic, central nervous system depressant, and local anesthetic effects.[1][2][3] Its primary clinical applications include the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] The therapeutic effects of this compound are largely mediated by its antagonism of the histamine H1 receptor in the central nervous system.[4]

The histamine receptor family comprises four distinct G-protein coupled receptors (GPCRs) - H1, H2, H3, and H4 - which mediate the diverse physiological and pathological effects of histamine.[5][6] Understanding the interaction of ligands like this compound with all four receptor subtypes is essential for a complete pharmacological characterization.

  • Histamine H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC), initiating the IP3 and DAG signaling cascades.[5] This pathway is central to allergic and inflammatory responses.

  • Histamine H2 Receptor (H2R): Coupled to Gs proteins, H2R activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. This pathway is famously involved in the regulation of gastric acid secretion.[7]

  • Histamine H3 Receptor (H3R): This receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, decreasing cAMP levels. It primarily functions as a presynaptic autoreceptor in the central nervous system, regulating the release of histamine and other neurotransmitters.

  • Histamine H4 Receptor (H4R): Also coupled to Gi/o proteins, the H4R is predominantly expressed on cells of hematopoietic origin and plays a significant role in immune responses and inflammation.[8]

Proposed In Silico Docking Methodology

This section outlines a detailed, albeit hypothetical, experimental protocol for conducting molecular docking studies of this compound with all four human histamine receptors. This protocol is based on established methodologies for GPCR docking and insights from docking studies of structurally similar antihistamines.[9][10][11][12]

Software and Tools
  • Molecular Docking Software: AutoDock Vina, Glide, GOLD, or similar.

  • Visualization and Analysis Software: PyMOL, Chimera, Discovery Studio Visualizer.

  • Protein Preparation Wizard: Schrödinger's Protein Preparation Wizard or equivalent.

  • Ligand Preparation: ChemDraw, MarvinSketch, or similar for 2D structure drawing and conversion to 3D.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation PDB Receptor Structure Acquisition (PDB) Grid_Gen Grid Generation PDB->Grid_Gen Prepared Receptor Ligand_Prep Ligand Preparation (this compound 3D) Docking Molecular Docking Ligand_Prep->Docking Prepared Ligand Grid_Gen->Docking Pose_Analysis Pose Analysis & Scoring Docking->Pose_Analysis MD_Sim Molecular Dynamics Simulation Pose_Analysis->MD_Sim Best Pose Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy

Caption: Proposed workflow for in silico docking of this compound.
Detailed Protocol

  • Receptor Structure Preparation:

    • Acquire the 3D crystal structures of the human histamine receptors from the Protein Data Bank (PDB). Suitable structures include:

    • Prepare the receptor structures by removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the energy of the structure using a tool like the Protein Preparation Wizard. For GPCRs, it is crucial to correctly model the transmembrane domains.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem (CID 6729) or draw it using chemical drawing software.[26][27][28][29]

    • Generate a low-energy 3D conformation of the ligand. Assign proper atom types and charges.

  • Grid Generation:

    • Define the binding site on the receptor. For H1R, this can be inferred from the co-crystallized ligand in PDB entry 3RZE and from studies on analogous compounds.[13][14][15][16] For H2R, H3R, and H4R, the binding pocket can be identified based on the location of co-crystallized ligands in their respective PDB structures.

    • Generate a grid box that encompasses the defined binding site for the docking calculations.

  • Molecular Docking:

    • Perform the docking of the prepared this compound ligand into the grid of each prepared receptor using the chosen docking software.

    • Generate a set of possible binding poses (e.g., 10-20) for each receptor.

  • Pose Analysis and Scoring:

    • Analyze the generated docking poses based on their predicted binding energies (scoring functions). The pose with the lowest binding energy is typically considered the most favorable.

    • Visually inspect the top-scoring poses to assess the interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the receptor's binding pocket.

  • Molecular Dynamics (MD) Simulation (Optional but Recommended):

    • To further validate the stability of the predicted binding pose, a short MD simulation (e.g., 100 ns) of the receptor-ligand complex can be performed. This helps to assess the dynamic stability of the interactions observed in the static docking pose.

  • Binding Free Energy Calculation:

    • If MD simulations are performed, the binding free energy can be more accurately calculated using methods like MM-PBSA or MM-GBSA.

Data Presentation: Inferred Binding Characteristics

Table 1: Inferred Binding Interactions of this compound with Histamine H1 Receptor (PDB: 3RZE)

Interacting ResidueInteraction TypeInferred from
ASP107Ionic InteractionMeclizine Docking Study
LYS191Cation-πMeclizine Docking Study
TRP428π-π StackingDoxepin in 3RZE[13][14][15][16]
PHE435HydrophobicMeclizine Docking Study

Table 2: Predicted Binding Affinities of First-Generation Antihistamines with H1 Receptor

CompoundPredicted Binding Energy (kcal/mol)Reference
Hydroxyzine-11.5 to -12.2General Antihistamine Docking Studies
Meclizine(Not Quantified)Meclizine Docking Study
This compound (Inferred) -11.0 to -12.5 Inference from similar compounds
Doxepin (in 3RZE)-12.1General Antihistamine Docking Studies

Note: The binding energy for this compound is an educated estimation based on its structural similarity to other first-generation antihistamines and should be confirmed by dedicated docking studies.

Visualization of Signaling Pathways and Logical Relationships

Histamine Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for each of the four histamine receptor subtypes.

H1R_Signaling Histamine Histamine H1R H1R Histamine->H1R Gq11 Gq11 H1R->Gq11 activates PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates

Caption: H1 Receptor Signaling Pathway.

H2R_Signaling Histamine Histamine H2R H2R Histamine->H2R Gs Gs H2R->Gs activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response phosphorylates targets

Caption: H2 Receptor Signaling Pathway.

H3R_Signaling Histamine Histamine H3R H3R Histamine->H3R Gio Gio H3R->Gio activates AC Adenylyl Cyclase Gio->AC cAMP cAMP AC->cAMP decreases PKA Protein Kinase A cAMP->PKA NT_Release Neurotransmitter Release PKA->NT_Release reduces

Caption: H3 Receptor Signaling Pathway.

H4R_Signaling Histamine Histamine H4R H4R Histamine->H4R Gio Gio H4R->Gio activates AC Adenylyl Cyclase Gio->AC inhibits PLC PLC Gio->PLC cAMP cAMP AC->cAMP decreases Ca_mobilization Ca2+ Mobilization PLC->Ca_mobilization leads to Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis induces

Caption: H4 Receptor Signaling Pathway.
Structure-Based Drug Design Logical Flow

The following diagram illustrates the logical flow of a structure-based drug design campaign that could be initiated from the findings of these docking studies.

sbd_flow Target_ID Target Identification (Histamine Receptors) Docking In Silico Docking (this compound) Target_ID->Docking Hit_ID Hit Identification (Binding Pose) Docking->Hit_ID Lead_Opt Lead Optimization (this compound Analogs) Hit_ID->Lead_Opt In_Vitro In Vitro Assays (Binding Affinity) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: Structure-Based Drug Design Cycle.

Conclusion and Future Directions

This technical guide has outlined a comprehensive, though hypothetical, framework for investigating the molecular interactions of this compound with all four human histamine receptors through in silico docking. While direct experimental or computational data on this compound's binding characteristics remain scarce, the analysis of structurally related compounds like Meclizine provides a strong foundation for predicting its binding mode, particularly with the H1 receptor.

The proposed docking protocol offers a clear roadmap for researchers to undertake these studies, which would yield valuable quantitative data on binding affinities and interacting residues. Such data would be instrumental in:

  • Elucidating the full pharmacological profile of this compound: Understanding its affinity for H2, H3, and H4 receptors could reveal previously uncharacterized off-target effects or polypharmacology.

  • Facilitating drug repositioning efforts: A detailed understanding of this compound's interactions with all histamine receptors might suggest new therapeutic applications.

  • Guiding the design of novel antihistamines: The binding pose of this compound can serve as a template for the structure-based design of new ligands with improved selectivity and pharmacokinetic properties.

Future work should focus on executing the proposed in silico studies to generate concrete data for this compound. These computational findings should then be validated through in vitro binding assays to confirm the predicted affinities and binding modes. Ultimately, a thorough molecular understanding of how this compound interacts with the histamine receptor family will pave the way for more informed drug development and therapeutic applications.

References

The Effect of Buclizine on NF-κB Signaling Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vitro studies thoroughly detailing the effects of buclizine on NF-κB signaling pathways are currently limited in publicly available scientific literature. This guide synthesizes general knowledge of first-generation antihistamines, data from structurally related piperazine derivatives, and established experimental protocols to provide a framework for investigating this compound's potential role in modulating NF-κB signaling.

Introduction

This compound is a first-generation piperazine H1-antihistamine characterized by its antiemetic, antimuscarinic, and moderate sedative properties.[1][2] While primarily recognized for its role in preventing motion sickness and vertigo, the broader immunomodulatory effects of first-generation antihistamines are of growing interest. A key pathway in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases. Some H1-antihistamines have been shown to attenuate allergic inflammation by down-regulating the activity of the NF-κB transcription factor.[3] This document provides a technical overview of the potential interactions between this compound and the NF-κB pathway, drawing on data from related compounds and outlining methodologies for future in vitro research.

The NF-κB Signaling Pathway: An Overview

The NF-κB family of transcription factors are pivotal regulators of genes involved in inflammation, immunity, cell survival, and proliferation. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs). The canonical NF-κB pathway, typically activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), involves the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer (most commonly the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.

Quantitative Data on Related Piperazine Antihistamines

CompoundCell LineTreatment ConditionsKey FindingsReference
Cyclizine RAW264.7 macrophagesConcentration-dependentInduced pro-inflammatory cytokine (TNF-α, IL-1β, IL-6) production. Stimulated phosphorylation of NF-κB p65.[4]
Meclizine Bronchial epithelial cellsNot specifiedSuppressed the NF-κB pathway and significantly reduced IL-8 release.[5]
Hydroxyzine J774.2 macrophagesNot specifiedHad anti-inflammatory effects on activated macrophages, with intracellular mechanisms partially involving the p38 MAPK and PI3K pathways, which can cross-talk with NF-κB.[6]

Experimental Protocols for In Vitro Investigation

To elucidate the specific effects of this compound on the NF-κB signaling pathway, a series of in vitro experiments can be conducted.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines are suitable for studying NF-κB signaling, including human embryonic kidney cells (HEK293), macrophage cell lines (e.g., RAW264.7 or J774.2), or specific cell types relevant to the research question (e.g., bronchial epithelial cells).

  • Stimulation: To activate the NF-κB pathway, cells are typically stimulated with a pro-inflammatory agent. TNF-α (10-20 ng/mL) or lipopolysaccharide (LPS) (1 µg/mL) are commonly used.

  • This compound Treatment: Cells should be pre-treated with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) before the addition of the inflammatory stimulus. A vehicle control (e.g., DMSO) must be included.

NF-κB Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

  • Transfection: Cells are transiently transfected with a reporter plasmid containing a luciferase gene under the control of NF-κB response elements. A control plasmid (e.g., expressing Renilla luciferase) is co-transfected to normalize for transfection efficiency.

  • Treatment: After 24-48 hours, the transfected cells are treated with this compound followed by TNF-α or another appropriate stimulus.

  • Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The ratio of NF-κB-driven firefly luciferase to the control Renilla luciferase is calculated. A decrease in this ratio in this compound-treated cells would indicate inhibition of NF-κB transcriptional activity.

Western Blot Analysis

This technique is used to measure the protein levels and phosphorylation status of key components of the NF-κB pathway.

  • Cell Lysis: Following treatment, cells are lysed to extract total protein or cytoplasmic and nuclear fractions.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for total and phosphorylated forms of p65 and IκBα. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Inhibition by this compound would be indicated by a decrease in IκBα phosphorylation and degradation, and a reduction in p65 phosphorylation and nuclear translocation.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production

This assay measures the levels of pro-inflammatory cytokines, which are downstream products of NF-κB activation.

  • Sample Collection: The cell culture supernatant is collected after the treatment period.

  • ELISA Procedure: The supernatant is added to microplate wells pre-coated with a capture antibody specific for a target cytokine (e.g., IL-6, IL-8, or TNF-α).

  • Detection: A detection antibody conjugated to an enzyme is added, followed by a substrate that produces a colorimetric signal.

  • Quantification: The absorbance is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve. A reduction in cytokine levels in this compound-treated samples would suggest an anti-inflammatory effect potentially mediated by NF-κB inhibition.

Visualizations

Canonical NF-κB Signaling Pathway

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkappaB IκB IKK_complex->IkappaB Phosphorylates (P) NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkappaB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293, RAW264.7) start->cell_culture buclizine_treatment Pre-treatment with this compound (various concentrations) cell_culture->buclizine_treatment stimulus Stimulation with TNF-α or LPS buclizine_treatment->stimulus reporter_assay NF-κB Luciferase Reporter Assay stimulus->reporter_assay western_blot Western Blot (p-p65, p-IκBα) stimulus->western_blot elisa ELISA for Cytokines (IL-6, TNF-α) stimulus->elisa data_analysis Data Analysis reporter_assay->data_analysis western_blot->data_analysis elisa->data_analysis conclusion Conclusion data_analysis->conclusion

References

The Basic Pharmacokinetics of Buclizine in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, in-depth pharmacokinetic data for buclizine in animal models is notably scarce. This guide synthesizes the available information and leverages data from structurally and pharmacologically similar piperazine antihistamines, namely hydroxyzine and meclizine, to provide a comprehensive overview for researchers, scientists, and drug development professionals. All data pertaining to hydroxyzine and meclizine are presented as illustrative examples and should be interpreted with the understanding that they are not direct results for this compound.

Introduction

This compound is a first-generation antihistamine of the piperazine class, exhibiting antiemetic, anticholinergic, and sedative properties.[1][2] It is primarily used in the management of nausea, vomiting, and dizziness associated with motion sickness.[1] Despite its long history of clinical use, detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models is not extensively documented in scientific literature. Understanding these fundamental pharmacokinetic parameters is crucial for drug development, enabling the determination of dosing regimens, assessment of safety margins, and prediction of clinical outcomes.

This technical guide aims to provide a foundational understanding of the likely pharmacokinetic profile of this compound in animal models by examining its general properties and drawing parallels with the better-studied compounds hydroxyzine and meclizine.

Core Pharmacokinetic Parameters (ADME)

While specific quantitative data for this compound is limited, general information suggests it is rapidly absorbed following oral administration.[1] The subsequent sections will detail the expected pharmacokinetic processes based on available data for related compounds.

Absorption

The oral bioavailability of first-generation antihistamines can be variable among species. For instance, hydroxyzine has been shown to have a mean oral bioavailability of 72% in dogs, indicating good absorption from the gastrointestinal tract.[3] In contrast, meclizine demonstrates significantly lower oral absorption compared to intravenous and intranasal routes in both rats and dogs.[4] Given that this compound is administered orally, it is expected to be absorbed in the gastrointestinal tract, but its absolute bioavailability in common animal models remains to be determined.

Distribution

Following absorption, piperazine antihistamines are generally distributed throughout the body. For hydroxyzine, it is known to cross the blood-brain barrier, which accounts for its sedative effects.[5] Studies on other compounds have shown high tissue-to-serum ratios in organs like the lungs, brain, and kidneys.[6] The volume of distribution for hydroxyzine in dogs has been reported, though specific tissue distribution studies for this compound are not available. In rats, meclizine and its metabolites have been found to be distributed in all tissues and can be transferred to the fetus.[7]

Metabolism

Hepatic metabolism is the primary route of elimination for most first-generation antihistamines. Hydroxyzine is extensively metabolized in the liver, with its major active metabolite being cetirizine.[3] In dogs, hydroxyzine is rapidly converted to cetirizine.[3] Similarly, meclizine is metabolized in the liver of rats to its metabolite, norchlorcyclizine.[8][9] It is highly probable that this compound also undergoes significant hepatic metabolism, likely involving cytochrome P450 enzymes, a common pathway for many piperazine derivatives.[10]

Excretion

The excretion of piperazine antihistamines and their metabolites occurs through both renal and fecal routes. For hydroxyzine in rats, metabolites are primarily excreted in the feces through biliary elimination, with less than 2% of the drug excreted unchanged.[5] Studies on meclizine have also indicated excretion through feces and urine.[8] The exact routes and proportions of this compound excretion in animal models have not been documented.

Quantitative Data for Structurally Related Compounds

To provide a quantitative perspective, the following tables summarize the pharmacokinetic parameters for hydroxyzine and meclizine in dogs and rats.

Table 1: Pharmacokinetic Parameters of Hydroxyzine and its Metabolite Cetirizine in Dogs

ParameterHydroxyzine (IV)Cetirizine (from IV Hydroxyzine)Hydroxyzine (Oral)Cetirizine (from Oral Hydroxyzine)
Dose 2 mg/kg-2 mg/kg-
Bioavailability (F) --72%-
Cmax (µg/mL) --0.162.2
Tmax (h) ----
T½ (h) -10-11-10-11
AUC (µg·h/mL) ----
Data sourced from a study in six healthy dogs.[3]

Table 2: Comparative Absorption of Meclizine in Rats and Dogs

Animal ModelRoute of AdministrationRelative Absorption (compared to IV)Tmax
Rat Intravenous100%-
Intranasal~50%~8.5 min
Oral~17%~49.0 min
Dog Intravenous100%-
Intranasal~89%~11.9 min
Oral~22%~70.0 min
Data extrapolated from a comparative study on meclizine administration.[4]

Experimental Protocols

Detailed experimental protocols for this compound pharmacokinetic studies are not available. However, based on studies of related compounds, a general methodology can be outlined.

In Vivo Pharmacokinetic Study

A typical in vivo pharmacokinetic study in an animal model like the dog would involve the following steps:

  • Animal Model: Healthy adult dogs (e.g., Beagles) of a specific sex and weight range are commonly used.[3]

  • Dosing: this compound would be administered at a specific dose (e.g., mg/kg) via the desired route (oral or intravenous). For oral administration, tablets or a solution would be used. For intravenous administration, a sterile solution would be injected.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of this compound and any potential metabolites in the plasma samples is quantified using a validated bioanalytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, T½, clearance, and volume of distribution using appropriate software.

In Vitro Metabolism Study

In vitro studies using liver microsomes are instrumental in understanding the metabolic pathways of a drug.

  • Preparation of Liver Microsomes: Liver microsomes are prepared from the livers of the animal species of interest (e.g., rat, mouse, dog) through a process of homogenization and differential centrifugation.[11][12]

  • Incubation: this compound is incubated with the liver microsomes in the presence of necessary cofactors like NADPH.[13]

  • Sample Analysis: After incubation, the samples are analyzed using LC-MS/MS to identify and quantify the parent drug and its metabolites.

  • Metabolic Stability and Metabolite Identification: These studies help determine the rate of metabolism (metabolic stability) and the chemical structures of the metabolites formed.

Bioanalytical Method Validation

A robust and validated bioanalytical method is essential for accurate quantification of the drug in biological matrices. The validation process typically includes assessing the following parameters according to regulatory guidelines:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Recovery

  • Stability (in matrix and processed samples)

Visualizations

The following diagrams illustrate generalized workflows for pharmacokinetic studies and potential metabolic pathways.

Experimental_Workflow_In_Vivo_PK cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Animal_Model Animal Model (e.g., Rat, Dog) Drug_Admin Drug Administration (Oral / IV) Animal_Model->Drug_Admin Dose Blood_Collection Serial Blood Collection Drug_Admin->Blood_Collection Time Points Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Bioanalysis Bioanalysis (LC-MS/MS) Plasma_Separation->Bioanalysis Plasma Samples PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Concentration Data

Caption: Generalized workflow for an in vivo pharmacokinetic study in an animal model.

In_Vitro_Metabolism_Workflow Liver_Harvest Harvest Liver from Animal Model Homogenization Homogenization Liver_Harvest->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes Isolated Liver Microsomes Centrifugation->Microsomes Incubation Incubation of this compound with Microsomes & Cofactors Microsomes->Incubation Analysis LC-MS/MS Analysis Incubation->Analysis Metabolite_ID Metabolite Identification Analysis->Metabolite_ID Metabolic_Stability Metabolic Stability Assessment Analysis->Metabolic_Stability

Caption: Workflow for an in vitro metabolism study using animal liver microsomes.

Putative_Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound (Parent Drug) Oxidation Oxidation This compound->Oxidation CYP450 Dealkylation N-dealkylation This compound->Dealkylation CYP450 Metabolite1 Oxidized Metabolites Oxidation->Metabolite1 Metabolite2 Dealkylated Metabolites Dealkylation->Metabolite2 Conjugation Glucuronidation/ Sulfation Conjugated_Metabolites Conjugated Metabolites Conjugation->Conjugated_Metabolites Metabolite1->Conjugation Metabolite2->Conjugation Excretion Excretion (Urine/Feces) Conjugated_Metabolites->Excretion

Caption: Putative metabolic pathway for a piperazine antihistamine like this compound.

Conclusion

The basic pharmacokinetic profile of this compound in animal models remains an area with significant data gaps. Based on its chemical structure and the behavior of related piperazine antihistamines, it is anticipated that this compound is orally absorbed, widely distributed, and extensively metabolized in the liver prior to excretion. However, the lack of quantitative data for this compound necessitates that researchers and drug development professionals rely on surrogate data from compounds like hydroxyzine and meclizine for preliminary assessments. Future preclinical studies are warranted to definitively characterize the ADME properties of this compound in relevant animal models to better support its continued clinical use and potential new therapeutic applications.

References

A Technical Deep Dive: Buclizine Free-Base Versus Hydrochloride Salt in Early-Stage Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buclizine, a first-generation piperazine H1-antihistamine with anticholinergic properties, has been utilized for its antiemetic, antivertigo, and sedative effects. In early-stage drug development, the choice between the free-base form of an active pharmaceutical ingredient (API) and its salt form is a critical decision that profoundly impacts the compound's physicochemical properties, bioavailability, and manufacturability. This technical guide provides an in-depth comparison of this compound free-base and its hydrochloride salt, focusing on the core attributes pertinent to researchers and drug development professionals. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and visualizes the primary signaling pathways of this compound's mechanism of action.

Physicochemical Properties: A Comparative Analysis

The selection of a salt form over a free base is often driven by the desire to enhance properties such as solubility, stability, and dissolution rate. Hydrochloride salts are a common choice for weakly basic drugs like this compound.[1][2]

Data Presentation

The following tables summarize the available quantitative data for this compound free-base and its hydrochloride salt. It is important to note that direct comparative studies under identical experimental conditions are limited in early literature.

PropertyThis compound Free-BaseThis compound HydrochlorideSource(s)
Molecular Formula C₂₈H₃₃ClN₂C₂₈H₃₃ClN₂ · 2HCl[2][3]
Molecular Weight 433.03 g/mol 505.95 g/mol [2][3]
Melting Point 105 °C230-240 °C[4][]
Aqueous Solubility 2.46 x 10⁻⁴ g/L (practically insoluble)Insoluble in water, soluble in certain organic solvents and acidic aqueous solutions.[3][6][7]

Table 1: Comparative Physicochemical Properties

ParameterConditionThis compound Hydrochloride DegradationSource(s)
Acid Hydrolysis 0.05 N HCl, 48 hrsNegligible degradation[6]
Acid Hydrolysis 2 M HCl, 80 °C, 4 hrs~27% degradation[8]
Base Hydrolysis 0.025 N NaOH, 2 hrsConsiderable degradation[6]
Oxidative Stress 30% H₂O₂, 48 hrsConsiderable degradation[6]
Thermal Stress 80 °C, 7 daysNegligible degradation[6]

Table 2: Stability of this compound Hydrochloride under Stress Conditions

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound free-base and its hydrochloride salt, as cited in early research.

Synthesis Protocols

2.1.1. Synthesis of this compound Free-Base

A common method for preparing the free base involves the conversion from its salt form.

  • Procedure:

    • Dissolve 1.0 g of this compound dihydrochloride raw material in 500 mL of an ethanol:water (1:1, v/v) mixture at 25°C.

    • Sonicate the solution for 10 minutes to ensure complete dissolution.

    • Slowly add a 1.0 mol/L NaOH solution dropwise until the pH of the mixture reaches 5.8. This will result in the formation of a white colloidal precipitate.

    • The precipitate, which is the this compound free-base, is then collected, washed, and dried.

2.1.2. Synthesis of this compound Hydrochloride

This compound hydrochloride is typically synthesized through a multi-step process.

  • Procedure:

    • The synthesis often involves the reaction of 1-(p-tert-butylbenzyl)piperazine with 1-(p-chloro-α-phenylbenzyl) chloride.

    • The reaction is carried out in the presence of a halogen hydrochloride acceptor, such as triethylamine or sodium carbonate.

    • The resulting product is this compound, which can then be treated with hydrochloric acid to form the dihydrochloride salt.

Characterization Protocols

2.2.1. Powder X-Ray Diffraction (PXRD)

PXRD is used to determine the crystalline or amorphous nature of the compound and to identify different polymorphic forms.[9]

  • Experimental Workflow:

    • A small amount of the powdered sample (this compound free-base or hydrochloride salt) is placed on a sample holder.

    • The sample is irradiated with a monochromatic X-ray beam.

    • The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

    • The resulting diffraction pattern provides a unique fingerprint of the crystalline structure.

2.2.2. Differential Scanning Calorimetry (DSC)

DSC is employed to measure the thermal properties of the sample, such as melting point and decomposition temperature.[10][11][12][13]

  • Experimental Workflow:

    • A few milligrams of the sample are hermetically sealed in an aluminum pan.

    • The sample and a reference pan (usually empty) are heated at a constant rate.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • Endothermic or exothermic events, such as melting or decomposition, are observed as peaks in the DSC thermogram. For this compound hydrochloride, characteristic endothermic peaks are observed between 206°C and 243°C, indicating decomposition, while the free-base shows a melting point around 105°C.[4]

2.2.3. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[14][15][16][17][18]

  • Experimental Workflow:

    • A small amount of the sample is placed in a crucible within the TGA instrument.

    • The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored as the temperature increases.

    • Mass loss events correspond to decomposition or the loss of volatile components. For instance, the dihydrochloride form shows a characteristic mass loss corresponding to the two hydrogen chloride molecules upon heating.[4]

2.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[19][20][21][22][23]

  • Experimental Workflow:

    • A small amount of the sample is placed on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

    • An infrared beam is passed through the crystal and interacts with the sample.

    • The resulting spectrum shows absorption bands at specific wavenumbers, which correspond to the vibrational frequencies of the functional groups in the this compound molecule.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects primarily through the antagonism of histamine H1 receptors and muscarinic acetylcholine receptors.[3][24][25][26][27][28][29][30][31]

Histamine H1 Receptor Antagonism

As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, leading to its sedative effects.[24][25] It acts as an inverse agonist at H1 receptors, blocking the action of histamine.

H1_Antagonism Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Activates This compound This compound This compound->H1_Receptor Block Blocks Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca_release->Cellular_Response PKC_activation->Cellular_Response Block->H1_Receptor

This compound's H1 Receptor Antagonist Pathway

Anticholinergic (Antimuscarinic) Action

This compound's anticholinergic effects contribute to its antiemetic properties by blocking muscarinic receptors in the brain's vomiting center.[27][29][30][31]

Anticholinergic_Action Acetylcholine Acetylcholine (ACh) Muscarinic_Receptor Muscarinic Receptor (e.g., in Vomiting Center) Acetylcholine->Muscarinic_Receptor Activates This compound This compound This compound->Muscarinic_Receptor Block Blocks G_protein G-protein Muscarinic_Receptor->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger Production Effector->Second_Messenger Alters Neuronal_Signaling Neuronal Signaling (e.g., Emesis Pathway) Second_Messenger->Neuronal_Signaling Initiates Block->Muscarinic_Receptor

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Buclizine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buclizine is a piperazine-derivative antihistamine with antiemetic, antimuscarinic, and moderate sedative properties.[1][2] It is primarily used for the prevention of motion sickness and nausea.[1][2] Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for quality control and stability studies. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is validated according to ICH guidelines to ensure its suitability for routine analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of an effective HPLC method.

PropertyValueReference
Chemical Name(RS)-1-(4-tert-butylbenzyl)-4-(4-chlorobenzhydryl)piperazine dihydrochloride[1]
Molecular FormulaC₂₈H₃₃ClN₂·2HCl[2]
Molecular Weight505.95 g/mol []
AppearanceWhite to off-white crystalline powder[2]
SolubilitySoluble in water and alcohol[2]
UV Absorbance Maxima~230 nm[1][4][5]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : Water (80:20, v/v), pH adjusted to 3.0 with orthophosphoric acid
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
Detection Wavelength230 nm
Run Time10 minutes
Preparation of Solutions

Mobile Phase Preparation: Mix 800 mL of HPLC grade acetonitrile with 200 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1-20 µg/mL.

Sample Preparation (for Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to a final concentration within the calibration curve range (e.g., 10 µg/mL).

Method Validation

The developed HPLC method was validated for specificity, linearity, accuracy, precision, and robustness.

Specificity (Forced Degradation Studies)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to acid, base, oxidative, and photolytic stress conditions.[6][7]

  • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N HCl, heated at 80°C for 2 hours. Neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N NaOH, heated at 80°C for 2 hours. Neutralized with 0.1 N HCl.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂, kept at room temperature for 24 hours.

  • Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.

The chromatograms from the stressed samples showed well-resolved peaks for this compound and its degradation products, indicating the method's specificity.

Quantitative Data Summary

The following tables summarize the quantitative data obtained during method validation.

Table 1: Linearity and Range

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 20> 0.999

Table 2: Accuracy (Recovery Studies)

Spiked Concentration (µg/mL)Amount Recovered (µg/mL)% Recovery
87.9599.38
1010.02100.20
1211.9199.25
Average 99.61

Table 3: Precision

Precision Type% RSD
Intraday (n=6)< 2.0
Interday (n=6)< 2.0

Table 4: Robustness

Parameter Variation% RSD of Peak Area
Flow Rate (± 0.1 mL/min)< 2.0
Mobile Phase Composition (± 2%)< 2.0
Column Temperature (± 2°C)< 2.0

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development start Start: Define Analytical Target Profile lit_review Literature Review & Physicochemical Properties start->lit_review method_dev Initial Method Development lit_review->method_dev optimization Method Optimization method_dev->optimization Evaluate Peak Shape, Resolution, Retention Time optimization->method_dev Re-evaluate Parameters validation Method Validation optimization->validation System Suitability Passed protocol Finalized Protocol & Application Note validation->protocol end End protocol->end

Caption: Workflow for HPLC Method Development and Validation.

This compound Mechanism of Action - H1 Receptor Antagonism

Buclizine_MoA Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Cellular_Response Allergic & Emetic Response H1_Receptor->Cellular_Response Activates No_Response Blocked Response H1_Receptor->No_Response Inactive This compound This compound This compound->H1_Receptor Antagonist (Blocks)

Caption: this compound as an antagonist of the Histamine H1 receptor.

Conclusion

The developed and validated HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical dosage forms.[1][5] The stability-indicating nature of the method makes it suitable for routine quality control analysis and for monitoring the stability of this compound in various formulations.[6][7]

References

Application Note: Stability-Indicating HPLC Assay for Buclizine Hydrochloride and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buclizine hydrochloride, a piperazine derivative, is an antihistaminic agent with antimuscarinic, antiemetic, and moderate sedative properties. It is primarily used for the prevention of motion sickness and nausea. To ensure the quality, safety, and efficacy of pharmaceutical formulations, it is crucial to employ a stability-indicating analytical method that can distinguish the active pharmaceutical ingredient (API) from its potential degradation products. This application note details a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound hydrochloride in the presence of its degradation products formed under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

This section provides detailed methodologies for the stability-indicating HPLC assay and the forced degradation studies of this compound hydrochloride.

Stability-Indicating HPLC Method

This protocol outlines the chromatographic conditions for the separation and quantification of this compound hydrochloride and its degradation products.

1.1. Equipment and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Grace Alpha C18 column (250 x 4.6 mm, 5 µm) or equivalent.[1][2]

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Milli-Q water or equivalent.

  • Acetonitrile (HPLC grade).

  • Triethylamine (HPLC grade).

  • Orthophosphoric acid (AR grade).

  • This compound hydrochloride reference standard.

1.2. Chromatographic Conditions:

  • Mobile Phase: A mixture of triethylamine-phosphoric acid buffer (pH 3.0, adjusted with orthophosphoric acid) and acetonitrile in a ratio of 20:80 (v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[3]

  • Column: Grace Alpha C18 (250 x 4.6 mm, 5 µm).[1][2]

  • Detection Wavelength: 230 nm.[1][2][3]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

1.3. Preparation of Solutions:

  • Buffer Preparation: Prepare a triethylamine-phosphoric acid buffer and adjust the pH to 3.0 using orthophosphoric acid.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 20:80 (v/v). Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 1000 µg/mL).

  • Working Standard Solution: Dilute the standard stock solution with the mobile phase to a suitable concentration for analysis (e.g., 14 µg/mL).[3]

1.4. System Suitability: Before sample analysis, perform a system suitability test by injecting the working standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%, the theoretical plates are greater than 2000, and the tailing factor is less than 2.0.[3]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[2]

2.1. General Procedure: Subject the this compound hydrochloride stock solution to the following stress conditions. After the specified period, cool the solutions to room temperature, neutralize if necessary, and dilute with the mobile phase to a final concentration suitable for HPLC analysis.

2.2. Acid Hydrolysis:

  • Treat the drug solution with 0.05 N Hydrochloric acid.[2]

  • Reflux the solution at 80°C for 4 hours.[4]

  • Neutralize the solution with an appropriate concentration of sodium hydroxide.

2.3. Base Hydrolysis:

  • Treat the drug solution with 0.025 N Sodium Hydroxide.[2]

  • Reflux the solution at 80°C for 4 hours.[4]

  • Neutralize the solution with an appropriate concentration of hydrochloric acid.

2.4. Oxidative Degradation:

  • Treat the drug solution with 30% hydrogen peroxide (H₂O₂).[1][2][4]

  • Keep the solution at ambient temperature, protected from light, for 48 hours.[4]

2.5. Thermal Degradation:

  • Expose the solid drug or a solution of the drug to heat at 60°C for 7 days.[2]

2.6. Photolytic Degradation:

  • Expose a solution of the drug to UV light (254 nm) in a photostability chamber for 48 hours.[3][4]

Data Presentation

The following tables summarize the quantitative data obtained from the forced degradation studies.

Table 1: Summary of Forced Degradation Studies for this compound Hydrochloride.

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)Number of Degradation Products
Acid Hydrolysis0.05 N HCl48 hours80°C~27%[3][4]2[3]
Base Hydrolysis0.025 N NaOH2 hours80°CSignificant-
Oxidative30% H₂O₂48 hoursAmbient~0.7%[3]0[3]
ThermalHeat7 days60°CNegligible[1][2]-
PhotolyticUV light (254 nm)48 hoursAmbient~9%[3]4[3]

Data compiled from multiple sources, specific degradation percentages may vary based on exact experimental conditions.

Table 2: Chromatographic Data for this compound and its Degradation Products under Acid Hydrolysis.

PeakRetention Time (min)
This compound~5.8[3]
Degradation Product 1~5.0[3]
Degradation Product 2~9.0[3]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows.

Stability_Indicating_HPLC_Workflow A Sample Preparation (Standard/Degraded Sample) B HPLC System A->B Inject Sample C Grace Alpha C18 Column (250x4.6mm, 5µm) B->C E Isocratic Elution (Flow Rate: 1.0 mL/min) C->E D Mobile Phase (Buffer:ACN 20:80) D->B F UV Detection (230 nm) E->F G Data Acquisition and Processing F->G H Results (Chromatogram, Peak Area) G->H I Quantification and Stability Assessment H->I

Caption: Workflow for the Stability-Indicating HPLC Assay.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions A This compound HCl Stock Solution B Acid Hydrolysis (0.05N HCl, 80°C) A->B C Base Hydrolysis (0.025N NaOH, 80°C) A->C D Oxidative (30% H2O2, RT) A->D E Thermal (60°C) A->E F Photolytic (UV Light) A->F G Neutralization/ Dilution B->G C->G D->G E->G F->G H HPLC Analysis G->H I Evaluation of Degradation H->I

Caption: Workflow for the Forced Degradation Study.

The described stability-indicating HPLC method is specific, accurate, and precise for the determination of this compound hydrochloride in the presence of its degradation products. The method was successfully able to separate the parent drug from the degradation products formed under various stress conditions, proving its stability-indicating capability. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound hydrochloride formulations. The developed method is suitable for routine analysis and stability studies.[2]

References

Application Notes and Protocols for In Vitro Histamine H1 Receptor Binding Assays Using Buclizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing buclizine in in vitro histamine H1 receptor binding assays. This compound, a first-generation piperazine-derivative antihistamine, serves as a valuable tool for studying the pharmacology of the histamine H1 receptor.[1][2]

Introduction

This compound is a known antagonist of the histamine H1 receptor, exerting its effects by competitively blocking the binding of histamine to the receptor.[3][4] This action prevents the downstream signaling cascade typically initiated by histamine, which is involved in allergic and inflammatory responses.[1][2] In vitro binding assays are crucial for determining the affinity and potency of compounds like this compound at the H1 receptor, providing valuable data for drug discovery and development.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by histamine, this pathway initiates a cascade of intracellular events, as depicted in the diagram below. This compound, as an antagonist, prevents the initiation of this signaling cascade.

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway.

Quantitative Data for H1 Receptor Antagonists

The following table summarizes the binding affinities (Ki) of several common histamine H1 receptor antagonists. This data is essential for comparing the potency of different compounds and for designing competition binding assays.

CompoundReceptorLigandAssay TypeKi (nM)
MepyramineHistamine H1[3H]MepyramineRadioligand Binding~1
PromethazineHistamine H1[3H]MepyramineRadioligand BindingVaries
DiphenhydramineHistamine H1[3H]MepyramineRadioligand Binding>100

Note: Specific Ki and IC50 values for this compound from in vitro histamine H1 receptor binding assays were not available in the publicly accessible literature at the time of this writing. Researchers are encouraged to determine these values empirically using the protocols provided below.

Experimental Protocols

A widely used method for determining the binding affinity of compounds to the histamine H1 receptor is a competitive radioligand binding assay using [3H]mepyramine.

Experimental Workflow: [3H]Mepyramine Radioligand Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (from cells/tissues expressing H1R) Reagent_Prep 2. Prepare Reagents ([3H]Mepyramine, this compound, Buffers, etc.) Incubation 3. Incubate Membranes with: - [3H]Mepyramine (Total Binding) - [3H]Mepyramine + Excess Cold Ligand (Non-specific) - [3H]Mepyramine + this compound (Competition) Reagent_Prep->Incubation Combine Filtration 4. Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Transfer Washing 5. Wash Filters (to remove non-specifically bound radioligand) Filtration->Washing Process Scintillation 6. Scintillation Counting (to quantify bound radioactivity) Washing->Scintillation Measure Data_Processing 7. Calculate Specific Binding Scintillation->Data_Processing Input Data Curve_Fitting 8. Non-linear Regression Analysis (to determine IC50 and Ki) Data_Processing->Curve_Fitting Analyze

Caption: Workflow for a Histamine H1 Receptor Binding Assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from established methods for H1 receptor binding assays.[5][6][7][8]

1. Materials and Reagents:

  • Membrane Preparation: Homogenates from cells (e.g., CHO or HEK293 cells) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.

  • Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol).

  • Test Compound: this compound hydrochloride.

  • Non-labeled Ligand (for non-specific binding): Mianserin or promethazine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • 96-well plates.

  • Cell harvester.

  • Scintillation counter.

2. Membrane Preparation:

  • Homogenize the cells or tissue in ice-cold assay buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Resuspend the membrane pellet in fresh assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

  • Store the membrane aliquots at -80°C until use.

3. Assay Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, set up the following incubation mixtures in triplicate:

    • Total Binding: Membranes, [3H]mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.

    • Non-specific Binding: Membranes, [3H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

    • Competition Binding: Membranes, [3H]mepyramine, and varying concentrations of this compound.

  • The final assay volume should be consistent (e.g., 200-250 µL).

  • Incubate the plate at room temperature (25°C) for a sufficient time to reach equilibrium (typically 60-240 minutes).

4. Separation and Counting:

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the concentration of this compound that inhibits 50% of the specific [3H]mepyramine binding (the IC50 value).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

These application notes provide a framework for utilizing this compound in in vitro histamine H1 receptor binding assays. By following the detailed protocols, researchers can accurately determine the binding affinity of this compound and other compounds, contributing to a better understanding of H1 receptor pharmacology and the development of novel therapeutics.

References

Application Notes and Protocols: Conditioned Taste Avoidance as a Measure of Buclizine's Anti-Emetic Effect in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nausea and emesis are significant side effects of many therapeutic agents and disease states. The development of effective anti-emetic drugs requires robust preclinical models that can accurately predict clinical efficacy. While rodents do not possess a vomiting reflex, they exhibit a well-characterized behavior known a Conditioned Taste Avoidance (CTA) in response to nausea-inducing stimuli.[1][2] This phenomenon, where an animal learns to avoid a novel taste that has been paired with a malaise-inducing agent, serves as a powerful and widely accepted surrogate for studying nausea in these species.[1]

Buclizine, a piperazine-derivative antihistamine with anticholinergic properties, has been utilized for its anti-emetic effects in humans.[3][4][5] Its mechanism of action is primarily attributed to the blockade of histamine H1 and muscarinic acetylcholine receptors within the central nervous system, particularly in the chemoreceptor trigger zone (CTZ) and the vomiting center of the brainstem.[3][4] These regions are critical in mediating the sensation of nausea and the emetic reflex.

These application notes provide a detailed protocol for utilizing the CTA paradigm in rodents to evaluate the potential anti-emetic efficacy of this compound. The following sections outline the necessary materials, step-by-step experimental procedures, and guidance on data analysis and presentation.

Data Presentation

A critical aspect of evaluating the anti-emetic potential of a compound is the clear and concise presentation of quantitative data. The following tables are provided as templates for organizing and summarizing the results from a Conditioned Taste Avoidance study of this compound.

Note: As of the last literature search, specific quantitative data for this compound in a lithium chloride-induced conditioned taste aversion model in rodents has not been published. The data presented in the tables below are for illustrative purposes only and should be replaced with experimentally derived results.

Table 1: Effect of this compound on Saccharin Preference Ratio in a Two-Bottle Choice Test

Treatment GroupNSaccharin Consumption (ml)Water Consumption (ml)Total Fluid Consumption (ml)Saccharin Preference Ratio (%)
Vehicle + Saline1018.5 ± 1.22.5 ± 0.521.0 ± 1.588.1 ± 2.3
Vehicle + LiCl104.2 ± 0.815.3 ± 1.119.5 ± 1.321.5 ± 3.1
This compound (X mg/kg) + LiCl1012.7 ± 1.57.8 ± 0.920.5 ± 1.862.0 ± 4.5
This compound (Y mg/kg) + LiCl1016.9 ± 1.34.1 ± 0.621.0 ± 1.480.5 ± 3.7

Data are presented as mean ± SEM. The Saccharin Preference Ratio is calculated as: (Saccharin Consumption / Total Fluid Consumption) x 100.

Table 2: Dose-Response Effect of this compound on the Aversion Index

This compound Dose (mg/kg)NAversion Index% Inhibition of Aversion
0 (Vehicle)100.78 ± 0.05-
Dose 1100.55 ± 0.0629.5%
Dose 2100.32 ± 0.0459.0%
Dose 3100.15 ± 0.0380.8%

The Aversion Index can be calculated as 1 - (Saccharin Preference Ratio of Test Group / Saccharin Preference Ratio of Control Group). A lower aversion index indicates a stronger anti-emetic effect.

Experimental Protocols

This section provides a detailed methodology for conducting a conditioned taste avoidance study to assess the anti-emetic properties of this compound.

Materials and Reagents
  • Animals: Male Sprague-Dawley or Wistar rats (250-300g).

  • Housing: Standard laboratory cages with ad libitum access to food. Water access will be restricted during specific phases of the experiment.

  • Test Substance: this compound hydrochloride.

  • Vehicle for Test Substance: To be determined based on the solubility of this compound (e.g., sterile saline, distilled water with a small percentage of a solubilizing agent like Tween 80).

  • Conditioned Stimulus (CS): 0.1% (w/v) sodium saccharin solution in tap water.

  • Unconditioned Stimulus (US): 0.15 M Lithium Chloride (LiCl) solution in sterile saline.

  • Control for US: 0.15 M Sodium Chloride (NaCl) solution in sterile saline (isotonic saline).

  • Drinking Bottles: Two identical, calibrated drinking bottles for each cage.

  • Animal Scale: For monitoring body weight.

  • Syringes and Needles: For intraperitoneal (i.p.) injections.

Experimental Workflow Diagram

G cluster_acclimation Acclimation & Habituation (Days 1-4) cluster_conditioning Conditioning (Day 5) cluster_recovery Recovery (Day 6) cluster_testing Two-Bottle Choice Test (Day 7) acclimation Acclimation to housing conditions water_schedule Habituation to restricted water access (23.5h deprivation) acclimation->water_schedule saccharin Present 0.1% Saccharin solution (CS) for 30 min acclimation->saccharin This compound Administer this compound or Vehicle (i.p.) saccharin->this compound licl Administer LiCl (US) or Saline (i.p.) 30 min post-saccharin This compound->licl recovery Ad libitum access to water licl->recovery two_bottle Present both Saccharin and Water for 30 min recovery->two_bottle measure Measure consumption of each fluid two_bottle->measure G cluster_stimuli Emetic Stimuli cluster_ctz Chemoreceptor Trigger Zone (CTZ) cluster_vc Vomiting Center motion Motion Sickness h1_receptor_ctz Histamine H1 Receptor motion->h1_receptor_ctz Activates m_receptor_ctz Muscarinic Receptor motion->m_receptor_ctz Activates toxins Toxins/Drugs (e.g., LiCl) toxins->h1_receptor_ctz Activates toxins->m_receptor_ctz Activates h1_receptor_vc Histamine H1 Receptor h1_receptor_ctz->h1_receptor_vc Signals to m_receptor_vc Muscarinic Receptor m_receptor_ctz->m_receptor_vc Signals to emesis Nausea & Emesis h1_receptor_vc->emesis Leads to m_receptor_vc->emesis Leads to This compound This compound This compound->h1_receptor_ctz Blocks This compound->m_receptor_ctz Blocks This compound->h1_receptor_vc Blocks This compound->m_receptor_vc Blocks

References

Application Notes and Protocols for Buclizine as an Appetite Stimulant in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known pharmacological properties of buclizine and general principles of appetite stimulation studies in rodent models. To date, there is a notable lack of specific published studies detailing the use of this compound for appetite stimulation in mouse models. Therefore, the provided dosages and protocols should be considered as a starting point for research and development, and investigators are strongly encouraged to conduct initial dose-finding and safety studies.

Introduction

This compound is a first-generation antihistamine belonging to the piperazine class, possessing antiemetic and anticholinergic properties.[1] While historically used for motion sickness and vertigo, it has also been explored as an appetite stimulant, particularly in children.[2][3] The exact mechanism of its orexigenic (appetite-stimulating) effect is not fully elucidated but is thought to be multifactorial, potentially involving its antihistaminic and anticholinergic activities, and possibly inducing a mild hypoglycemic state that can trigger hunger.[1] Given the need for effective treatments for conditions associated with appetite loss, such as cachexia, anorexia, and sarcopenia, there is renewed interest in evaluating the therapeutic potential of agents like this compound in preclinical models.

These application notes provide a framework for researchers to investigate the effects of this compound on appetite and body weight in mouse models, including proposed experimental protocols and data presentation formats.

Mechanism of Action: Hypothesized Signaling Pathways

The appetite-stimulating effects of this compound are likely mediated through a combination of pathways due to its pharmacological profile as both an H1 histamine receptor antagonist and a muscarinic acetylcholine receptor antagonist.

  • Antihistaminic Action: Histamine in the central nervous system, particularly in the hypothalamus, is known to suppress appetite.[4] By blocking H1 receptors, this compound may disinhibit the neural circuits that promote food intake.

  • Anticholinergic Effects: Acetylcholine is another key neurotransmitter in the regulation of hunger and satiety. The anticholinergic properties of this compound may influence appetite, although the effects of anticholinergic drugs on appetite can be complex and are not fully understood.[5][6]

  • Hypoglycemia Induction: It has been postulated that this compound may cause a mild decrease in blood glucose levels, which can serve as a physiological signal to stimulate hunger.[1]

Buclizine_Mechanism_of_Action cluster_CNS Central Nervous System cluster_Periphery Periphery This compound This compound H1_Receptor H1 Receptor This compound->H1_Receptor Antagonism Muscarinic_Receptor Muscarinic Receptor This compound->Muscarinic_Receptor Antagonism Blood_Glucose Blood Glucose This compound->Blood_Glucose Potential Decrease Hypothalamus Hypothalamic Appetite Centers Appetite_Stimulation Appetite Stimulation Hypothalamus->Appetite_Stimulation H1_Receptor->Hypothalamus Inhibition of Anorexigenic Signal Muscarinic_Receptor->Hypothalamus Modulation of Appetite Signals Blood_Glucose->Appetite_Stimulation Stimulation of Hunger Experimental_Workflow start Acclimation (1 week) baseline Baseline Measurement (Food Intake & Body Weight) start->baseline randomization Randomization into Treatment Groups baseline->randomization dosing This compound/Vehicle Administration randomization->dosing acute_monitoring Acute Monitoring (0-4 hours) dosing->acute_monitoring chronic_monitoring Chronic Monitoring (Daily for 7-14 days) dosing->chronic_monitoring measurements Measure: - Food Intake - Water Intake - Body Weight acute_monitoring->measurements chronic_monitoring->measurements body_comp Body Composition Analysis (e.g., DEXA) chronic_monitoring->body_comp data_analysis Data Analysis and Interpretation measurements->data_analysis body_comp->data_analysis Logical_Relationships cluster_Primary_Effects Primary Effects cluster_Secondary_Outcomes Secondary Outcomes Buclizine_Admin This compound Administration Increased_Food_Intake Increased Food Intake Buclizine_Admin->Increased_Food_Intake Increased_Body_Weight Increased Body Weight Increased_Food_Intake->Increased_Body_Weight Altered_Body_Comp Altered Body Composition (Increased Fat/Lean Mass) Increased_Body_Weight->Altered_Body_Comp Therapeutic_Potential Therapeutic Potential for Anorexia/Cachexia Altered_Body_Comp->Therapeutic_Potential

References

Application Notes and Protocols: In Vitro Effects of Buclizine on MCF-7 Breast Cancer Cell Growth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Buclizine, a piperazine derivative and a known antihistamine, has demonstrated potential as a repurposed therapeutic agent in oncology.[1] In vitro studies have highlighted its cytostatic and pro-apoptotic effects on various cancer cell lines. This document provides a detailed overview of the experimental protocols and findings related to the in vitro effects of this compound on the MCF-7 human breast cancer cell line. The primary mechanism of action for this compound's anti-cancer activity in this context is the inhibition of the Translationally Controlled Tumor Protein (TCTP), a key regulator of cell growth and survival.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound's effects on MCF-7 cells.

Table 1: Effect of this compound on MCF-7 Cell Viability

Treatment DurationIC50 Value (µM)Assay Method
72 hours19.18[2]MTT Assay

Table 2: Effect of this compound on MCF-7 Cell Cycle Distribution

This compound Concentration (µM)Treatment DurationPercentage of Cells in G1 Phase (%)Assay Method
7772 hours73[2]Propidium Iodide Staining & Flow Cytometry

Table 3: Effect of this compound on Protein Expression in MCF-7 Cells

Target ProteinThis compound Concentration (µM)Treatment DurationChange in ExpressionAssay Method
TCTP7572 hours40% decrease[2]Western Blot
Cyclin D1Not specified72 hoursDecreased[2]Western Blot
Cyclin D3Not specified72 hoursDecreased[2]Western Blot
CDK2Not specified72 hoursDecreased[2]Western Blot
CDK4Not specified72 hoursDecreased[2]Western Blot
MCL-1S (pro-apoptotic)Not specified72 hoursIncreased[2]Western Blot

Signaling Pathway

This compound exerts its anti-cancer effects on MCF-7 cells primarily by targeting the Translationally Controlled Tumor Protein (TCTP). TCTP is a multifaceted protein that plays a crucial role in cell growth, proliferation, and the inhibition of apoptosis. By inhibiting TCTP, this compound initiates a cascade of events that lead to cell cycle arrest and apoptosis.

The diagram below illustrates the proposed signaling pathway of this compound in MCF-7 cells.

Buclizine_MCF7_Pathway Proposed Signaling Pathway of this compound in MCF-7 Cells cluster_drug Drug Intervention cluster_target Molecular Target cluster_downstream Downstream Effects cluster_cellcycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation This compound This compound TCTP TCTP This compound->TCTP Inhibition CyclinD1_CDK4 Cyclin D1/CDK4 Complex TCTP->CyclinD1_CDK4 Down-regulation MCL1S MCL-1S (pro-apoptotic) TCTP->MCL1S Up-regulation G1_Arrest G1 Phase Arrest CyclinD1_CDK4->G1_Arrest Inhibition of G1/S Transition Apoptosis Apoptosis MCL1S->Apoptosis Promotion

Caption: Proposed signaling pathway of this compound in MCF-7 cells.

Experimental Workflow

The following diagram outlines the general experimental workflow for studying the in vitro effects of this compound on MCF-7 cells.

Experimental_Workflow Experimental Workflow for In Vitro Analysis of this compound on MCF-7 Cells cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture MCF-7 Cell Culture Seeding Seed cells in appropriate plates Culture->Seeding Treatment Treat cells with varying concentrations of this compound Seeding->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Flow_CellCycle Cell Cycle Analysis (PI Staining) Treatment->Flow_CellCycle Flow_Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Flow_Apoptosis WesternBlot Western Blot Analysis Treatment->WesternBlot IC50 Determine IC50 MTT->IC50 CellCycleDist Analyze Cell Cycle Distribution Flow_CellCycle->CellCycleDist ApoptosisQuant Quantify Apoptotic Cells Flow_Apoptosis->ApoptosisQuant ProteinExp Analyze Protein Expression WesternBlot->ProteinExp

References

Application Notes and Protocols for Formulating Buclizine for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buclizine is a first-generation antihistamine belonging to the piperazine class, characterized by its antiemetic, anticholinergic, and central nervous system depressant properties.[1][2] Its primary mechanism of action involves the antagonism of histamine H1 and muscarinic acetylcholine receptors.[1][2] In preclinical research, the effective in vivo delivery of this compound is paramount for accurate pharmacological and toxicological assessments. However, the free base form of this compound is practically insoluble in water, presenting a significant challenge for formulation development.[3] This document provides detailed application notes and protocols for formulating this compound for oral and parenteral administration in preclinical studies, with a focus on overcoming its poor aqueous solubility.

Physicochemical Properties of this compound and this compound Hydrochloride

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to formulation development. This compound is available as a free base or as a hydrochloride salt. The choice between these forms will significantly impact the formulation strategy.

PropertyThis compound (Free Base)This compound HydrochlorideSource(s)
Molecular Formula C₂₈H₃₃ClN₂C₂₈H₃₃ClN₂ · 2HCl[3][4]
Molecular Weight 433.0 g/mol 505.95 g/mol [3][4]
Appearance -White to off-white crystalline powder[5]
Water Solubility 0.000246 mg/mL (practically insoluble)Soluble[3]
Organic Solvent Solubility -Soluble in ethanol, DMSO, and dimethylformamide[5]
LogP ~7.1-[3]

Formulation Strategies for In Vivo Delivery

Given the poor water solubility of this compound free base, several strategies can be employed to achieve suitable formulations for in vivo studies. The use of the water-soluble this compound hydrochloride salt is a primary and straightforward approach for aqueous-based formulations. For the free base, or when non-aqueous vehicles are desired, co-solvent systems, and lipid-based formulations are viable options.

Signaling Pathway of this compound's Antiemetic Action

buclizine_pathway cluster_stimuli Emetic Stimuli cluster_brain Brainstem Motion Sickness Motion Sickness Vestibular Vestibular Nuclei Motion Sickness->Vestibular Overstimulation Chemotherapy Chemotherapy CTZ Chemoreceptor Trigger Zone Chemotherapy->CTZ Activates VC Vomiting Center CTZ->VC D2 & 5-HT3 Receptors Vestibular->VC H1 & M1 Receptors Vomiting Reflex Vomiting Reflex VC->Vomiting Reflex Initiates This compound This compound This compound->VC Antagonist at H1 & M1 Receptors

This compound's antiemetic signaling pathway.

Experimental Protocols

Protocol 1: Aqueous Solution of this compound Hydrochloride for Oral Gavage and Intravenous Injection

This protocol is suitable for both oral (PO) and intravenous (IV) administration in rodents, leveraging the water solubility of the hydrochloride salt.

Materials:

  • This compound Hydrochloride

  • Sterile Water for Injection, USP

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Calculate the required amount of this compound Hydrochloride based on the desired final concentration and total volume. For example, to prepare 10 mL of a 5 mg/mL solution, weigh 50 mg of this compound Hydrochloride.

  • Dissolution:

    • For oral administration, dissolve the weighed this compound Hydrochloride in a suitable volume of sterile water.

    • For intravenous administration, dissolve in sterile saline.

  • Mixing: Place the vial on a magnetic stirrer and add the stir bar. Stir until the powder is completely dissolved. Gentle warming (to no more than 40°C) may be used to aid dissolution if necessary.

  • pH Adjustment (for IV): If necessary, adjust the pH of the solution to be close to physiological pH (7.4) using sterile 0.1 N HCl or 0.1 N NaOH.

  • Sterilization (for IV): Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the formulation protected from light at 2-8°C. It is recommended to prepare fresh solutions for each experiment to ensure stability.[6]

Administration in Rodents:

SpeciesRouteMaximum Volume
MousePO10 mL/kg
MouseIV (bolus)5 mL/kg
RatPO10 mL/kg
RatIV (bolus)5 mL/kg
Protocol 2: Co-Solvent Formulation of this compound (Free Base) for Oral Gavage

This protocol is designed for the oral delivery of the poorly water-soluble this compound free base using a co-solvent system.

Materials:

  • This compound (Free Base)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Sterile Water for Injection, USP

  • Sterile vials

  • Vortex mixer

  • Sonicator

Procedure:

  • Vehicle Preparation: Prepare the co-solvent vehicle by mixing PEG 400, PG, and water in the desired ratio (e.g., 40:10:50 v/v/v).

  • Dissolution: Add the calculated amount of this compound free base to the pre-mixed vehicle.

  • Mixing: Vortex the mixture vigorously for 2-3 minutes.

  • Sonication: Place the vial in a sonicator bath for 10-15 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the formulation in a tightly sealed container, protected from light, at room temperature. Prepare fresh on the day of the experiment if possible.

Protocol 3: Lipid-Based Formulation of this compound (Free Base) for Oral Gavage

This protocol utilizes a lipid-based vehicle, which can enhance the oral absorption of lipophilic compounds like this compound.

Materials:

  • This compound (Free Base)

  • Sesame oil or Corn oil

  • Tween 80 (as a surfactant)

  • Sterile vials

  • Magnetic stirrer and stir bar

Procedure:

  • Vehicle Preparation: If using a surfactant, mix the oil and Tween 80 at a desired ratio (e.g., 95:5 v/v).

  • Dissolution: Add the calculated amount of this compound free base to the oil or oil/surfactant mixture.

  • Mixing: Place the vial on a magnetic stirrer with gentle heating (not exceeding 50°C) to facilitate dissolution. Stir until a clear solution is obtained.

  • Cooling: Allow the formulation to cool to room temperature.

  • Visual Inspection: Ensure the final formulation is a homogenous solution or a stable suspension.

  • Storage: Store in a well-closed container, protected from light, at room temperature.

Experimental Workflow for Formulation Development and In Vivo Testing

formulation_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_invivo In Vivo Studies Physicochemical Characterization Physicochemical Characterization Solubility Screening Solubility Screening Physicochemical Characterization->Solubility Screening Excipient Compatibility Excipient Compatibility Solubility Screening->Excipient Compatibility Vehicle Selection Vehicle Selection Excipient Compatibility->Vehicle Selection Formulation Preparation Formulation Preparation Vehicle Selection->Formulation Preparation Stability Assessment Stability Assessment Formulation Preparation->Stability Assessment Animal Model Selection Animal Model Selection Stability Assessment->Animal Model Selection Dose Administration Dose Administration Animal Model Selection->Dose Administration Pharmacokinetic Analysis Pharmacokinetic Analysis Dose Administration->Pharmacokinetic Analysis Pharmacodynamic/Toxicology Assessment Pharmacodynamic/Toxicology Assessment Pharmacokinetic Analysis->Pharmacodynamic/Toxicology Assessment

Workflow for preclinical formulation development.

Data Summary: Solubility of this compound Hydrochloride

The following table summarizes the known solubility of this compound hydrochloride in various solvents. It is important to note that empirical determination of solubility in the specific vehicle of choice is highly recommended.

Solvent/VehicleSolubilitySource(s)
WaterSoluble[5]
EthanolSoluble[5]
Dimethyl Sulfoxide (DMSO)~11 mg/mL[7]
Dimethylformamide (DMF)~5 mg/mL[5]

Conclusion

The successful in vivo delivery of this compound in preclinical studies hinges on the appropriate selection and preparation of the formulation. For aqueous-based systems suitable for both oral and intravenous routes, the use of the water-soluble this compound hydrochloride is the most direct approach. For the poorly soluble this compound free base, co-solvent and lipid-based formulations provide effective alternatives for oral administration. The protocols and data presented herein offer a comprehensive guide for researchers to develop robust and reliable this compound formulations for their preclinical research needs. It is imperative to conduct appropriate stability and compatibility studies for the selected formulation to ensure the integrity of the in vivo experiments.

References

Troubleshooting & Optimization

Optimizing Buclizine Concentration for In Vitro Cell Culture Experiments: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Buclizine in in vitro cell culture experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations to facilitate accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cell lines?

A1: this compound, a piperazine antihistamine, has demonstrated anti-tumor activity. Its primary mechanism involves the inhibition of the Translationally Controlled Tumor Protein (TCTP). By binding to TCTP, this compound can downregulate its expression.[1] This interaction disrupts key cellular processes, leading to cell cycle arrest and, in some contexts, apoptosis.[1][2]

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

A2: Based on available data, a starting concentration range of 10 µM to 100 µM is recommended for initial screening experiments in most cancer cell lines. The optimal concentration will vary depending on the cell line and the experimental endpoint. For instance, in MCF-7 breast cancer cells, growth inhibition is observed in the 0.1-100 μM range over 72 hours.[3]

Q3: How should I prepare a stock solution of this compound?

A3: this compound hydrochloride has limited solubility in water but is soluble in organic solvents.[4][5] A common method is to prepare a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), ethanol, or dimethyl formamide.[5] For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C for up to one month or -80°C for up to six months.[1] To avoid precipitation, it is advisable to make further dilutions in pre-warmed cell culture medium.

Q4: I am observing precipitation in my culture medium after adding this compound. What should I do?

A4: Precipitation can occur if the final concentration of the organic solvent (e.g., DMSO) is too high or if the this compound concentration exceeds its solubility in the medium. To troubleshoot this:

  • Ensure the final DMSO concentration in the culture medium does not exceed 0.5%.

  • Prepare intermediate dilutions of the this compound stock solution in pre-warmed medium before adding it to the cell culture plates.

  • Consider using this compound dihydrochloride, which generally has better water solubility.[3]

Q5: My cells are not responding to this compound treatment as expected. What are the possible reasons?

A5: Several factors could contribute to a lack of response:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line.

  • Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response.

  • Degradation of this compound: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • High Cell Density: A high cell seeding density can reduce the effective concentration of the drug per cell.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected Cell Morphology Changes High concentrations of this compound may induce significant morphological changes not associated with the intended biological effect.Observe cells at multiple time points and concentrations using microscopy. Compare with vehicle-treated control cells. Lower the concentration if significant, non-specific changes are observed early in the experiment.
Inconsistent Results Between Experiments Variation in cell seeding density, passage number, or this compound stock solution integrity.Standardize your cell culture protocol, including seeding density and passage number. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
High Background in Cytotoxicity Assays The assay itself may be affected by the chemical properties of this compound or the solvent.Run a control plate with this compound in cell-free medium to check for any interference with the assay reagents.
Cells Detaching from the Plate This compound-induced cytotoxicity or apoptosis can lead to cell detachment.For endpoint assays, ensure that both adherent and floating cells are collected for analysis to get an accurate measure of cell viability.

Data Presentation: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cancer cell lines and experimental conditions. The following table summarizes available data.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay Method
MCF-7Breast Adenocarcinoma19.1872Resazurin Assay
HTB-26Breast Cancer (Aggressive)10 - 50Not SpecifiedCrystal Violet Assay
PC-3Pancreatic Cancer10 - 50Not SpecifiedCrystal Violet Assay
HepG2Hepatocellular Carcinoma10 - 50Not SpecifiedCrystal Violet Assay
HCT116Colorectal Cancer22.4Not SpecifiedCrystal Violet Assay

Note: The IC50 values for HTB-26, PC-3, HepG2, and HCT116 are for a compound structurally related to this compound and should be considered as an estimation.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A common range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

  • Read the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is to assess the effect of this compound on cell cycle progression.

Materials:

  • Target cell line

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis and Cell Cycle Markers

This protocol is to detect changes in the expression of key proteins involved in this compound-induced cell cycle arrest and apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TCTP, anti-p53, anti-p21, anti-Bcl-2, anti-cleaved Caspase-3, anti-Cyclin D1, anti-CDK4, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and analyze the band intensities relative to the loading control.

Signaling Pathways and Experimental Workflows

This compound-Induced G1 Cell Cycle Arrest

This compound has been shown to induce G1 phase cell cycle arrest.[3] This is primarily mediated through the downregulation of Translationally Controlled Tumor Protein (TCTP).[1] The inhibition of TCTP can lead to the stabilization of the tumor suppressor p53.[1][2] Activated p53 can then upregulate the expression of the CDK inhibitor p21, which in turn inhibits the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes, preventing the G1 to S phase transition.

G1_Arrest_Pathway This compound This compound TCTP TCTP This compound->TCTP Inhibits p53 p53 TCTP->p53 Inhibits (destabilizes) p21 p21 p53->p21 Activates CyclinD_CDK4_6 Cyclin D / CDK4/6 p21->CyclinD_CDK4_6 Inhibits G1_S_Transition G1 to S Phase Transition CyclinD_CDK4_6->G1_S_Transition Promotes

Figure 1. Simplified signaling pathway of this compound-induced G1 cell cycle arrest.

Potential Apoptotic Pathway of this compound

While the direct apoptotic mechanism of this compound is still under investigation, its interaction with the TCTP-p53 axis suggests a potential pathway. The stabilization of p53 can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio can increase mitochondrial membrane permeability, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.

Apoptosis_Pathway This compound This compound TCTP TCTP This compound->TCTP Inhibits p53 p53 TCTP->p53 Inhibits Bcl2 Bcl-2 p53->Bcl2 Inhibits Bax Bax p53->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits cytochrome c release Bax->Mitochondrion Promotes cytochrome c release Caspase_Cascade Caspase Cascade Mitochondrion->Caspase_Cascade Cytochrome c release Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Figure 2. Postulated apoptotic pathway initiated by this compound.

General Experimental Workflow for this compound Optimization

The following diagram outlines a logical workflow for optimizing this compound concentration in your in vitro experiments.

Experimental_Workflow Start Start: Define Experimental Goals Dose_Response Perform Dose-Response (e.g., 0.1-100 µM) Start->Dose_Response Determine_IC50 Determine IC50 (Cell Viability Assay) Dose_Response->Determine_IC50 Select_Concentrations Select Concentrations (e.g., 0.5x, 1x, 2x IC50) Determine_IC50->Select_Concentrations Functional_Assays Perform Functional Assays (Cell Cycle, Apoptosis, etc.) Select_Concentrations->Functional_Assays Analyze_Results Analyze and Interpret Results Functional_Assays->Analyze_Results Troubleshoot Troubleshoot if Necessary Analyze_Results->Troubleshoot Unexpected Results End End: Optimized Protocol Analyze_Results->End Expected Results Troubleshoot->Dose_Response Re-evaluate Concentration

Figure 3. A logical workflow for optimizing this compound concentration in cell culture experiments.

References

Technical Support Center: Buclizine Stability in Physiological Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of buclizine in physiological buffer solutions commonly used in assays.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in aqueous solutions?

A1: this compound is practically insoluble in water. Its aqueous solubility is very low, which can present challenges in experimental assays. For instance, in dissolution studies, the addition of surfactants like sodium lauryl sulfate (SLS) has been used to improve its solubility[1][2].

Q2: How does the pH of the buffer affect this compound's stability?

A2: this compound has a basic pKa of 7.6. This means that at physiological pH (around 7.4), a significant portion of the this compound molecules will be in their protonated, charged form. While specific degradation kinetics in physiological buffers are not extensively documented in publicly available literature, forced degradation studies have shown that this compound is susceptible to degradation under both strong acidic and alkaline conditions[1]. A related piperazine antihistamine, meclizine, has been reported to be more stable at a neutral pH[3][4].

Q3: Is this compound susceptible to oxidative degradation?

A3: Yes, forced degradation studies have demonstrated that this compound is susceptible to oxidative stress. One study observed a small amount of degradation when exposed to 30% hydrogen peroxide[1]. Therefore, it is advisable to avoid oxidizing agents in your buffer and to consider the potential for auto-oxidation, especially during long-term storage or incubation.

Q4: What are the known degradation pathways for this compound?

A4: Detailed degradation pathways in physiological buffers have not been fully elucidated in the available literature. However, studies involving forced degradation indicate that hydrolysis and oxidation are potential degradation routes. Under acidic conditions, degradation of this compound has been observed, leading to the formation of several degradation products[1].

Q5: How should I prepare a stock solution of this compound?

A5: Due to its low aqueous solubility, a stock solution of this compound is typically prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to use a minimal amount of organic solvent and to ensure that the final concentration of the solvent in your assay buffer is low enough to not affect the experimental outcome. Always check for any precipitation when diluting the stock solution into your aqueous physiological buffer.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed upon addition of this compound to the buffer. The concentration of this compound exceeds its solubility in the aqueous buffer. The organic solvent from the stock solution is causing the drug to crash out.- Lower the final concentration of this compound. - Decrease the percentage of organic solvent in the final solution by preparing a more concentrated stock. - Consider the use of a solubilizing agent or surfactant if compatible with your assay.
Inconsistent or non-reproducible assay results. This compound may be degrading during the experiment. Adsorption of the compound to plasticware.- Perform a stability study of this compound under your specific experimental conditions (time, temperature, buffer). - Use low-adsorption plasticware or glass vials. - Prepare fresh solutions of this compound for each experiment.
Loss of this compound concentration over time in stored solutions. Degradation of this compound in the buffer.- Store stock solutions at -20°C or -80°C. - For working solutions in physiological buffer, it is recommended to prepare them fresh before each experiment. If storage is necessary, conduct a stability study to determine the acceptable storage duration and conditions.

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

Parameter Value Reference
Molecular Weight433.0 g/mol PubChem
pKa (Strongest Basic)7.6DrugBank
Water SolubilityVery low[1][2]
Solubility in Phosphate Buffer (pH 6.8)Low[1][2]
Solubility in Aqueous Solution with 1.5% SLSSignificantly improved[1][2]

Table 2: Summary of this compound Stability under Forced Degradation Conditions

Stress Condition Observation Reference
Acidic Hydrolysis (e.g., 0.05 N HCl)Significant degradation[1]
Alkaline Hydrolysis (e.g., 0.025 N NaOH)Significant degradation
Oxidation (e.g., 30% H₂O₂)Some degradation observed[1]
Thermal Stress (e.g., 60°C)Negligible to some degradation
Photolytic StressSome degradation[1]
Neutral pHA related compound, meclizine, is reported to be more stable.[3][4]

Note: The information in Table 2 is derived from forced degradation studies, which use conditions that are more extreme than typical physiological buffers.

Experimental Protocols

Protocol for Assessing this compound Stability in a Physiological Buffer

This protocol outlines a general method to determine the stability of this compound in a specific physiological buffer (e.g., PBS, HBSS, or cell culture medium) over time.

1. Materials:

  • This compound hydrochloride

  • Physiological buffer of choice (e.g., PBS, pH 7.4)

  • Organic solvent for stock solution (e.g., DMSO)

  • High-performance liquid chromatography (HPLC) system with UV detector

  • HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a pH-adjusting agent like phosphoric acid)

  • Incubator or water bath

  • Calibrated analytical balance and pH meter

  • Volumetric flasks and pipettes

  • HPLC vials

2. Preparation of Solutions:

  • This compound Stock Solution: Accurately weigh a known amount of this compound hydrochloride and dissolve it in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Working Solution: Dilute the stock solution with the physiological buffer to the final desired concentration for your assay. Ensure the final concentration of DMSO is low (typically <0.5%).

  • Mobile Phase: Prepare the mobile phase for HPLC analysis. A common mobile phase consists of a mixture of acetonitrile and water (e.g., 80:20 v/v), with the pH adjusted to around 2.6 with phosphoric acid[1].

3. Stability Study Procedure:

  • Dispense aliquots of the this compound working solution into several HPLC vials.

  • Immediately analyze a set of vials (n=3) to determine the initial concentration (T=0).

  • Incubate the remaining vials at the desired temperature (e.g., room temperature or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), remove a set of vials (n=3) from the incubator.

  • Analyze the samples by HPLC to determine the concentration of this compound remaining.

4. HPLC Analysis:

  • Column: C18, e.g., (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (pH adjusted to 2.6 with phosphoric acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.

  • Plot the percentage of this compound remaining versus time.

  • From this data, you can determine the rate of degradation and the half-life of this compound under your specific experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Working Solution (Dilute Stock in Buffer) A->C B Prepare Physiological Buffer (e.g., PBS, pH 7.4) B->C D Aliquot into Vials C->D E T=0 Analysis D->E F Incubate at Desired Temperature (e.g., 37°C) D->F H HPLC Analysis E->H G Sample at Predetermined Time Points F->G G->H I Calculate % Remaining H->I J Determine Stability Profile I->J

Caption: Workflow for assessing this compound stability.

Logical_Relationship cluster_factors Factors Influencing this compound Stability cluster_properties Physicochemical Properties cluster_outcome Experimental Outcome pH pH of Buffer Stab This compound Stability in Assay pH->Stab Temp Temperature Temp->Stab Ox Oxidizing Agents Ox->Stab Light Light Exposure Light->Stab pKa pKa (7.6) pKa->pH Sol Low Aqueous Solubility Sol->Stab

Caption: Factors affecting this compound stability in assays.

References

Identifying and characterizing Buclizine degradation products in acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing the degradation products of Buclizine under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound in acidic conditions?

A1: Under acidic conditions, this compound is known to undergo hydrolysis. While specific, structurally confirmed degradation products are not extensively reported in publicly available literature, forced degradation studies have shown the appearance of multiple degradation peaks in HPLC analysis.[1][2] Based on the chemical structure of this compound and the degradation patterns of similar piperazine derivatives like meclizine, the primary degradation pathway is likely the cleavage of the C-N bond between the piperazine ring and the (4-chlorophenyl)(phenyl)methyl group.[1][3] This would result in the formation of 1-(4-tert-butylbenzyl)piperazine and (4-chlorophenyl)(phenyl)methanol. Further degradation of these initial products may also occur.

Q2: What is a suitable stability-indicating HPLC method for analyzing this compound and its degradation products?

A2: A validated stability-indicating HPLC method is crucial for separating this compound from its degradation products. Several methods have been reported, and a common approach involves:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is frequently used.[2][4]

  • Mobile Phase: A mixture of an acidic buffer and an organic solvent is typical. For example, a mobile phase consisting of a triethylamine-phosphoric acid buffer (pH 3) and acetonitrile (20:80, v/v) has been shown to be effective.[4] Another option is methanol and water (80:20 v/v) adjusted to pH 2.6 with phosphoric acid.[5]

  • Detection: UV detection at approximately 230 nm is commonly employed.[2][4]

  • Flow Rate: A flow rate of 1.0 mL/min is often used.[2][5]

Q3: What are the typical stress conditions for inducing this compound degradation in the lab?

A3: To perform forced degradation studies under acidic conditions, this compound is typically subjected to treatment with a strong acid at elevated temperatures. A common protocol involves refluxing a solution of this compound in 0.1 M to 2 M hydrochloric acid (HCl) at 80°C for several hours.[1][2] The extent of degradation will depend on the acid concentration, temperature, and duration of the study. It is recommended to perform a time-course experiment to achieve a target degradation of 5-20%.[6]

Q4: How can I confirm the identity of the degradation products?

A4: Confirming the structure of unknown degradation products requires advanced analytical techniques. A typical workflow involves:

  • Isolation: The degradation products can be isolated from the reaction mixture using preparative HPLC.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the accurate mass of the degradation products, which helps in determining their elemental composition. Tandem MS (MS/MS) can be used to obtain fragmentation patterns, which provide clues about the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are powerful techniques for the definitive structural elucidation of isolated degradation products.

Troubleshooting Guide for HPLC Analysis

Problem Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH- Column degradation- Sample overload- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a new column or a guard column.- Reduce the sample concentration or injection volume.
Poor resolution between this compound and degradation peaks - Mobile phase composition is not optimal- Inappropriate column chemistry- Adjust the ratio of organic solvent to aqueous buffer in the mobile phase.- Try a different buffer or adjust the pH.- Consider a column with a different stationary phase (e.g., C8, phenyl).
Drifting retention times - Column temperature fluctuations- Inconsistent mobile phase preparation- Column equilibration is insufficient- Use a column oven to maintain a constant temperature.- Ensure the mobile phase is prepared fresh and consistently.- Allow sufficient time for the column to equilibrate with the mobile phase before injecting samples.
Ghost peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and syringe with a strong solvent.- Include a blank injection in your sequence to check for carryover.
No peaks detected - Detector lamp is off or has failed- No sample injected- Incorrect detector wavelength- Check the detector status and replace the lamp if necessary.- Verify that the autosampler is functioning correctly.- Ensure the detector is set to the correct wavelength for this compound (around 230 nm).

Experimental Protocols

Protocol for Forced Degradation of this compound in Acidic Conditions
  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • To a suitable volume of the this compound stock solution, add an equal volume of 2 M hydrochloric acid.

    • Reflux the mixture at 80°C for 4-8 hours. It is advisable to take samples at different time points (e.g., 2, 4, 6, and 8 hours) to monitor the degradation progress.

  • Neutralization: After the desired stress period, cool the sample to room temperature and neutralize it with an appropriate amount of a base (e.g., 2 M sodium hydroxide) to a pH of approximately 7.

  • Sample Preparation for HPLC: Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis (e.g., 10-20 µg/mL).

  • HPLC Analysis: Analyze the prepared sample using a validated stability-indicating HPLC method. Inject a non-stressed sample of this compound for comparison.

Data Presentation

Summary of Quantitative Data from Forced Degradation Studies
Stress ConditionDrugConcentration of AcidTemperatureDurationPercentage DegradationReference
Acid HydrolysisThis compound Hydrochloride2 M HCl80°C (Reflux)4 hours~27%[2]
Acid HydrolysisThis compound Dihydrochloride0.1 M HClWater Bath70 hoursFormation of 4 degradation products[1]
Acid HydrolysisMeclizine Hydrochloride1 N HClRoom Temperature3 days20.71%[1]

Mandatory Visualization

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization stress Subject this compound to Acidic Stress (e.g., 2M HCl, 80°C) hplc HPLC Analysis (Stability-Indicating Method) stress->hplc Monitor Degradation ms LC-MS/MS Analysis hplc->ms Identify Potential Degradants isolate Isolate Degradation Products (Preparative HPLC) ms->isolate Target for Isolation nmr Structural Elucidation (NMR Spectroscopy) isolate->nmr Confirm Structure

Caption: Experimental workflow for identifying and characterizing this compound degradation products.

proposed_degradation_pathway This compound This compound dp1 1-(4-tert-butylbenzyl)piperazine This compound->dp1 Acid Hydrolysis (H+/H₂O) Cleavage of C-N bond dp2 (4-chlorophenyl)(phenyl)methanol This compound->dp2 Acid Hydrolysis (H+/H₂O) Cleavage of C-N bond

Caption: Proposed degradation pathway of this compound in acidic conditions.

References

Technical Support Center: Troubleshooting Buclizine Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering potential interference from the compound Buclizine in fluorescence-based assays. The following information is designed to help you identify, troubleshoot, and mitigate these issues to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a first-generation antihistamine belonging to the piperazine class of compounds.[][2] It is primarily used for its antiemetic, antivertigo, and sedative properties.[2] Like many small molecules, particularly those with aromatic ring structures, this compound has the potential to interfere with fluorescence-based assays through mechanisms such as autofluorescence (the compound itself emitting light upon excitation) or quenching (the compound absorbing the excitation or emission energy of the fluorophore).[3][4]

Q2: Does this compound have known fluorescent properties?

Q3: What types of fluorescence-based assays are most likely to be affected by this compound interference?

Any fluorescence-based assay could potentially be affected. This includes, but is not limited to:

  • Cell-based assays: Flow cytometry, high-content screening (HCS), and fluorescence microscopy.

  • Biochemical assays: Fluorescence polarization (FP), Förster resonance energy transfer (FRET), and assays measuring fluorescent substrates or products.[7]

Assays that utilize excitation wavelengths in the UV or blue range of the spectrum are generally more susceptible to compound autofluorescence.[4][8]

Q4: How can I determine if this compound is causing interference in my experiment?

The first step is to run proper controls. A key control is to measure the fluorescence of a sample containing only this compound at the same concentration used in your assay, in the absence of your specific fluorescent probe or biological target. An elevated signal in this control compared to a vehicle-only control is a strong indicator of this compound autofluorescence.

Troubleshooting Guides

If you suspect this compound is interfering with your assay, follow these troubleshooting steps:

Issue 1: High background fluorescence observed in the presence of this compound.

This is a common sign of compound autofluorescence.

Troubleshooting Workflow:

G start High Background Fluorescence Observed control1 Run 'this compound Only' Control (No fluorescent probe/reporter) start->control1 decision1 Is the signal significantly higher than vehicle control? control1->decision1 conclusion1 This compound is autofluorescent at the assay wavelengths. decision1->conclusion1 Yes conclusion2 Interference is likely not due to this compound autofluorescence. Consider other sources of high background. decision1->conclusion2 No mitigation1 Implement Mitigation Strategies conclusion1->mitigation1

Caption: Workflow to diagnose this compound autofluorescence.

Mitigation Strategies:

  • Spectral Shift: If possible, switch to a fluorescent probe with excitation and emission wavelengths in the red or far-red spectrum (greater than 600 nm).[4] The incidence of compound autofluorescence is generally lower at longer wavelengths.[4][9]

  • Pre-read Protocol: Before adding your fluorescent reporter, perform a "pre-read" of the assay plate after adding this compound. This will quantify the background fluorescence from this compound, which can then be subtracted from the final assay signal.

  • Time-Resolved Fluorescence (TRF): Consider using a time-resolved fluorescence assay format, such as TR-FRET. These assays introduce a delay between excitation and signal detection, which can minimize interference from short-lived background fluorescence from compounds like this compound.[7]

  • Decrease this compound Concentration: If your experimental design allows, titrate this compound to the lowest effective concentration to minimize its contribution to the background signal.

Issue 2: Reduced fluorescence signal in the presence of this compound.

This could indicate fluorescence quenching.

Troubleshooting Workflow:

G start Reduced Fluorescence Signal Observed control1 Run 'Fluorophore + this compound' Control (No biological target) start->control1 decision1 Is the signal significantly lower than 'Fluorophore Only' control? control1->decision1 conclusion1 This compound may be quenching the fluorophore. decision1->conclusion1 Yes conclusion2 Interference is likely not due to quenching by this compound. Consider other experimental factors. decision1->conclusion2 No mitigation1 Implement Mitigation Strategies conclusion1->mitigation1

Caption: Workflow to diagnose this compound-induced fluorescence quenching.

Mitigation Strategies:

  • Change Fluorophore: Use a different fluorophore that has a larger Stokes shift or that emits at wavelengths not absorbed by this compound.

  • Increase Fluorophore Concentration: If the assay allows, increasing the concentration of the fluorescent reporter may overcome the quenching effect.[9]

  • Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a colorimetric or luminescence-based assay, to confirm that the observed effect is biological and not an artifact of fluorescence interference.[3]

Quantitative Data Summary

The following table summarizes the known spectral properties of this compound. Note that a complete fluorescence spectrum is not available, but the absorbance data can help in selecting appropriate fluorophores to minimize interference.

Compound Parameter Wavelength (nm) Reference
This compound HClUV Absorbance Maxima~230[]
This compound (oxidized)First Derivative Spectrum285-315[5]

Experimental Protocols

Protocol 1: Determining this compound Autofluorescence

Objective: To quantify the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.

Materials:

  • Microplate reader with fluorescence detection capabilities

  • Assay plates (e.g., 96-well or 384-well, black plates are recommended to reduce background)

  • This compound stock solution

  • Assay buffer (the same buffer used in your main experiment)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your experiment.

  • In a microplate, add the this compound dilutions to triplicate wells.

  • Add assay buffer with the vehicle control to another set of triplicate wells.

  • Set the microplate reader to the excitation and emission wavelengths used for your primary fluorophore.

  • Measure the fluorescence intensity of all wells.

  • Data Analysis: Subtract the average fluorescence of the vehicle control wells from the average fluorescence of each this compound concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of your specific reporter probe.

Materials:

  • All materials from Protocol 1

  • Your fluorescent reporter probe (e.g., a fluorescently labeled antibody, substrate, or dye)

Procedure:

  • Prepare solutions of your fluorescent reporter probe at a constant concentration in assay buffer.

  • Prepare a serial dilution of this compound.

  • In a microplate, add the fluorescent reporter solution to all wells.

  • Add the this compound dilutions to triplicate wells.

  • Add vehicle control to another set of triplicate wells.

  • Incubate the plate under the same conditions as your main assay.

  • Measure the fluorescence intensity at the appropriate wavelengths.

  • Data Analysis: Compare the fluorescence of wells containing both the fluorophore and this compound to wells containing only the fluorophore. A concentration-dependent decrease in fluorescence in the presence of this compound suggests quenching.

Signaling Pathway Diagram

This compound is an antagonist of the Histamine H1 receptor, which is a G-protein coupled receptor (GPCR).[2] Interference from this compound could be particularly problematic in fluorescence-based assays studying GPCR signaling pathways, such as those measuring intracellular calcium mobilization or second messenger generation.[10][11]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_ER->Downstream PKC->Downstream

Caption: Simplified Histamine H1 Receptor Signaling Pathway.

References

Technical Support Center: Minimizing Buclizine-Induced Sedation in Animal Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize buclizine-induced sedation in your animal behavioral studies.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Significant Sedation Observed, Confounding Behavioral Readouts

  • Question: My animals are showing excessive drowsiness and reduced movement after this compound administration, which is interfering with the behavioral test I am conducting. What can I do to lessen this effect?

  • Answer: this compound is a first-generation antihistamine known to cause sedation due to its action on histamine H1 receptors in the central nervous system.[1][2] To minimize sedation, consider the following strategies:

    • Acclimation and Habituation: Allow animals to acclimate to the testing environment and handling procedures. Stressed or anxious animals may exhibit altered responses to this compound.

    • Timing of Administration: The sedative effects of this compound may vary over time. Conduct pilot studies to determine the optimal time window between drug administration and behavioral testing to minimize peak sedative effects.

    • Alternative Compounds: If sedation remains a significant issue, consider using a second-generation antihistamine. These compounds, such as loratadine, cetirizine, and fexofenadine, are designed to have reduced penetration of the blood-brain barrier, resulting in a lower incidence of sedation.[1][2][3]

Issue 2: Difficulty in Quantifying the Level of Sedation

  • Question: How can I objectively measure the level of sedation in my animals to better understand the effects of this compound?

  • Answer: Several behavioral tests can be employed to quantify sedation and motor coordination in rodents. Here are some commonly used methods:

    • Open Field Test (OFT): This test assesses locomotor activity and exploratory behavior. A sedated animal will typically show decreased distance traveled, reduced rearing frequency, and increased time spent in the corners of the arena.

    • Rotarod Test: This test evaluates motor coordination and balance. Animals are placed on a rotating rod, and the latency to fall is measured. Sedative compounds like first-generation antihistamines can significantly reduce the time an animal is able to stay on the rod.

    • Elevated Plus Maze (EPM): While primarily a test for anxiety, the EPM can also provide information on locomotor activity. A decrease in the number of arm entries can indicate sedation.

Issue 3: Considering a Reversal Agent for this compound-Induced Sedation

  • Question: Is there a way to reverse the sedative effects of this compound after the behavioral test is complete?

  • Answer: this compound's sedative effects are primarily due to its antagonism of histamine H1 receptors and its anticholinergic properties. While there is no specific and approved reversal agent for this compound, some research suggests that physostigmine, a cholinesterase inhibitor, may counteract the central anticholinergic effects of first-generation antihistamines.[1] However, the use of physostigmine should be approached with caution due to its own potential side effects. It is critical to consult with a veterinarian and conduct thorough pilot studies to determine the safety and efficacy of this approach for your specific experimental model.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that causes sedation?

A1: this compound is a first-generation H1 antihistamine that readily crosses the blood-brain barrier. Its sedative effects stem from its antagonism of histamine H1 receptors in the central nervous system (CNS). Histamine in the CNS plays a crucial role in promoting wakefulness, so blocking its action leads to drowsiness and sedation. Additionally, this compound has antimuscarinic (anticholinergic) properties that can contribute to its sedative and other CNS side effects.

Q2: How do second-generation antihistamines differ from this compound in terms of sedation?

A2: Second-generation antihistamines, such as loratadine, cetirizine, and fexofenadine, are designed to be more selective for peripheral H1 receptors and have a lower ability to cross the blood-brain barrier.[1][2][3] This results in a significantly lower incidence of sedation compared to first-generation antihistamines like this compound.[1][2]

Q3: What are the typical doses of this compound used in animal studies, and how do they relate to sedation?

A3: The optimal dose of this compound will vary depending on the animal species, the specific behavioral paradigm, and the intended therapeutic effect. It is essential to conduct a dose-response study to determine the appropriate dose for your experiment. As a starting point, researchers can refer to existing literature for doses of other first-generation antihistamines and adjust accordingly, always starting with lower doses to assess the sedative threshold.

Q4: Can tolerance develop to the sedative effects of this compound with repeated administration?

A4: Studies with other first-generation antihistamines have shown that tolerance to the sedative effects can develop with chronic use. This is thought to be due to downregulation of H1 receptors in the CNS. If your experimental design involves repeated this compound administration, it is important to be aware of this possibility and consider its potential impact on your results.

Q5: Are there any non-pharmacological strategies to minimize this compound-induced sedation?

A5: Yes. Environmental enrichment and habituation to the testing apparatus and procedures can help reduce stress and anxiety in the animals, which may in turn lessen the apparent sedative effects of this compound. Ensuring a consistent and quiet testing environment is also crucial.

Data Presentation

Table 1: Illustrative Comparison of Antihistamine Effects on Locomotor Activity and Rotarod Performance in Mice

Treatment GroupDose (mg/kg)Total Distance Traveled (cm) in Open Field (Mean ± SEM)Latency to Fall (s) in Rotarod (Mean ± SEM)
Vehicle (Saline)-4500 ± 350180 ± 20
This compound (Low Dose)53200 ± 300130 ± 15
This compound (High Dose)201800 ± 250 70 ± 10
Fexofenadine204300 ± 320175 ± 18

*p < 0.05, **p < 0.01 compared to Vehicle. Data are hypothetical and for illustrative purposes only.

Experimental Protocols

1. Open Field Test (OFT) for Assessing Locomotor Activity

  • Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The floor is often divided into a grid of squares (e.g., 16 or 25).

  • Procedure:

    • Place the animal gently in the center of the open field arena.

    • Allow the animal to explore the arena for a predetermined period (e.g., 5-10 minutes).

    • Record the session using a video camera mounted above the arena.

    • After the session, return the animal to its home cage.

    • Thoroughly clean the arena with a 70% ethanol solution between animals to remove olfactory cues.

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena.

    • Number of line crossings.

    • Frequency and duration of rearing (standing on hind legs).

    • Frequency of grooming and defecation (as measures of anxiety).

2. Rotarod Test for Motor Coordination

  • Apparatus: A rotating rod, typically with a textured surface for grip. The speed of rotation can be constant or accelerating. The apparatus has sensors to automatically record the time an animal stays on the rod.

  • Procedure:

    • Training: Acclimate the animals to the rotarod by placing them on the stationary or slowly rotating rod for a few minutes on the day before the experiment.

    • Testing:

      • Place the animal on the rotating rod at a set speed or an accelerating protocol.

      • Start the timer and record the latency to fall off the rod.

      • A cutoff time is typically set (e.g., 300 seconds).

      • Perform multiple trials for each animal with an inter-trial interval.

  • Parameters Measured:

    • Latency to fall in each trial.

    • Average latency to fall across all trials.

3. Elevated Plus Maze (EPM) for Anxiety and Locomotor Activity

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.

  • Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a set time (usually 5 minutes).

    • Record the session with a video camera.

    • Clean the maze thoroughly between animals.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

    • Total number of arm entries (as a measure of general activity).

Mandatory Visualizations

Buclizine_Sedation_Pathway cluster_cns Central Nervous System This compound This compound BBB Blood-Brain Barrier This compound->BBB Crosses H1_Receptor Histamine H1 Receptor (in CNS) BBB->H1_Receptor Antagonizes Muscarinic_Receptor Muscarinic Receptor (in CNS) BBB->Muscarinic_Receptor Antagonizes Wakefulness Wakefulness (promoted by Histamine) H1_Receptor->Wakefulness Inhibits promotion of Sedation Sedation Muscarinic_Receptor->Sedation Contributes to Wakefulness->Sedation Leads to Troubleshooting_Workflow Start Significant Sedation Observed DoseResponse Conduct Dose-Response Study? Start->DoseResponse LowerDose Use Lowest Effective Dose DoseResponse->LowerDose Yes Timing Optimize Administration Time? DoseResponse->Timing No LowerDose->Timing End Minimized Sedation LowerDose->End OptimalTime Test at Optimal Time Window Timing->OptimalTime Yes Alternative Consider Alternative Compound? Timing->Alternative No OptimalTime->Alternative OptimalTime->End SecondGen Use Second-Generation Antihistamine Alternative->SecondGen Yes ProblemPersists Problem Persists Alternative->ProblemPersists No SecondGen->End Experimental_Workflow Start Start Experiment Acclimation Acclimation & Habituation Start->Acclimation DrugAdmin This compound Administration (Optimized Dose & Time) Acclimation->DrugAdmin BehavioralTest Behavioral Testing (OFT, Rotarod, EPM) DrugAdmin->BehavioralTest DataCollection Data Collection & Analysis BehavioralTest->DataCollection Results Interpret Results DataCollection->Results

References

How to prevent Buclizine precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Buclizine. The following information is designed to help prevent the precipitation of this compound in stock solutions and ensure the stability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound hydrochloride is sparingly soluble in water but shows better solubility in organic solvents. For preparing stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are recommended.[1] The choice of solvent may depend on the specific requirements of your experiment, including cell viability and compatibility with downstream applications.

Q2: I observed precipitation in my this compound stock solution. What are the common causes?

A2: Precipitation of this compound in stock solutions can be triggered by several factors:

  • Solvent Saturation: Exceeding the solubility limit of this compound in the chosen solvent is a primary cause of precipitation.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. Cooling the solution, for instance, can decrease solubility and lead to precipitation.[2][3]

  • pH Shifts: this compound's solubility is pH-dependent. It is reported to be insoluble at a pH greater than 7.0.[4] Accidental changes in the pH of your stock solution can cause the compound to precipitate.

  • Improper Storage: Long-term storage at inappropriate temperatures or exposure to light can lead to degradation and precipitation.[5][6]

  • Solvent Evaporation: Evaporation of the solvent over time will increase the concentration of this compound, potentially exceeding its solubility limit.

Q3: How can I redissolve precipitated this compound in my stock solution?

A3: If you observe precipitation, you can try the following methods to redissolve the compound:

  • Gentle Warming: Warm the solution in a water bath at 37°C. This can increase the solubility of this compound. Avoid excessive heat, as it may degrade the compound.

  • Sonication: Use a sonicator to break up the precipitate and facilitate its dissolution.

  • Solvent Addition: If the precipitation is due to supersaturation, adding a small amount of the original solvent can help redissolve the compound. Be sure to recalculate the final concentration of your stock solution.

If these methods fail, it is recommended to prepare a fresh stock solution.

Q4: What are the best practices for storing this compound stock solutions to prevent precipitation?

A4: To maintain the stability of your this compound stock solution and prevent precipitation, follow these storage guidelines:

  • Storage Temperature: Store stock solutions at -20°C for long-term storage.[1][7] For short-term use, refrigeration at 4°C may be acceptable, but be mindful of potential precipitation at lower temperatures.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This will minimize freeze-thaw cycles, which can contribute to precipitation and degradation.

  • Light Protection: Protect the stock solution from light by using amber vials or by wrapping the container in foil.[5]

  • Inert Gas: For solutions prepared in organic solvents like ethanol, DMSO, and DMF, purging the vial with an inert gas (e.g., argon or nitrogen) before sealing can help prevent oxidation.[1]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting this compound precipitation issues.

Diagram: Troubleshooting Workflow for this compound Precipitation

Buclizine_Precipitation_Troubleshooting start Precipitation Observed in This compound Stock Solution check_concentration Is the concentration too high? start->check_concentration check_solvent Was the correct solvent used? check_concentration->check_solvent No action_dilute Dilute with more solvent and recalculate concentration. check_concentration->action_dilute Yes check_storage Was the solution stored properly? check_solvent->check_storage Yes action_prepare_fresh_solvent Prepare a fresh solution with an appropriate solvent. check_solvent->action_prepare_fresh_solvent No check_ph Could the pH have shifted? check_storage->check_ph Yes action_review_storage Review storage protocol: - Aliquot - Store at -20°C - Protect from light check_storage->action_review_storage No action_buffer_solution Consider using a buffered solution if compatible with the experiment. check_ph->action_buffer_solution Yes action_redissolve Attempt to redissolve: - Gentle warming (37°C) - Sonication check_ph->action_redissolve No end_stable Stable Solution action_dilute->end_stable action_prepare_fresh_solvent->end_stable action_review_storage->end_stable action_buffer_solution->end_stable action_redissolve->end_stable Successful end_prepare_fresh Prepare a fresh solution action_redissolve->end_prepare_fresh Unsuccessful

Caption: A flowchart to diagnose and resolve this compound precipitation in stock solutions.

Quantitative Data Summary

The solubility of this compound hydrochloride in various solvents is summarized in the table below. This information is critical for preparing stock solutions at appropriate concentrations.

SolventSolubility (mg/mL)Reference
Dimethyl Sulfoxide (DMSO)~0.17[1]
Ethanol~0.11[1]
Dimethylformamide (DMF)~5[1]
WaterInsoluble/Very Poorly Soluble[7][8][9]
ChloroformSlightly Soluble[7]
MethanolSlightly Soluble[7]

Experimental Protocols

Protocol for Determining Optimal Solvent and Concentration for a Stable this compound Stock Solution

This protocol outlines a method to determine the most suitable solvent and maximum stable concentration for your specific laboratory conditions.

Materials:

  • This compound hydrochloride powder

  • Candidate solvents: DMSO, Ethanol, DMF

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator

  • Water bath

  • Analytical balance

  • Pipettes

Methodology:

  • Solubility Testing:

    • Weigh out a small, precise amount of this compound hydrochloride (e.g., 1 mg) into separate vials for each solvent to be tested.

    • Start by adding a small volume of the solvent (e.g., 100 µL) to the vial.

    • Vortex the vial for 30 seconds to facilitate dissolution.

    • If the solid does not completely dissolve, sonicate the vial for 5-10 minutes.

    • If the solid is still not dissolved, add another small aliquot of the solvent and repeat the vortexing and sonication steps.

    • Continue this process until the this compound is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.

  • Preparation of Test Stock Solutions:

    • Based on the initial solubility testing, prepare a series of stock solutions in each solvent at concentrations slightly below the determined solubility limit. For example, if the solubility in DMSO was found to be approximately 0.17 mg/mL, prepare solutions at 0.15 mg/mL, 0.1 mg/mL, and 0.05 mg/mL.

  • Stability Assessment:

    • Freeze-Thaw Stability: Aliquot each test stock solution and subject them to multiple freeze-thaw cycles (e.g., from -20°C to room temperature) over several days. After each cycle, visually inspect for any signs of precipitation.

    • Short-Term Storage Stability: Store aliquots of each test stock solution at 4°C and room temperature for a defined period (e.g., 24, 48, and 72 hours). Visually inspect for precipitation at each time point.

    • Long-Term Storage Stability: Store aliquots at -20°C for an extended period (e.g., 1, 2, and 4 weeks). Thaw and visually inspect for precipitation.

  • Selection of Optimal Conditions:

    • The optimal solvent and concentration will be the combination that remains free of precipitation under all tested conditions. Select the highest concentration that demonstrates stability for your intended experimental workflow.

By following these guidelines and protocols, researchers can minimize the risk of this compound precipitation in stock solutions, ensuring the reliability and reproducibility of their experimental outcomes.

References

Technical Support Center: Enhancing Buclizine Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for studies focused on enhancing the blood-brain barrier (BBB) penetration of Buclizine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is enhancing its CNS penetration important?

A1: this compound is a first-generation piperazine antihistamine with antiemetic, antivertigo, and moderate sedative properties. Its effects are mediated by blocking histamine H1 and muscarinic receptors in the central nervous system (CNS).[1][2][3][4] Enhancing its penetration across the blood-brain barrier (BBB) is crucial for improving its efficacy in treating CNS-related conditions like vertigo and motion sickness, and for exploring its potential in other neurological applications.

Q2: What is the Blood-Brain Barrier (BBB) and why does it limit this compound entry?

A2: The BBB is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[5] Its tightness is due to complex tight junctions between the cells. For a molecule to passively diffuse across the BBB, it generally needs to have a low molecular weight (<400-500 Da), optimal lipophilicity (LogP between 1.5-3), and a low polar surface area (PSA < 90 Ų).[4][6] As shown in Table 1, this compound's high lipophilicity falls outside the optimal range, which can lead to increased plasma protein binding and nonspecific tissue binding, paradoxically hindering effective brain entry.

Q3: What are the primary strategies for enhancing the BBB penetration of a molecule like this compound?

A3: Several strategies can be employed, broadly categorized as invasive and non-invasive. Non-invasive pharmacological approaches, which are the focus of this guide, include:

  • Prodrug Formulation: Modifying this compound's chemical structure into an inactive, more lipophilic form (a prodrug) that can cross the BBB and then be converted back to the active drug within the CNS.

  • Nanoparticle Encapsulation: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles. These carriers can be surface-modified with specific ligands (e.g., transferrin) to target receptors on the BBB and facilitate entry via receptor-mediated transcytosis.

  • Efflux Pump Inhibition: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump the drug back into the bloodstream. Co-administration with a P-gp inhibitor or designing formulations that evade these pumps can increase brain concentration.[7][8]

Q4: How do I begin assessing the BBB penetration potential of my this compound formulation?

A4: A logical first step is to use in vitro models. The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is a high-throughput, cell-free assay that predicts passive diffusion.[1][3] Following this, cell-based models, such as co-cultures of brain endothelial cells and astrocytes on Transwell inserts, can provide more biologically relevant data, accounting for tight junctions and active transport mechanisms.[9][10][11]

Data Summary Tables

Table 1: Comparison of this compound Physicochemical Properties with Ideal CNS Drug Characteristics

Physicochemical PropertyThis compound ValueIdeal Range for CNS PenetrationImplication for this compound
Molecular Weight (MW) ~433 g/mol [12]< 450-500 Da[2][4]Acceptable. This compound's size is not a primary barrier to passive diffusion.
Lipophilicity (LogP) ~6.5 - 7.1[12][13]1.5 - 3.0[4]Too High. High lipophilicity can lead to poor solubility, high plasma protein binding, and nonspecific tissue uptake, limiting free drug availability.
Topological Polar Surface Area (TPSA) 6.5 Ų[12][14]< 90 ŲFavorable. The low TPSA suggests it has the potential to cross lipid membranes.
Hydrogen Bond Donors 0≤ 3Favorable. A low number of H-bond donors reduces polarity.
Efflux Transporter Substrate? Suspected (Common for antihistamines)[15]NoPotential Liability. If this compound is a P-gp substrate, it will be actively removed from the brain.

Table 2: Overview of Potential BBB Penetration Enhancement Strategies for this compound

StrategyMechanism of ActionAdvantagesKey Experimental Challenges
Prodrugs A lipophilic promoiety is attached to this compound, enhancing passive diffusion. The promoiety is cleaved by CNS-specific enzymes to release the active drug.Covalent modification; can be a single, well-defined chemical entity.Requires specific CNS enzymes for activation; risk of premature activation in plasma; synthesis can be complex.
Polymeric Nanoparticles This compound is encapsulated. Particles may cross via enhanced permeability or can be targeted to BBB receptors (e.g., transferrin receptor) for transcytosis.[16]Protects drug from degradation; allows for controlled release; surface can be functionalized for targeting.Potential for rapid clearance by the reticuloendothelial system (RES); batch-to-batch variability; potential immunogenicity.
Liposomes Similar to polymeric nanoparticles, these lipid-based vesicles encapsulate this compound. Cationic liposomes can cross via adsorptive-mediated transcytosis.Biocompatible and biodegradable; can encapsulate both hydrophilic and lipophilic drugs.Can be unstable in vivo; drug leakage; RES uptake can be high unless PEGylated.
Efflux Pump Inhibition Co-administration of a P-glycoprotein (P-gp) inhibitor (e.g., Verapamil, Elacridar) to block the pump that removes this compound from endothelial cells.[8]Directly addresses a major mechanism of resistance.Systemic inhibition of P-gp can cause significant drug-drug interactions and toxicity; inhibitor must also reach the BBB.

Visualizations: Workflows and Mechanisms

Experimental_Workflow cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: In Vivo Validation A This compound Physicochemical Analysis (Table 1) B Formulation Development (e.g., Nanoparticles, Prodrug) A->B C PAMPA-BBB Assay (Passive Permeability Screen) B->C D In Vitro BBB Cell Model (e.g., Co-culture, TEER) C->D Promising Candidates E Efflux Ratio Determination (P-gp Substrate Test) D->E F Animal Model Selection (e.g., Mouse, Rat) E->F Optimized Formulation G Pharmacokinetic Study (Plasma & Brain Concentrations) F->G H Calculate Brain:Plasma Ratio (Kp, Kp,uu) G->H I Pharmacodynamic Study (CNS Target Engagement) H->I

Caption: High-level workflow for developing and validating a BBB-penetrant this compound formulation.

Nanoparticle_Transport cluster_blood Blood Vessel Lumen cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma NP Targeted Nanoparticle (this compound-loaded) Receptor Receptor (e.g., Transferrin) NP->Receptor 1. Binding Vesicle Endocytic Vesicle Receptor->Vesicle 2. Receptor-Mediated Endocytosis Drug Released This compound Vesicle->Drug 3. Transcytosis & Drug Release

Caption: Mechanism of targeted nanoparticle transport across the BBB via receptor-mediated transcytosis.

Troubleshooting_Tree Start Problem: Low In Vivo Brain:Plasma Ratio Q1 Was In Vitro Permeability High in Cell-Based Assay? Start->Q1 A1_No No Q1->A1_No A1_Yes Yes Q1->A1_Yes Cause_Perm Root Cause: Poor intrinsic permeability or high cellular efflux. A1_No->Cause_Perm Q2 Is the formulation stable in plasma? A1_Yes->Q2 Solution_Perm Solution: 1. Re-evaluate formulation (e.g., different nanoparticle coating, different prodrug moiety). 2. Confirm efflux with P-gp inhibitor. Cause_Perm->Solution_Perm A2_No No Q2->A2_No A2_Yes Yes Q2->A2_Yes Cause_Stability Root Cause: Premature drug release or nanoparticle degradation. A2_No->Cause_Stability Cause_Clearance Root Cause: Rapid clearance by Reticuloendothelial System (RES). A2_Yes->Cause_Clearance Solution_Stability Solution: 1. Perform plasma stability assay. 2. Modify nanoparticle composition for greater stability (e.g., cross-linking, different polymer). Cause_Stability->Solution_Stability Solution_Clearance Solution: 1. Add PEG chains to nanoparticle surface (PEGylation) to create 'stealth' particles. 2. Optimize particle size to be within 10-100 nm. Cause_Clearance->Solution_Clearance

Caption: Decision tree for troubleshooting low in vivo brain uptake of this compound formulations.

Troubleshooting Guides

Q: My this compound formulation shows low permeability (Papp < 2.0 x 10⁻⁶ cm/s) in the PAMPA-BBB assay. What are the likely causes and next steps?

A: Low permeability in PAMPA suggests a problem with passive diffusion. Consider the following:

  • Compound Solubility: this compound is highly lipophilic and may have poor aqueous solubility. Ensure the compound is fully dissolved in the donor well buffer. Precipitation will lead to an artificially low permeability reading.

    • Action: Measure the concentration in the donor well at the beginning and end of the experiment. Consider using a co-solvent if solubility is an issue, but be aware this can affect the membrane.

  • Membrane Integrity: The artificial lipid membrane may be compromised.

    • Action: Always run a low-permeability control (e.g., Lucifer Yellow) and a high-permeability control (e.g., Caffeine, Propranolol). If the low-permeability control shows high transport, your membrane is likely compromised.

  • Formulation Issue: If you are testing a nanoparticle formulation, the drug may not be releasing from the particle to diffuse across the membrane. The PAMPA assay is not suitable for assessing carrier-mediated transport.

    • Action: This result may be expected for targeted nanoparticles. Proceed to a cell-based model that contains the necessary biological machinery for active transport.

Q: My in vitro cell model (e.g., bEnd.3/astrocyte co-culture) shows a high efflux ratio (ER > 2) for this compound. What does this indicate and how can I address it?

A: An efflux ratio significantly greater than 2 (where ER = Papp(B-A) / Papp(A-B)) strongly indicates that this compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp).[17] The transporter actively pumps this compound from the apical (brain) side back to the basolateral (blood) side.

  • Confirmation: To confirm P-gp involvement, repeat the permeability assay in the presence of a known P-gp inhibitor.

    • Action: Add a P-gp inhibitor like Verapamil (50-100 µM) or Elacridar (1 µM) to both the apical and basolateral chambers.[8][18] If the efflux ratio drops to ~1, you have confirmed that this compound is a P-gp substrate.

  • Mitigation Strategies:

    • Formulation-Based: Design nanoparticles with surfaces (e.g., coated with polysorbate 80 or PEG) that are known to reduce interaction with P-gp.

    • Chemical Modification: A prodrug approach may alter the part of the molecule recognized by P-gp.

    • Co-administration (In Vivo): In preclinical in vivo studies, you can co-administer a P-gp inhibitor, though this has significant clinical translation challenges due to systemic drug-drug interactions.

Q: My this compound-loaded nanoparticles perform well in vitro but show low brain accumulation in vivo. What could be the issue?

A: This is a common challenge in translating in vitro success to in vivo efficacy. The discrepancy often arises from complex physiological factors not present in vitro.

  • Rapid Systemic Clearance: The nanoparticles may be rapidly cleared from circulation by the reticuloendothelial system (RES) in the liver and spleen before they have a chance to reach the BBB.

    • Action: Analyze the pharmacokinetic profile of the nanoparticles in plasma. If the half-life is very short, consider surface modification with polyethylene glycol (PEGylation) to create "stealth" nanoparticles that evade the RES. Ensure particle size is optimized (typically 10-100 nm for BBB delivery).[16]

  • In Vivo Instability: The nanoparticles may be stable in culture media but unstable in blood, leading to premature release of this compound.

    • Action: Incubate the nanoparticles in plasma at 37°C and measure drug leakage over time. If leakage is high, you may need to use a more stable polymer or lipid composition.

  • Ineffective Targeting: If using a receptor-targeted strategy, the ligand on the nanoparticle surface may not be effectively engaging its receptor at the BBB in vivo.

    • Action: Confirm target receptor expression in your animal model. Quantify the density of the targeting ligand on your nanoparticle surface. It's possible the affinity is too low or steric hindrance prevents binding.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol outlines a method for assessing the passive permeability of this compound formulations across an artificial BBB membrane.

  • Materials:

    • 96-well filter plate (e.g., Millipore MultiScreen, 0.45 µm PVDF) - Donor Plate

    • 96-well acceptor plate (matching the filter plate)

    • Porcine brain polar lipid extract

    • Dodecane

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • DMSO

    • High-permeability control (e.g., Propranolol)

    • Low-permeability control (e.g., Lucifer Yellow)

    • Plate reader or LC-MS/MS for concentration analysis

  • Methodology:

    • Prepare Lipid Solution: Dissolve porcine brain lipid in dodecane to a final concentration of 20 mg/mL.

    • Coat Filter Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well of the donor filter plate. Allow the solvent to evaporate for at least 15 minutes.

    • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

    • Prepare Donor Solutions: Prepare this compound and control compounds in PBS at a final concentration (e.g., 100 µM). The final DMSO concentration should be <1% to avoid damaging the membrane.

    • Start Assay: Add 150 µL of the donor solutions to the corresponding wells of the coated filter plate.

    • Assemble Sandwich: Carefully place the donor filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor buffer.

    • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-6 hours with gentle shaking.

    • Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis. Also, determine the initial concentration of the donor solution (C₀).

    • Analysis: Determine the concentration of the compound in the donor (C_D) and acceptor (C_A) wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = [-ln(1 - C_A / C_equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where: C_equilibrium = (C_DV_D + C_AV_A) / (V_D + V_A)

Protocol 2: In Vitro Co-Culture BBB Model (bEnd.3 and Astrocytes)

This protocol describes the establishment of a contact co-culture model to assess this compound permeability and efflux across a more physiologically relevant barrier.

  • Materials:

    • Mouse brain endothelioma cells (bEnd.3)

    • Primary rat astrocytes or an astrocyte cell line (e.g., C8-D1A)

    • Transwell inserts (e.g., 12-well format, 0.4 µm pore size, polyester membrane)

    • Fibronectin (for coating)

    • DMEM, 10% FBS, Penicillin-Streptomycin

    • TEER meter (e.g., EVOM2)

    • Lucifer Yellow (for integrity check)

    • Hanks' Balanced Salt Solution (HBSS)

  • Methodology:

    • Coat Transwells: Pre-coat the top and bottom of the Transwell membranes with fibronectin (10 µg/cm²) for 2 hours at 37°C. Aspirate excess solution.

    • Seed Astrocytes (Basolateral): In a sterile hood, invert the Transwell inserts in a sterile dish. Seed astrocytes (e.g., 2.5 x 10⁴ cells/insert) in a small volume of media onto the bottom of the membrane.[9][19] Allow cells to adhere for 4 hours, inverted, in the incubator.

    • Establish Co-Culture: After adherence, carefully flip the inserts upright and place them into the wells of a 12-well plate containing astrocyte media. Allow the astrocytes to grow for 48 hours.

    • Seed Endothelial Cells (Apical): Seed bEnd.3 cells (e.g., 5 x 10⁴ cells/insert) onto the top side (apical chamber) of the membrane. Culture for an additional 3-4 days.[9][10]

    • Monitor Barrier Integrity: Starting on day 3 post-bEnd.3 seeding, measure the Transendothelial Electrical Resistance (TEER) daily. The barrier is ready for permeability experiments when TEER values plateau (typically >150 Ω·cm²).

    • Permeability Assay (Apical to Basolateral - A→B):

      • Wash monolayers twice with pre-warmed HBSS.

      • Add 0.5 mL of this compound solution in HBSS to the apical chamber (donor).

      • Add 1.5 mL of HBSS to the basolateral chamber (acceptor).

      • Incubate at 37°C on an orbital shaker. Take samples (e.g., 100 µL) from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min), replacing the volume with fresh HBSS.

    • Efflux Assay (Basolateral to Apical - B→A):

      • Perform the assay in reverse. Add 1.5 mL of this compound solution to the basolateral chamber (donor) and 0.5 mL of HBSS to the apical chamber (acceptor).

      • Sample from the apical chamber at the same time points.

    • Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS. Calculate the Papp for both directions. The Efflux Ratio (ER) is Papp(B→A) / Papp(A→B).

References

Technical Support Center: Managing Buclizine's Anticholinergic Side Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the anticholinergic side effects of buclizine in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary anticholinergic effects?

A1: this compound is a first-generation antihistamine belonging to the piperazine class.[1] It functions as an antagonist at histamine H1 and muscarinic acetylcholine receptors (specifically M1).[2] Its anticholinergic properties are responsible for both some of its therapeutic actions (e.g., antiemetic) and its side effects.[2] Common anticholinergic side effects observed in animal studies can include dry mouth (xerostomia), reduced salivation, sedation, cognitive impairment, and altered locomotor activity.[3][4]

Q2: Which animal models are most appropriate for studying the anticholinergic effects of this compound?

A2: Rodent models, particularly rats and mice, are commonly used to assess the anticholinergic effects of drugs.[3][5] These models are well-characterized for behavioral and physiological testing. For specific assessments, such as effects on salivation, knockout mouse models (e.g., M1 and M3 receptor single- or double-knockout mice) can provide valuable mechanistic insights.[6]

Q3: How can I quantify the anticholinergic side effects of this compound in my animal study?

A3: Quantitative assessment can be achieved through various methods:

  • Sialometry: Measurement of salivary flow rate to quantify xerostomia.[6]

  • Behavioral Tests: A battery of tests can assess cognitive and motor function. This includes the Morris water maze, elevated plus maze for cognitive assessment, and actophotometer or rotarod tests for locomotor activity and motor coordination.[7][8]

  • Pupillometry: Measuring pupil diameter can indicate peripheral anticholinergic effects.

Q4: Are there any known reversal agents for this compound's anticholinergic effects?

A4: While specific studies on the reversal of this compound's effects are limited, physostigmine, a cholinesterase inhibitor, is a general antidote for anticholinergic delirium and can be considered.[9] However, its use requires careful dose titration to avoid cholinergic crisis.[10][11] It is crucial to consult with a veterinarian and relevant institutional animal care and use committee (IACUC) protocols before administering any reversal agents.

Troubleshooting Guides

Issue 1: Unexpected Levels of Sedation in Study Animals
  • Problem: Animals are overly sedated, affecting their performance in behavioral tests and overall well-being. This can be a combined effect of this compound's antihistaminic and anticholinergic properties.[12]

  • Troubleshooting Steps:

    • Dose-Response Pilot Study: Conduct a pilot study with a range of this compound doses to determine the optimal dose that elicits the desired anticholinergic effect without causing excessive sedation.

    • Timing of Behavioral Testing: Adjust the timing of behavioral tests relative to this compound administration. Sedative effects may peak at different times than other anticholinergic effects.

    • Control for Histamine H1 Receptor Effects: If trying to isolate anticholinergic effects, consider using a second-generation antihistamine (with low to no anticholinergic activity) as a control to differentiate between sedative effects from H1 receptor blockade and those from muscarinic receptor blockade.

    • Environmental Stimulation: Ensure the testing environment is sufficiently stimulating to counteract mild sedation.

Issue 2: Difficulty in Reliably Measuring Xerostomia (Dry Mouth)
  • Problem: Inconsistent or highly variable results in salivary flow measurements.

  • Troubleshooting Steps:

    • Standardize Collection Method: Use a consistent method for saliva collection, such as the cotton-pledget method, and ensure the duration of collection is the same for all animals.

    • Use of Sialagogue: Administer a standardized dose of a sialagogue like pilocarpine to stimulate salivation before collection. This can provide a more robust and reproducible measurement of salivary gland inhibition.[6]

    • Control for Environmental Factors: Ensure consistent environmental conditions (e.g., temperature, humidity, and time of day) as these can influence salivary secretion.

    • Acclimatization: Properly acclimatize animals to the collection procedure to minimize stress-induced variations in salivation.

Issue 3: Confounding Variables in Cognitive and Motor Function Tests
  • Problem: It is challenging to distinguish between cognitive impairment, motor deficits, and sedation, as all can affect performance in behavioral tasks.

  • Troubleshooting Steps:

    • Comprehensive Behavioral Battery: Employ a range of tests that assess different aspects of behavior. For example, use the Morris water maze for spatial learning and memory, and the rotarod test specifically for motor coordination.[7]

    • Detailed Data Analysis: Analyze multiple parameters within each test. In the Morris water maze, for instance, analyze not just latency to find the platform, but also swim speed and path length to differentiate between learning deficits and motor impairment.

    • Dose-Dependent Dissociation: Investigate if lower doses of this compound can induce cognitive deficits without significant motor impairment.

    • Control Groups: Include appropriate control groups, such as a vehicle control and a positive control (e.g., scopolamine for anticholinergic-induced cognitive impairment).

Quantitative Data Summary

Direct quantitative data on the anticholinergic side effects of this compound in animal models is limited in publicly available literature. The following tables provide a general framework and example data from studies on other anticholinergic drugs in rats to guide experimental design. Researchers should conduct pilot studies to determine the specific dose-response for this compound.

Table 1: Example Dose-Response Effects of Anticholinergics on Locomotor Activity in Rats

Drug Dose (mg/kg) Ambulatory Activity (% of Control) Fine Motor Activity (% of Control)
Scopolamine 0.1 ↑ 150% ↑ 180%
0.3 ↑ 250% ↑ 220%
1.0 ↓ 80% ↓ 70%
Atropine 1.0 ↑ 120% ↑ 130%
3.0 ↑ 180% ↑ 160%
10.0 ↓ 90% ↓ 85%

Data is illustrative and based on general findings for anticholinergic drugs.[3]

Table 2: Example Effects of Muscarinic Receptor Knockout on Pilocarpine-Induced Salivation in Mice

Genotype Pilocarpine Dose (mg/kg) Saliva Volume (µl/15 min)
Wild Type 1 150 ± 20
M1 KO 1 80 ± 15
M3 KO 1 75 ± 12
M1/M3 DKO 1 5 ± 2

Data adapted from studies on muscarinic receptor knockout mice.[6]

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Xerostomia in Rats
  • Animals: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) at various doses.

  • Saliva Collection:

    • 30 minutes after drug administration, lightly anesthetize the rats.

    • Place pre-weighed cotton pledgets in the oral cavity for a standardized period (e.g., 5 minutes).

    • Remove the cotton pledgets and re-weigh them to determine the amount of saliva absorbed.

  • Stimulated Salivation (Optional):

    • 15 minutes after this compound/vehicle administration, inject pilocarpine (s.c.) to stimulate salivation.

    • Proceed with saliva collection as described above.

  • Data Analysis: Compare the saliva weight between the this compound-treated and control groups.

Protocol 2: Evaluation of this compound's Effect on Spatial Learning and Memory using the Morris Water Maze
  • Apparatus: A circular pool (1.5m diameter) filled with opaque water, with a hidden platform.

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Acquisition Phase (4 days):

      • Administer this compound or vehicle 30 minutes before each daily session.

      • Each mouse undergoes four trials per day to find the hidden platform.

      • Record the latency to find the platform, path length, and swim speed using a video tracking system.

    • Probe Trial (Day 5):

      • Remove the platform from the pool.

      • Administer the final dose of this compound or vehicle.

      • Allow each mouse to swim for 60 seconds.

      • Measure the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the learning curves (latency over days) and the time spent in the target quadrant between the groups.

Visualizations

Buclizine_Anticholinergic_Pathway cluster_drug This compound Action cluster_receptor Muscarinic Receptor cluster_signaling Intracellular Signaling Cascade cluster_effect Physiological Effect This compound This compound M1_Receptor M1 Muscarinic Receptor This compound->M1_Receptor Antagonism (Blocks) Gq Gq Protein M1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Side_Effects Anticholinergic Side Effects (e.g., Dry Mouth, CNS) Ca_release->Side_Effects Leads to PKC->Side_Effects Leads to

Caption: this compound's anticholinergic signaling pathway.

Experimental_Workflow cluster_assessment Side Effect Assessment start Start: Hypothesis (this compound has anticholinergic side effects) animal_model Select Animal Model (e.g., Rats, Mice) start->animal_model dose_selection Dose-Response Pilot Study animal_model->dose_selection groups Assign Treatment Groups (Vehicle, this compound Doses) dose_selection->groups admin Drug Administration groups->admin xerostomia Xerostomia Measurement (Sialometry) admin->xerostomia cns CNS Effects Measurement (Behavioral Tests) admin->cns data_analysis Data Analysis and Interpretation xerostomia->data_analysis cns->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for assessing this compound's side effects.

Troubleshooting_Logic cluster_sedation Excessive Sedation cluster_motor Motor Impairment cluster_cognitive Cognitive Deficit issue Observed Issue: Unexpected Animal Behavior sedation_q Is performance in all tests uniformly low? issue->sedation_q motor_q Is performance in motor-specific tests (e.g., rotarod) poor? issue->motor_q cognitive_q Is performance in learning/memory tests poor, with normal motor function? issue->cognitive_q dose_adjust Action: Lower this compound Dose sedation_q->dose_adjust Yes timing_adjust Action: Adjust Testing Time sedation_q->timing_adjust No motor_test Action: Add specific motor function tests motor_q->motor_test Yes cognitive_test Action: Use more specific cognitive tests cognitive_q->cognitive_test Yes

Caption: Troubleshooting logic for unexpected behavioral results.

References

Technical Support Center: Investigating Buclizine's Effect on Appetite

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for designing and conducting control experiments to study the effect of buclizine on appetite.

Frequently Asked Questions (FAQs)

FAQ 1: What is the proposed mechanism of action for this compound's effect on appetite?

This compound is a first-generation piperazine derivative antihistamine with anticholinergic and central nervous system depressant properties.[1][2] Its primary, well-established mechanism is the antagonism of the histamine H1 receptor.[2][3] While its use as an appetite stimulant has been suggested, this indication is not well-validated by extensive clinical trials, and the precise mechanism for this effect remains largely unknown.[4][5][6]

Several hypotheses have been proposed to explain its potential orexigenic (appetite-stimulating) effects:

  • Antihistaminic Action: Histamine in the central nervous system, particularly in the hypothalamus, is known to suppress appetite. By blocking H1 receptors, this compound may inhibit this natural appetite suppression, leading to increased food intake.[3]

  • Anticholinergic Effects: this compound also acts as an antagonist at muscarinic acetylcholine receptors.[1][2] Cholinergic pathways are involved in regulating feeding behavior, and blocking these signals could potentially influence appetite.[7]

  • Hypoglycemia Induction: It has been postulated that this compound may cause a mild decrease in blood glucose levels (hypoglycemia), which could trigger a hunger response as a compensatory mechanism.[7]

  • Sedative Effects: The sedative properties of first-generation antihistamines might indirectly contribute to weight gain by reducing physical activity and energy expenditure.[4]

It is crucial to note that the evidence supporting these mechanisms for appetite stimulation is limited.[5] Further research is required to elucidate the exact pathways involved.

Buclizine_Mechanism cluster_CNS Central Nervous System (Hypothalamus) cluster_Periphery Periphery H1R Histamine H1 Receptor Appetite Appetite Suppression H1R->Appetite Activation AChR Muscarinic Receptor AChR->Appetite Activation This compound This compound This compound->H1R Antagonism This compound->AChR Antagonism Glucose Blood Glucose This compound->Glucose Postulated Effect Hunger Hunger Signal Glucose->Hunger Decrease Experimental_Workflow Acclimatization 1. Acclimatization & Habituation (1-2 weeks) Fasting 2. Fasting (e.g., 16 hours) Acclimatization->Fasting Grouping 3. Randomization into Groups (Vehicle, this compound, Positive Control) Fasting->Grouping Dosing 4. Drug Administration (Oral Gavage) Grouping->Dosing Measurement 5. Food Intake & Body Weight Measurement (0-24h) Dosing->Measurement Analysis 6. Statistical Analysis Measurement->Analysis Conclusion 7. Conclusion Analysis->Conclusion Control_Groups Test_Compound This compound Group Vehicle_Control Vehicle Control Group Test_Compound->Vehicle_Control Compare to Isolate Drug Effect Positive_Control Positive Control Group (Known Stimulant) Test_Compound->Positive_Control Compare to Validate Model Sensitivity Naïve_Control Naïve Control Group (Untreated) Vehicle_Control->Naïve_Control Compare to Assess Procedural Stress

References

Validation & Comparative

A Comparative Analysis of Buclizine and Cyclizine for Anti-Emetic Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of the anti-emetic efficacy of buclizine and cyclizine in animal models remains elusive in publicly available scientific literature. Despite both being piperazine-derived antihistamines with established anti-emetic properties, direct comparative preclinical studies are not readily found. This guide, therefore, provides a comparative overview based on their individual mechanisms of action, the animal models in which this class of drugs is typically tested, and the limited available efficacy data for cyclizine.

Mechanism of Action: A Shared Pathway

Both this compound and cyclizine exert their anti-emetic effects primarily through the antagonism of histamine H1 receptors and muscarinic acetylcholine receptors in the brain.[1][2][3][4] This dual antagonism is crucial in mitigating the complex signaling cascades that lead to nausea and vomiting.

The vomiting center in the medulla, which integrates various emetic signals, is rich in both histaminic and muscarinic synapses.[1][2] The chemoreceptor trigger zone (CTZ), another critical area for emesis induction, is also influenced by these neurotransmitters.[1][2] Furthermore, the vestibular apparatus, which plays a key role in motion sickness, transmits signals to the vomiting center via these pathways.[1][2] By blocking H1 and muscarinic receptors, this compound and cyclizine effectively interrupt these signaling pathways, thereby reducing the sensation of nausea and the vomiting reflex.[1][2]

Anti-Emetic Signaling Pathway of this compound and Cyclizine cluster_stimuli Emetic Stimuli cluster_brain Central Nervous System cluster_receptors Receptor Targets cluster_drugs Therapeutic Intervention Motion Motion Vestibular_Apparatus Vestibular Apparatus Motion->Vestibular_Apparatus Toxins Toxins/Emetogens CTZ Chemoreceptor Trigger Zone (CTZ) Toxins->CTZ Vomiting_Center Vomiting Center Vestibular_Apparatus->Vomiting_Center CTZ->Vomiting_Center H1_Receptor H1 Receptor Vomiting_Center->H1_Receptor M_Receptor Muscarinic Receptor Vomiting_Center->M_Receptor Emesis Emesis (Nausea & Vomiting) H1_Receptor->Emesis M_Receptor->Emesis Buclizine_Cyclizine This compound / Cyclizine Buclizine_Cyclizine->H1_Receptor Antagonism Buclizine_Cyclizine->M_Receptor Antagonism

Diagram 1: Anti-Emetic Signaling Pathway of this compound and Cyclizine

Experimental Protocols in Animal Models

The evaluation of anti-emetic drugs typically involves inducing emesis in animal models that possess a vomiting reflex. Commonly used species include the ferret, dog, and the house musk shrew.[5]

A general experimental workflow for assessing anti-emetic efficacy is as follows:

  • Animal Acclimatization: Animals are acclimatized to the laboratory environment and handling to minimize stress-related responses.

  • Baseline Observation: A baseline observation period is established to ensure the animals are healthy and not exhibiting any signs of illness.

  • Drug Administration: The test compound (e.g., this compound or cyclizine) or a vehicle control is administered at a predetermined time before the emetic challenge.

  • Emetic Challenge: An emetogen is administered to induce vomiting. The choice of emetogen depends on the clinical scenario being modeled:

    • Motion Sickness: Animals are subjected to motion, often on a rotational device.[6]

    • Chemotherapy-Induced Emesis: A chemotherapeutic agent like cisplatin is administered.[7]

    • Apomorphine-Induced Emesis: The dopamine agonist apomorphine is used to stimulate the CTZ directly.[8]

  • Observation and Data Collection: Following the emetic challenge, animals are observed for a set period. Key parameters recorded include:

    • The latency to the first emetic episode (retching or vomiting).

    • The total number of retches and vomits.

    • The duration of emetic episodes.

Experimental Workflow for Anti-Emetic Efficacy Testing start Start acclimatization Animal Acclimatization (e.g., Ferret, Dog) start->acclimatization baseline Baseline Observation acclimatization->baseline randomization Randomization baseline->randomization treatment_group Administer Anti-Emetic (this compound or Cyclizine) randomization->treatment_group Treatment control_group Administer Vehicle Control randomization->control_group Control emetic_challenge Emetic Challenge (e.g., Motion, Cisplatin, Apomorphine) treatment_group->emetic_challenge control_group->emetic_challenge observation Observation Period (Record Retching & Vomiting) emetic_challenge->observation data_analysis Data Analysis (Compare Treatment vs. Control) observation->data_analysis end End data_analysis->end

Diagram 2: Experimental Workflow for Anti-Emetic Efficacy Testing

Preclinical Efficacy Data

As previously mentioned, direct comparative data is lacking. However, some individual studies provide insights into the efficacy of cyclizine in specific animal models.

Cyclizine in a Dog Model of Motion Sickness

A study investigating a model of motion sickness in dogs found that cyclizine (referred to as "marezine") was effective to some extent in preventing emesis induced by Coriolis acceleration.[6] Unfortunately, this study did not provide specific quantitative data on the reduction of emetic episodes.

Drug Animal Model Emetogen Observed Efficacy Reference
CyclizineDogMotion (Coriolis acceleration)Reported as effective to a lesser extent compared to diphenidol.[6]
This compound: Lack of Quantitative Preclinical Data

Conclusion

This compound and cyclizine are both H1-receptor antagonists with anticholinergic properties, and they share a common mechanism for their anti-emetic effects. While both are used to prevent and treat nausea and vomiting, particularly from motion sickness, a direct comparison of their potency and efficacy in preclinical animal models is not possible based on the current body of scientific literature. The available data suggests that cyclizine is effective in a dog model of motion sickness. For this compound, while the pharmacological basis for its anti-emetic action is clear, specific animal efficacy data remains unpublished. Further preclinical research involving direct, head-to-head comparisons in standardized animal models would be necessary to definitively compare the anti-emetic efficacy of these two compounds.

References

A Comparative Analysis of the Side Effect Profiles of Buclizine, Meclizine, and Cyclizine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of three first-generation piperazine antihistamines: Buclizine, Meclizine, and Cyclizine. These agents are primarily used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. Their utility is often weighed against their potential for adverse effects, which primarily stem from their antagonist activity at histamine H1 and muscarinic acetylcholine receptors. This document summarizes available quantitative data, details common experimental protocols for assessing side effects, and visualizes the key signaling pathways involved in their mechanism of action and adverse effects.

Comparative Side Effect Profile

Direct head-to-head clinical trials quantifying the incidence of side effects for this compound, Meclizine, and Cyclizine in a single study are limited in the publicly available literature. The following table synthesizes data from various sources, including prescribing information, clinical studies, and user-reported adverse events. It is important to note that the percentages for Meclizine and Cyclizine are based on user reviews and not from controlled clinical trials, and therefore should be interpreted with caution. For this compound, specific incidence rates from comparative trials were not available; hence, common and reported side effects are listed.

Side Effect CategorySide EffectThis compoundMeclizineCyclizine
Central Nervous System Drowsiness/SleepinessCommonly Reported[1][2]20.8% (user reported)[3]12.5% (user reported)[3]
DizzinessCommonly Reported[1][2]17.4% (user reported)[3]12.5% (user reported)[3]
HeadacheCommonly Reported[1]Incidence not known[4]More than 1 in 100 people[5]
Blurred VisionCommonly Reported[1][2]Rare[4]More than 1 in 100 people[5]
Loss of CoordinationReported[2]--
Anticholinergic Dry MouthCommonly Reported[1][2]Incidence not known[4]More than 1 in 100 people[5]
Urinary RetentionReported[1]-Can worsen condition[6]
ConstipationReported[7]-More than 1 in 100 people[5]
Gastrointestinal Nausea or VomitingReported[2]12.7% (user reported)[3]16.1% (user reported)[3]
Abdominal PainReported[2]-Reported[8]
Other Increased AppetiteReported[2]--
Low Blood PressureReported[2]--
Fatigue-Commonly Reported[9]-

Experimental Protocols for Side Effect Assessment

The evaluation of side effects for antiemetic and anti-motion sickness drugs like this compound, Meclizine, and Cyclizine in clinical trials follows standardized methodologies to ensure data accuracy and comparability.

Study Design
  • Randomized, Double-Blind, Placebo-Controlled Trials: This is the gold standard design to minimize bias. Participants are randomly assigned to receive the active drug, a placebo, or another active comparator. Neither the participants nor the investigators know who is receiving which treatment.[10]

  • Crossover Studies: In some study designs, participants receive all treatments in a sequential order with a washout period in between. This allows for within-subject comparisons.

Assessment of Sedation and CNS Effects
  • Objective Psychomotor Tests: A battery of standardized tests is used to objectively measure cognitive and psychomotor functions. These may include:

    • Critical Flicker Fusion Test (CFFT): Measures the threshold at which a flickering light appears as a continuous light, an indicator of CNS arousal.

    • Choice Reaction Time (CRT): Assesses the speed and accuracy of responding to a stimulus.

    • Tracking Tasks: Evaluate hand-eye coordination.

  • Subjective Rating Scales: Participants self-report their level of drowsiness and other CNS effects using validated scales such as:

    • Stanford Sleepiness Scale (SSS): A 7-point scale to rate current level of sleepiness.

    • Visual Analog Scales (VAS): A continuous line on which participants mark their level of a particular symptom, such as drowsiness or dizziness.

Assessment of Anticholinergic Side Effects
  • Symptom Checklists and Questionnaires: Standardized questionnaires are administered to systematically capture the incidence and severity of common anticholinergic symptoms like dry mouth, blurred vision, constipation, and urinary retention.

  • Physiological Measurements: In some studies, objective measures such as salivary flow rates may be used to quantify dry mouth.

General Adverse Event Monitoring
  • Spontaneous Reporting: Participants are encouraged to report any untoward medical occurrences.

  • Systematic Inquiry: Investigators use a structured checklist to ask participants about the presence of specific, anticipated adverse events at regular intervals.

  • Severity Grading: Adverse events are typically graded for severity (e.g., mild, moderate, severe) and their relationship to the study drug is assessed by the investigator.

Signaling Pathways and Experimental Workflow

The therapeutic effects and many of the side effects of this compound, Meclizine, and Cyclizine are mediated through their interaction with histamine H1 and muscarinic acetylcholine receptors in the central nervous system, particularly in the vestibular nuclei and the chemoreceptor trigger zone (CTZ).

G cluster_0 Antihistamine Action (H1 Receptor Antagonism) MotionSickness Motion Sickness Stimuli VestibularNuclei Vestibular Nuclei MotionSickness->VestibularNuclei HistamineRelease Histamine Release VestibularNuclei->HistamineRelease H1Receptor Histamine H1 Receptor HistamineRelease->H1Receptor Activates Emesis Nausea & Vomiting H1Receptor->Emesis Signals Antihistamine This compound / Meclizine / Cyclizine Antihistamine->H1Receptor Blocks Drowsiness Side Effect: Drowsiness Antihistamine->Drowsiness Causes

Simplified signaling pathway of H1 receptor antagonism in motion sickness.

G cluster_1 Anticholinergic Action (Muscarinic Receptor Antagonism) VestibularInput Vestibular & CTZ Input AcetylcholineRelease Acetylcholine Release VestibularInput->AcetylcholineRelease MuscarinicReceptor Muscarinic Receptor AcetylcholineRelease->MuscarinicReceptor Activates Emesis_Cholinergic Nausea & Vomiting MuscarinicReceptor->Emesis_Cholinergic Signals Antihistamine_Cholinergic This compound / Meclizine / Cyclizine Antihistamine_Cholinergic->MuscarinicReceptor Blocks DryMouth Side Effect: Dry Mouth Antihistamine_Cholinergic->DryMouth Causes BlurredVision Side Effect: Blurred Vision Antihistamine_Cholinergic->BlurredVision Causes

Simplified signaling pathway of muscarinic receptor antagonism.

G cluster_2 General Experimental Workflow for Side Effect Assessment Screening Participant Screening & Informed Consent Randomization Randomization Screening->Randomization Baseline Baseline Assessments (Psychomotor Tests, Subjective Scales) Randomization->Baseline Dosing Drug Administration (Active or Placebo) Baseline->Dosing MotionStimulus Motion Stimulus (if applicable) Dosing->MotionStimulus PostDosing Post-Dosing Assessments (Repeated at intervals) Dosing->PostDosing MotionStimulus->PostDosing AdverseEvents Adverse Event Monitoring & Reporting PostDosing->AdverseEvents DataAnalysis Data Analysis & Comparison AdverseEvents->DataAnalysis

A general workflow for clinical trials assessing anti-motion sickness drug side effects.

References

Cross-Reactivity of Buclizine with CNS Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the central nervous system (CNS) receptor cross-reactivity of Buclizine, a first-generation piperazine antihistamine. Due to a lack of publicly available quantitative binding data for this compound, this guide utilizes data from the structurally similar compound Hydroxyzine as a primary comparator to provide a quantitative perspective. Qualitative information for other piperazine derivatives is also included to offer a broader context of this drug class's interaction with CNS receptors.

Executive Summary

This compound is a histamine H1 receptor antagonist with established antiemetic and anticholinergic properties.[1][2] Like other first-generation antihistamines, it readily crosses the blood-brain barrier, leading to CNS effects such as sedation. While its primary target is the H1 receptor, its clinical profile suggests interactions with other CNS receptors, notably muscarinic acetylcholine receptors. This guide explores this cross-reactivity, offering a comparative view against other piperazine derivatives to inform research and drug development.

Comparative Receptor Binding Profiles

The following table summarizes the available quantitative binding data (Ki, in nM) for Hydroxyzine, a close structural analog of this compound, and qualitative information on the receptor interactions of other piperazine antihistamines. Lower Ki values indicate higher binding affinity.

Receptor SubtypeHydroxyzine (Ki, nM)This compoundCyclizineMeclizineChlorcyclizine
Histamine H1 Potent AntagonistPrimary Target Antagonist[3][4]Antagonist[5][6]Antagonist[7]
Muscarinic (M1-M5) 4600 - 10000+Antagonist[1][2][8]Anticholinergic properties[3][9][10]Anticholinergic properties[5][11]Anticholinergic properties[7][12]
Serotonin 5-HT2A Weak AntagonistNo DataNo DataNo DataAntiserotonergic properties[12]
Dopamine D2 Weak AntagonistNo DataNo DataNo DataNo Data
Adrenergic α1 Weak AntagonistNo DataNo DataNo DataNo Data

Data for Hydroxyzine is compiled from various sources.[13] It is important to note that these values are indicative and can vary based on the experimental conditions.

Interpretation:

  • Histamine H1 Receptor: All listed piperazine derivatives are potent antagonists of the H1 receptor, which is their primary mechanism of action for their antihistaminic effects.[7][9]

  • Muscarinic Receptors: this compound and other piperazine antihistamines exhibit anticholinergic properties, indicating an interaction with muscarinic receptors.[1][2][3][7][8][9][10][11] The high Ki values for Hydroxyzine at muscarinic receptors suggest this interaction is significantly weaker than at the H1 receptor.[13][14]

Signaling Pathways and Experimental Workflows

To understand the functional consequences of receptor binding and the methods used to determine these interactions, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

G Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ Ca2->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, inflammation) PKC->Cellular_Response Leads to ER->Ca2 Releases Histamine Histamine Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

G Radioligand Competition Binding Assay Workflow A Prepare cell membranes expressing the target receptor B Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [3H]-mepyramine for H1R) A->B C Add increasing concentrations of the unlabeled test compound (e.g., this compound) B->C D Allow to reach equilibrium C->D E Separate bound from free radioligand (e.g., via vacuum filtration) D->E F Quantify radioactivity of the bound radioligand (e.g., scintillation counting) E->F G Plot the data and calculate the IC50 value F->G H Convert IC50 to Ki using the Cheng-Prusoff equation G->H

Caption: Radioligand Competition Binding Assay Workflow.

Experimental Protocols

Radioligand Binding Assay (Competition)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

1. Materials:

  • Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or tissue homogenates).

  • Radiolabeled ligand (e.g., [³H]-mepyramine for histamine H1 receptors).

  • Unlabeled test compound (e.g., this compound).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well filter plates.

  • Vacuum filtration manifold.

  • Scintillation counter.

2. Procedure:

  • Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer. Prepare serial dilutions of the unlabeled test compound.

  • Incubation: In a 96-well plate, add the cell membranes, the fixed concentration of the radiolabeled ligand, and the varying concentrations of the test compound. Also include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki (inhibition constant), which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Functional Assay (Second Messenger)

Functional assays measure the cellular response following receptor activation or inhibition, providing information on the efficacy of a compound (i.e., whether it is an agonist, antagonist, or inverse agonist).

1. Materials:

  • Live cells expressing the receptor of interest.

  • Test compound (e.g., this compound).

  • Known agonist for the receptor.

  • Assay kit for measuring the relevant second messenger (e.g., cAMP, inositol phosphates (IP), or intracellular calcium).

  • Cell culture reagents.

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).

2. Procedure (Example: Calcium Mobilization Assay for Gq-coupled receptors like H1):

  • Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound (this compound).

  • Agonist Stimulation: Add a fixed concentration of a known agonist (e.g., histamine) to all wells (except for the negative control).

  • Signal Detection: Immediately measure the change in fluorescence intensity over time using a plate reader.

3. Data Analysis:

  • Plot the change in fluorescence (or other second messenger signal) against the concentration of the test compound.

  • For antagonists, a dose-dependent inhibition of the agonist-induced signal will be observed.

  • Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal response to the agonist.

  • The Schild analysis can be used to determine the pA2 value, which is another measure of antagonist potency.

Conclusion

While quantitative binding data for this compound across a range of CNS receptors remains elusive, the available information for the structurally similar compound Hydroxyzine and qualitative data for other piperazine derivatives provide valuable insights. The primary activity of this compound is potent histamine H1 receptor antagonism, with weaker interactions at muscarinic receptors contributing to its anticholinergic effects. The potential for off-target interactions with serotonergic, dopaminergic, and adrenergic receptors, as suggested by the profile of Hydroxyzine, warrants further investigation to fully characterize the CNS pharmacology of this compound. The experimental protocols detailed in this guide provide a framework for conducting such studies to generate the necessary quantitative data for a more complete understanding of this compound's cross-reactivity profile.

References

Buclizine's Receptor Affinity: A Comparative Analysis for H1 and Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Buclizine, a first-generation piperazine antihistamine, is recognized for its therapeutic efficacy in managing nausea, vomiting, and dizziness associated with motion sickness.[1][2] Its clinical profile is attributed to its interaction with histamine H1 and muscarinic acetylcholine receptors.[3][4] This guide provides a comparative analysis of this compound's binding affinity to these receptors, supported by experimental data for analogous compounds, and details the methodologies for such assessments.

Comparative Binding Affinities

The following tables summarize the binding affinities (Ki, in nanomolars) of various first and second-generation antihistamines for histamine H1 and muscarinic receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities of Antihistamines for the Histamine H1 Receptor

CompoundClassH1 Receptor Ki (nM)
DiphenhydramineFirst-Generation25.28 ± 1.51
HydroxyzineFirst-Generation2.1 ± 0.4
CetirizineSecond-Generation6
LevocetirizineSecond-Generation3
FexofenadineSecond-Generation246 ± 40.7
BilastineSecond-Generation44.15 ± 6.08

Data compiled from multiple sources.[5]

Table 2: Binding Affinities of Antihistamines for Muscarinic Receptors

CompoundClassMuscarinic Receptor Ki (nM)Receptor Subtype (if specified)
DiphenhydramineFirst-Generation280 ± 50M3
HydroxyzineFirst-Generation3800Not specified
DesloratadineSecond-Generation~300-600 (estimated from pA2)M3
CetirizineSecond-Generation>10,000M3
FexofenadineSecond-Generation>10,000M3
LoratadineSecond-Generation>10,000M3

Data compiled from multiple sources.[4][7]

Experimental Protocols

The determination of binding affinities for compounds like this compound to H1 and muscarinic receptors is typically achieved through radioligand binding assays. These assays are fundamental in pharmacological research for quantifying the interaction between a ligand (the drug) and its receptor.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the H1 receptor.

1. Materials and Reagents:

  • Radioligand: [3H]-mepyramine (a well-characterized H1 antagonist).
  • Membrane Preparation: Homogenates from cells expressing the human H1 receptor (e.g., HEK293T cells).
  • Test Compound: this compound or other antihistamines.
  • Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., mianserin).
  • Assay Buffer: e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4.
  • Filtration System: Glass fiber filters and a cell harvester.
  • Scintillation Counter: For measuring radioactivity.

2. Procedure:

  • Incubate the H1 receptor-containing cell membrane homogenates with a fixed concentration of [3H]-mepyramine.
  • Add varying concentrations of the unlabeled test compound to the incubation mixture.
  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled H1 antagonist.
  • Allow the mixture to incubate to reach equilibrium.
  • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Radioligand Binding Assay for Muscarinic Receptors

A similar competitive binding assay is employed to determine the affinity for muscarinic receptors.

1. Materials and Reagents:

  • Radioligand: [3H]-quinuclidinyl benzilate ([3H]-QNB) or [3H]-N-methylscopolamine ([3H]-NMS) (common muscarinic antagonists).
  • Membrane Preparation: Homogenates from tissues or cells expressing muscarinic receptors (e.g., bovine cerebral cortex).
  • Test Compound: this compound or other compounds with potential antimuscarinic activity.
  • Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., atropine).
  • Assay Buffer: e.g., Tris-HCl buffer.
  • Filtration System and Scintillation Counter: As described for the H1 assay.

2. Procedure:

  • The procedure is analogous to the H1 receptor binding assay, with the substitution of the appropriate muscarinic radioligand and receptor source.
  • Incubate the muscarinic receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
  • Determine non-specific binding in the presence of a saturating concentration of a known muscarinic antagonist.
  • After incubation to equilibrium, separate bound and free radioligand by filtration.
  • Measure the radioactivity on the filters.

3. Data Analysis:

  • Calculate the IC50 value from the competition curve.
  • Convert the IC50 to the Ki value using the Cheng-Prusoff equation.

Visualizing the Pathways and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the H1 and muscarinic receptors and the general workflow of a radioligand binding assay.

G cluster_H1 Histamine H1 Receptor Signaling cluster_Muscarinic Muscarinic Receptor (M1/M3/M5) Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq_11 Gq/11 H1R->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response_H1 Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response_H1 PKC->Cellular_Response_H1 ACh Acetylcholine MR Muscarinic Receptor (M1, M3, M5) ACh->MR Gq_11_M Gq/11 MR->Gq_11_M PLC_M Phospholipase C Gq_11_M->PLC_M PIP2_M PIP2 PLC_M->PIP2_M IP3_M IP3 PIP2_M->IP3_M cleavage DAG_M DAG PIP2_M->DAG_M cleavage Ca_release_M Ca²⁺ Release IP3_M->Ca_release_M PKC_M Protein Kinase C DAG_M->PKC_M Cellular_Response_M Cellular Response (e.g., glandular secretion, smooth muscle contraction) Ca_release_M->Cellular_Response_M PKC_M->Cellular_Response_M G Start Start Prepare_Reagents Prepare Reagents: - Radioligand - Receptor Membranes - Test Compound - Buffers Start->Prepare_Reagents Incubation Incubation: Mix Radioligand, Receptor Membranes, and varying concentrations of Test Compound Prepare_Reagents->Incubation Incubation_NSB Non-specific Binding Control: Incubate with excess unlabeled ligand Prepare_Reagents->Incubation_NSB Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Incubation_NSB->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Radioactivity_Measurement Measure Radioactivity (Scintillation Counting) Washing->Radioactivity_Measurement Data_Analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation Radioactivity_Measurement->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of Buclizine and Other TCTP Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Buclizine and other notable inhibitors of the Translationally Controlled Tumor Protein (TCTP). TCTP has emerged as a significant therapeutic target in oncology due to its multifaceted roles in tumor progression, including the regulation of cell growth, apoptosis, and DNA damage repair. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of inhibitor efficacy, supported by experimental data and protocols.

Executive Summary

Translationally Controlled Tumor Protein (TCTP), also known as histamine-releasing factor, is a highly conserved protein implicated in various cancers. Its inhibition is a promising strategy for cancer therapy. This guide focuses on this compound, an antihistamine repurposed as a TCTP inhibitor, and compares its performance with other known TCTP inhibitors such as Levomepromazine, Artesunate, Sertraline, Thioridazine, and the novel compound ZINC10157406. The comparison is based on their binding affinities to TCTP and their anti-proliferative effects on cancer cell lines.

Data Presentation: Quantitative Comparison of TCTP Inhibitors

The following tables summarize the available quantitative data for various TCTP inhibitors. It is important to note that the experimental conditions, particularly the cell lines used for IC50 determination, vary between studies, which should be taken into consideration when making direct comparisons.

Table 1: Binding Affinities of TCTP Inhibitors

CompoundMethodDissociation Constant (Kd)Reference
This compoundMicroscale Thermophoresis433 µM[1]
LevomepromazineMicroscale Thermophoresis57.2 µM[1]
ZINC10157406Microscale Thermophoresis0.87 ± 0.38 µM[2]
SertralineSurface Plasmon Resonance~30-50 µM (initial report)
NMR, TSA, SPR, BLI, ITC~mM (revised)
ThioridazineSurface Plasmon Resonance~30-50 µM (initial report)
NMR, TSA, SPR, BLI, ITC~mM (revised)

Table 2: In Vitro Anti-proliferative Activity of TCTP Inhibitors (IC50)

CompoundCell LineIC50 ValueReference
This compoundMCF-7 (Breast Cancer)19.18 µM
LevomepromazineMCF-7 (Breast Cancer)12.25 µM
ArtesunateSK-OV-3 (Ovarian Cancer)20.48 ± 2.73 µM[2]
MCF-7 (Breast Cancer)36.72 ± 8.52 µM[2]
MOLT-4 (Leukemia)25.33 ± 2.32 µM[2]
ZINC10157406SK-OV-3 (Ovarian Cancer)1.91 ± 0.24 µM[2]
MCF-7 (Breast Cancer)3.56 ± 0.77 µM[2]
MOLT-4 (Leukemia)1.51 ± 0.08 µM[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Microscale Thermophoresis (MST) for Binding Affinity Determination

This protocol outlines the steps to measure the binding affinity between a TCTP inhibitor and recombinant human TCTP.

Materials:

  • Recombinant human TCTP

  • TCTP inhibitor compound

  • Labeling kit (e.g., NHS-dye)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween 20)

  • MST instrument and capillaries

Procedure:

  • Protein Labeling: Label recombinant human TCTP with a fluorescent dye according to the manufacturer's protocol.

  • Serial Dilution: Prepare a serial dilution of the TCTP inhibitor in the assay buffer.

  • Binding Reaction: Mix a constant concentration of labeled TCTP with the varying concentrations of the inhibitor. Incubate at room temperature for 10 minutes to allow binding to reach equilibrium.

  • Capillary Loading: Load the samples into MST capillaries.

  • MST Measurement: Place the capillaries in the MST instrument and perform the measurement. The instrument applies an infrared laser to create a temperature gradient, and the movement of the fluorescently labeled TCTP is monitored.

  • Data Analysis: The change in thermophoresis is plotted against the logarithm of the inhibitor concentration. The dissociation constant (Kd) is determined by fitting the data to a binding curve.

Western Blot for TCTP Expression Analysis

This protocol is for determining the effect of TCTP inhibitors on TCTP protein expression levels in cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • TCTP inhibitor

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against TCTP

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and treat with various concentrations of the TCTP inhibitor for a specified time (e.g., 72 hours).

  • Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary anti-TCTP antibody overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative expression of TCTP.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with TCTP inhibitors.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • TCTP inhibitor

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the TCTP inhibitor at various concentrations for a defined period (e.g., 24-72 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving TCTP and a typical experimental workflow for screening TCTP inhibitors.

TCTP_p53_Signaling_Pathway cluster_0 TCTP-p53 Interaction TCTP TCTP MDM2 MDM2 TCTP->MDM2 Binds & Inhibits auto-ubiquitination NUMB NUMB TCTP->NUMB Competes for MDM2 binding p53 p53 p53->TCTP Transcriptionally Represses Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Ubiquitinates NUMB->MDM2 Inhibits Ub Ubiquitin

Caption: TCTP-p53 signaling pathway.[3][4]

TCTP_mTOR_Signaling_Pathway cluster_1 TCTP-mTOR Interaction mTORC1 mTORC1 S6K S6K mTORC1->S6K Activates mTORC2 mTORC2 Akt Akt mTORC2->Akt Activates (Ser473) S6K->Akt Inhibits PLK1 PLK1 Akt->PLK1 Activates GSK3b GSK3β Akt->GSK3b Inhibits (Ser9) TCTP TCTP PLK1->TCTP Phosphorylates & Stabilizes TCTP->mTORC2 Activates beta_catenin β-catenin GSK3b->beta_catenin Inhibits CellMigration Cell Migration beta_catenin->CellMigration Promotes

Caption: TCTP-mTOR signaling pathway.[1][5]

TCTP_Inhibitor_Screening_Workflow cluster_2 Experimental Workflow for TCTP Inhibitor Screening cluster_3 Cell-Based Assays start Compound Library step1 In Silico Screening (Virtual Docking) start->step1 step2 In Vitro Binding Assay (Microscale Thermophoresis) step1->step2 step3 Cell-Based Assays step2->step3 step4 Downstream Analysis step3->step4 end Lead Compound Identification step4->end assay1 Cell Viability Assay (e.g., Resazurin) assay2 TCTP Expression (Western Blot) assay3 Cell Cycle Analysis (Flow Cytometry)

Caption: TCTP inhibitor screening workflow.[2]

References

A Tale of Two Antihistamines: A Head-to-Head Comparison of Buclizine and Cyproheptadine as Appetite Stimulants

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation for researchers and drug development professionals reveals a stark contrast in the evidence supporting the orexigenic properties of Buclizine and Cyproheptadine. While Cyproheptadine is backed by a significant body of clinical research, the efficacy of this compound as an appetite stimulant remains largely unsubstantiated by robust, contemporary clinical data.

This guide provides a comprehensive comparison of this compound and Cyproheptadine, focusing on their mechanisms of action, clinical efficacy, and safety profiles as appetite stimulants. The information presented is intended for an audience of researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies. A notable disparity exists in the scientific literature, with a wealth of information available for Cyproheptadine in contrast to a scarcity of high-quality evidence for this compound.

Mechanism of Action: A Divergence in Understanding

The appetite-stimulating effects of Cyproheptadine are well-documented and are primarily attributed to its potent antagonism of serotonin 5-HT2C receptors and histamine H1 receptors in the hypothalamus, a key region of the brain for regulating hunger.[1][2][3] Serotonin, particularly acting on 5-HT2C receptors, is known to suppress appetite.[4][5][6] By blocking these receptors, Cyproheptadine interferes with this anorexigenic signaling, leading to an increase in appetite.[1][7] Its antihistaminic action also contributes to this effect.

In contrast, the precise mechanism by which this compound may stimulate appetite is not well-elucidated.[8][9] It is known to be a first-generation antihistamine with anticholinergic properties.[10][11][12] It is postulated that its orexigenic effects could be related to these properties, or potentially through inducing a mild state of hypoglycemia, which may in turn stimulate hunger.[9] However, these hypotheses are not supported by extensive experimental data.[13]

Signaling Pathways in Appetite Regulation

The following diagram illustrates the established and proposed signaling pathways for Cyproheptadine and this compound in the context of appetite regulation, also incorporating the role of the orexigenic hormone Ghrelin for a more complete picture.

cluster_hypothalamus Hypothalamus (Appetite Control Center) Arcuate Nucleus Arcuate Nucleus NPY/AgRP Neurons NPY/AgRP Neurons POMC/CART Neurons POMC/CART Neurons Appetite Appetite POMC/CART Neurons->Appetite Suppresses (-) NPY/AgRP Neurons->Appetite Stimulates (+) Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Ghrelin Ghrelin Ghrelin Receptor (GHSR) Ghrelin Receptor (GHSR) Ghrelin->Ghrelin Receptor (GHSR) Acetylcholine Acetylcholine Muscarinic Receptor Muscarinic Receptor Acetylcholine->Muscarinic Receptor This compound This compound This compound->H1 Receptor Blocks (-) This compound->Muscarinic Receptor Blocks (-) H1 Receptor->Appetite Suppresses (-) Ghrelin Receptor (GHSR)->NPY/AgRP Neurons Stimulates (+) 5-HT2C Receptor 5-HT2C Receptor 5-HT2C Receptor->POMC/CART Neurons Stimulates (+) Cyproheptadine Cyproheptadine Cyproheptadine->H1 Receptor Blocks (-) Cyproheptadine->5-HT2C Receptor Blocks (-)

Caption: Signaling pathways in appetite regulation.

Clinical Efficacy: A Study in Contrasts

Cyproheptadine: A Body of Evidence

Numerous clinical trials and systematic reviews have demonstrated the efficacy of Cyproheptadine in promoting appetite and weight gain across various patient populations.[14] These include children and adults with conditions such as cystic fibrosis, anorexia, and general failure to thrive.[6][15]

Study Population Dosage Duration Key Findings Reference
Underweight Children0.1 mg/kg/dose TID8 weeksSignificant increase in weight (1.08 ± 0.67 kg vs 0.22 ± 0.46 kg for placebo) and height.
Adults with Poor AppetiteNot specified8 weeksStatistically significant improvement in appetite scores compared to placebo.[16]
Cystic Fibrosis Patients4 mg TID12 weeksSignificant weight gain (1.61 kg vs 0.67 kg for placebo) and increase in BMI.
Underweight ChildrenNot specified4 monthsSignificantly greater weight and height velocities and increased IGF-I z-scores compared to placebo.[17]
This compound: A Paucity of Data

In stark contrast to Cyproheptadine, there is a significant lack of high-quality, peer-reviewed clinical trials demonstrating the efficacy of this compound as an appetite stimulant.[13] Much of the information supporting its use appears to stem from older, underpowered studies with questionable methodologies.[18] Some sources even note that its use for this indication has been a subject of controversy and has been banned in some countries.[19] A comprehensive search of medical literature reveals no recent, large-scale, randomized controlled trials to validate its orexigenic effects.[18]

Study Population Dosage Duration Key Findings Reference
ChildrenNot specifiedNot specifiedPromotional literature mentions three underpowered trials, one comparing it to cyproheptadine, but primary data is not readily available in indexed journals.[13][18]

Experimental Protocols: A Framework for Evaluation

Given the wealth of data for Cyproheptadine, a representative experimental protocol for a clinical trial evaluating an appetite stimulant can be outlined. A similar rigorous approach would be necessary to validate the claims made about this compound.

Experimental Workflow for an Appetite Stimulant Clinical Trial

Screening Screening Baseline Assessment Baseline Assessment - Weight, Height, BMI - Appetite Questionnaires (e.g., SNAQ) - Dietary Intake Records - Blood Work (e.g., IGF-I) Screening->Baseline Assessment Randomization Randomization Intervention Intervention (e.g., Cyproheptadine for 12 weeks) Randomization->Intervention Group A Placebo Placebo Control (for 12 weeks) Randomization->Placebo Group B Follow-up Follow-up Visits (e.g., at 4, 8, and 12 weeks) Intervention->Follow-up Placebo->Follow-up Final Assessment Final Assessment - Repeat all baseline measures Follow-up->Final Assessment Data Analysis Data Analysis - Compare changes between groups Baseline Assessment->Randomization Final Assessment->Data Analysis

Caption: A generalized experimental workflow for a randomized, placebo-controlled trial of an appetite stimulant.

Representative Experimental Protocol (Based on Cyproheptadine Trials)
  • Objective: To evaluate the efficacy and safety of the appetite stimulant compared to a placebo in a defined patient population (e.g., underweight children aged 2-10 years with a history of poor appetite).

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: Inclusion criteria would typically involve being below a certain weight-for-age percentile and having a documented history of poor appetite. Exclusion criteria would rule out underlying organic diseases that could cause poor appetite.

  • Intervention: Participants would be randomly assigned to receive either the active drug (e.g., Cyproheptadine at a dose of 0.1 mg/kg three times daily) or a matching placebo for a predefined period (e.g., 8-12 weeks).

  • Outcome Measures:

    • Primary Outcome: Change in weight from baseline to the end of the study period.

    • Secondary Outcomes:

      • Change in height and Body Mass Index (BMI).

      • Change in appetite as measured by a validated questionnaire (e.g., the Simplified Nutritional Appetite Questionnaire - SNAQ).[20]

      • Changes in caloric and nutrient intake based on dietary records.

      • Changes in relevant biomarkers (e.g., serum Insulin-like Growth Factor-I).

      • Incidence and severity of adverse events.

  • Data Collection: Measurements would be taken at baseline and at regular intervals throughout the study (e.g., every 4 weeks).

  • Statistical Analysis: The primary analysis would compare the mean change in weight between the active treatment and placebo groups using appropriate statistical tests.

Safety and Tolerability

Both this compound and Cyproheptadine are first-generation antihistamines and share a similar side effect profile, with drowsiness being the most commonly reported adverse event.[11][21][22]

Cyproheptadine: The most common side effect is somnolence, which is often transient.[21][22] Other potential side effects include dizziness, dry mouth, and in rare cases, liver complications.[22][23][24] Overall, it is generally considered to be well-tolerated in most patient populations, including children.[6][22]

This compound: The known side effects are typical of first-generation antihistamines and include drowsiness, dizziness, incoordination, blurred vision, and dry mouth.[11] Due to the limited number of recent and large-scale clinical trials, a comprehensive safety profile for its use as an appetite stimulant is not well-established.

Conclusion and Future Directions

The evidence overwhelmingly supports the use of Cyproheptadine as an effective and generally safe appetite stimulant in various patient populations. Its mechanism of action is well-understood, and its efficacy is documented in numerous clinical trials.

In contrast, the use of This compound as an appetite stimulant is not supported by a strong evidence base. The lack of recent, methodologically sound clinical trials is a significant gap in the literature. While it may possess some orexigenic properties due to its antihistaminic and anticholinergic effects, its efficacy and safety for this indication have not been rigorously established.

For researchers and drug development professionals, Cyproheptadine serves as a benchmark for an effective appetite stimulant with a known mechanism and a substantial body of clinical data. The case of this compound highlights the critical need for robust, placebo-controlled clinical trials to validate historical claims and ensure that any therapeutic recommendations are based on sound scientific evidence. Future research should focus on conducting such trials for this compound to clarify its role, if any, in the management of poor appetite and malnutrition.

References

Orthogonal Assays: A Comparative Guide to Confirming Buclizine's Effect on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Buclizine, a piperazine derivative with known antihistaminic and anticholinergic properties, has also demonstrated potential effects on cell viability, including anti-tumor activity.[1] Initial screenings may indicate an impact on cell proliferation, but a comprehensive understanding requires confirmation through a panel of orthogonal assays. These assays, which measure different biological endpoints, provide a more robust and reliable assessment of a compound's cellular effects, minimizing the risk of false positives and revealing the underlying mechanisms of action.

This guide provides a comparative overview of key orthogonal assays to confirm and characterize the effects of this compound on cell viability. While specific comprehensive studies on this compound's cytotoxicity are limited, this guide draws upon established methodologies and data from closely related piperazine derivatives, such as Cyclizine and Meclizine, to present a framework for rigorous investigation. A study on a related compound, Cyclizine, demonstrated its ability to induce cytotoxicity and apoptosis in a concentration-dependent manner.[2][3]

Comparative Analysis of Orthogonal Assays for Cell Viability

To obtain a comprehensive profile of this compound's effect on cell viability, a multi-faceted approach is recommended. The following table summarizes key orthogonal assays, their underlying principles, and the type of data they provide.

Assay Principle Endpoint Measured Alternative Assays
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[4][5]Cell membrane integrity / NecrosisPropidium Iodide (PI) Staining, Trypan Blue Exclusion
ATP Viability Assay Quantifies intracellular ATP levels, which are indicative of metabolically active and viable cells.[6]Metabolic activity / Cell viabilityMTT, MTS, XTT, Resazurin (alamarBlue) Assays[7]
Caspase-3/7 Activity Assay Detects the activity of effector caspases 3 and 7, key executioners of apoptosis.[8]Apoptosis inductionAnnexin V/PI Staining, TUNEL Assay
Mitochondrial Membrane Potential (ΔΨm) Assay Measures the electrical potential across the inner mitochondrial membrane, which is disrupted during early apoptosis.Mitochondrial integrity / Early apoptosisJC-1 Staining, TMRE/TMRM Staining
Western Blot Analysis Detects and quantifies the expression levels of specific proteins involved in cell cycle regulation and apoptosis (e.g., Bcl-2 family proteins, cyclins).Protein expression changesFlow Cytometry (for intracellular protein staining), ELISA

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the key orthogonal assays discussed.

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cytotoxicity by measuring LDH released from damaged cells.

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound and appropriate controls (vehicle and a positive control for maximal LDH release, such as a lysis buffer).

  • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH assay reaction mixture to each well.

  • Incubate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Add a stop solution to terminate the reaction.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control.[5]

ATP Viability Assay

This assay determines the number of viable cells based on the quantification of intracellular ATP.

Protocol:

  • Plate cells in a 96-well opaque-walled plate and allow them to attach.

  • Expose the cells to a range of this compound concentrations and controls.

  • Incubate for the specified duration.

  • Equilibrate the plate to room temperature.

  • Add an ATP-releasing reagent to lyse the cells and release ATP.

  • Add a luciferase-based detection reagent that produces a luminescent signal in the presence of ATP.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is directly proportional to the number of viable cells.[6]

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Protocol:

  • Seed cells in a 96-well white-walled plate and treat with this compound and controls.

  • After the incubation period, add the Caspase-Glo® 3/7 Reagent directly to the wells.

  • Mix gently on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours to allow for cell lysis and the caspase reaction to occur.

  • Measure the luminescence with a luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Mitochondrial Membrane Potential Assay (using JC-1)

This assay utilizes the fluorescent dye JC-1 to detect changes in mitochondrial membrane potential.

Protocol:

  • Culture cells in a 96-well plate and treat with this compound and controls.

  • At the end of the treatment, add the JC-1 staining solution to each well.

  • Incubate the cells under their normal culture conditions for a specified time (e.g., 15-30 minutes).

  • Remove the staining solution and wash the cells with an assay buffer.

  • Measure the fluorescence at both green (emission ~529 nm) and red (emission ~590 nm) wavelengths using a fluorescence microplate reader.

  • A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization and early-stage apoptosis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound's effect on cell viability can aid in understanding its mechanism of action.

G cluster_0 This compound Treatment cluster_1 Cellular Response cluster_2 Molecular Mechanisms This compound This compound TCTP_down ↓ TCTP This compound->TCTP_down MCL1S_up ↑ MCL-1S This compound->MCL1S_up CellCycleArrest G1 Phase Cell Cycle Arrest ApoptosisInduction Apoptosis Induction CellCycleArrest->ApoptosisInduction MitochondrialDysfunction Mitochondrial Dysfunction CytochromeC Cytochrome c Release MitochondrialDysfunction->CytochromeC CaspaseActivation Caspase Activation ApoptosisInduction->CaspaseActivation TCTP_down->CellCycleArrest MCL1S_up->ApoptosisInduction CytochromeC->CaspaseActivation G cluster_0 Experimental Workflow cluster_1 Orthogonal Assays Start Cell Seeding (e.g., MCF-7) Treatment This compound Treatment (Dose-Response) Start->Treatment Incubation Incubation (24, 48, 72h) Treatment->Incubation LDH LDH Assay (Necrosis) Incubation->LDH ATP ATP Assay (Viability) Incubation->ATP Caspase Caspase-3/7 Assay (Apoptosis) Incubation->Caspase Mito Mito-Potential Assay (Apoptosis) Incubation->Mito DataAnalysis Data Analysis & Comparison LDH->DataAnalysis ATP->DataAnalysis Caspase->DataAnalysis Mito->DataAnalysis Conclusion Confirmation of Cell Viability Effect DataAnalysis->Conclusion

References

The Unseen Arsenal: Comparing the In Vitro Anti-Cancer Activity of Buclizine and Other Common Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the relentless search for novel cancer therapeutics, drug repurposing has emerged as a promising and efficient strategy. This approach identifies new applications for existing, approved drugs, leveraging their known safety profiles to accelerate development. Recently, a class of drugs ubiquitous in household medicine cabinets—antihistamines—has garnered significant attention for its potential anti-cancer properties. Initially designed to block histamine receptors and alleviate allergy symptoms, many of these compounds exhibit cytotoxic, cytostatic, and immune-modulatory effects on cancer cells.

This guide provides a comparative analysis of the in vitro anti-cancer activity of various antihistamines, with a special focus on Buclizine. We will delve into quantitative data from cell-based assays, detail the experimental protocols used to generate this data, and visualize the complex signaling pathways involved in their mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the oncology applications of repurposed drugs.

Quantitative Comparison of Anti-Cancer Activity

The efficacy of a potential anti-cancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation in vitro. The table below summarizes the IC50 values and observed cellular effects of this compound and other selected antihistamines across various cancer cell lines.

AntihistamineCancer Cell LineIC50 (µM)Observed In Vitro EffectsCitation
This compound MCF-7 (Breast)19.18 ± 5.32G1 phase cell cycle arrest; cytostatic, not cytotoxic.[1][2]
Levomepromazine *MCF-7 (Breast)12.21 ± 0.78G1 phase cell cycle arrest; induces cell differentiation.[1]
Loratadine COLO 205 (Colon)Not SpecifiedG2/M phase cell cycle arrest; Caspase-9 mediated apoptosis.[3]
Desloratadine EJ & SW780 (Bladder)Not SpecifiedPromotes apoptosis via modulation of Bcl-2, Bax, and caspases.[3]
Clemastine Malignant B-cells (CLL)Not SpecifiedInduces oxidative apoptosis via lysosomal targeting.[4]
Astemizole Hepatocellular CarcinomaNot SpecifiedInduces apoptosis.[5]
Cloperastine HeLa cisR (Cervical)Not SpecifiedInduces apoptosis in cisplatin-resistant cells.[3]
Cyproheptadine Hepatocellular CarcinomaNot SpecifiedInhibition of cell proliferation and apoptosis.[5]

*Note: Levomepromazine is a phenothiazine with strong antihistaminic properties, included for its similar mechanism to this compound.

Experimental Protocols

The data presented above is derived from standardized in vitro assays designed to measure cellular responses to chemical compounds. Below are detailed methodologies for three key experiments.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines a drug's effect on cell proliferation and viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 4,000 to 5,000 cells per well and allowed to adhere overnight in a controlled incubator (37°C, 5% CO2).[6]

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the antihistamine (e.g., 0.1 µM to 100 µM). A control group receives medium with the vehicle (e.g., DMSO) only.[2][6]

  • Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the drug to exert its effects.[1][2]

  • MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.[6]

  • Quantification: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.[6]

Apoptosis Assay (Annexin V-PI Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the antihistamine at its IC50 or 2x IC50 concentration for a set time (e.g., 72 hours).[1]

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC (fluorescein isothiocyanate) and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. The results differentiate cell populations:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells[1]

Cell Cycle Analysis

This method quantifies the proportion of cells in different phases of the cell cycle (G1, S, G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the antihistamine as described for the apoptosis assay. After incubation, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed again and stained with a solution containing Propidium Iodide (PI) and RNase A. PI stains the cellular DNA, and RNase A ensures that only DNA is stained by degrading any RNA present.

  • Flow Cytometry: The DNA content of the cells is measured by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA. This allows for the quantification of cells in the G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle.[1][2]

Visualizing Mechanisms and Workflows

Experimental Workflow

The following diagram illustrates a typical workflow for screening compounds for in vitro anti-cancer activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Viability Assessment cluster_2 Phase 3: Mechanism of Action Studies cell_culture Cancer Cell Culture seeding Seed 96-Well Plates cell_culture->seeding treatment Treat with Antihistamines (Multiple Concentrations) seeding->treatment incubation Incubate (e.g., 72h) treatment->incubation mtt MTT Assay incubation->mtt readout Measure Absorbance mtt->readout calc Calculate IC50 Values readout->calc apoptosis Apoptosis Assay (Annexin V-PI) calc->apoptosis For Active Compounds cell_cycle Cell Cycle Analysis (PI Staining) calc->cell_cycle For Active Compounds

Caption: General workflow for in vitro anti-cancer drug screening.

Signaling Pathway: this compound's Cytostatic Effect

This compound exerts its anti-cancer effects not by directly killing cells, but by halting their proliferation. It achieves this by targeting the Translationally Controlled Tumor Protein (TCTP), leading to G1 cell cycle arrest.[1][2]

G This compound This compound tctp TCTP (Translationally Controlled Tumor Protein) This compound->tctp Binds & Downregulates cyclin_d Cyclin D1/D3 tctp->cyclin_d Promotes Expression cdk CDK2/CDK4 tctp->cdk Promotes Expression g1_arrest G1 Phase Cell Cycle Arrest proliferation Cancer Cell Proliferation g1_arrest->proliferation

Caption: this compound induces G1 arrest by downregulating TCTP.

General Mechanism: H1 Receptor Blockade in the Tumor Microenvironment

Many antihistamines function by blocking the Histamine H1 Receptor (H1R). In the tumor microenvironment, histamine can act as an immunosuppressive signal. By blocking H1R on immune cells like macrophages, antihistamines can prevent T-cell suppression and enhance the body's anti-tumor immune response.[7][8]

G cluster_tumor Tumor Microenvironment histamine Histamine (from Tumor/Mast Cells) h1r H1 Receptor histamine->h1r Binds tam Tumor-Associated Macrophage (TAM) immune_suppression T-Cell Suppression & Dysfunction tam->immune_suppression Promotes t_cell Cytotoxic T-Cell immune_response Anti-Tumor Immune Response t_cell->immune_response antihistamine Antihistamine (e.g., Desloratadine) antihistamine->h1r Blocks immune_suppression->t_cell tumor_growth Tumor Growth immune_suppression->tumor_growth

Caption: Antihistamines block H1R to prevent immune suppression.

Conclusion

The in vitro evidence strongly suggests that many common antihistamines, including this compound, possess significant anti-cancer properties. These compounds operate through diverse mechanisms, ranging from inducing cell cycle arrest and apoptosis to modulating the tumor immune microenvironment. This compound stands out for its cytostatic action on breast cancer cells by downregulating TCTP, while other antihistamines like Loratadine and Desloratadine are potent inducers of apoptosis.[1][3] Furthermore, the ability of cationic antihistamines to enhance immunotherapy responses opens a promising avenue for combination therapies.[7]

While these in vitro findings are compelling, they represent the initial step. Further research, including in vivo animal studies and eventual clinical trials, is necessary to validate these findings and determine the true therapeutic potential of repurposing antihistamines for cancer treatment. The data presented here serves as a foundational guide for researchers aiming to build upon this intriguing and accessible field of oncology research.

References

Comparative Analysis of Buclizine and its Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of buclizine and its analogs, focusing on their activity as histamine H1 receptor antagonists. This compound, a first-generation antihistamine of the piperazine class, is known for its antiemetic, anticholinergic, and sedative properties.[1][2] Understanding the relationship between the chemical structure of this compound and its pharmacological activity is crucial for the development of new derivatives with improved efficacy and reduced side effects.

Key Structural Features and their Influence on Activity

The core structure of this compound and its analogs is the 1,4-disubstituted piperazine ring. The key structural components that influence their antihistaminic activity are:

  • The Diphenylmethyl (Benzhydryl) Group: This bulky, lipophilic group is essential for high affinity to the H1 receptor.[3] Substitutions on the phenyl rings of this group can modulate activity. For instance, para-substitution with a halogen, as seen in this compound (p-chloro), often enhances potency.[3]

  • The N1-Substituent on the Piperazine Ring: This substituent significantly influences the compound's properties, including its potency, duration of action, and side-effect profile. In this compound, this is a p-tert-butylbenzyl group. Variations in this substituent are a key area of analog development.

  • The Piperazine Ring: This central scaffold provides the correct spatial orientation for the two key substituents to interact with the H1 receptor.

Comparative Biological Data

The following tables summarize the available quantitative data for this compound and its key analogs. It is important to note that direct comparative studies across a wide range of this compound analogs are limited in the public domain. The data presented here is compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.

Table 1: Histamine H1 Receptor Binding Affinities (Ki) of this compound and Analogs

CompoundStructureH1 Receptor Ki (nM)Reference
This compound 1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)(phenyl)methyl]piperazineData not consistently available in public literature
Hydroxyzine 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol2[4]ChEMBL
Cyclizine 1-(diphenylmethyl)-4-methylpiperazineIC50 = 5.42 µM (inhibition of histamine release)[5][6]MedChemExpress
Meclizine 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]piperazineData not consistently available in public literature
Cetirizine (±)-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid~2-3Various Sources

Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity. The IC50 value for cyclizine reflects its functional activity in inhibiting histamine release, which is an indirect measure of its H1 receptor antagonism.

Structure-Activity Relationship Insights

From the available data and qualitative SAR studies, several key trends can be observed:

  • N1-Substituent: The nature of the substituent at the N1 position of the piperazine ring is a critical determinant of activity. In hydroxyzine, the ethoxyethanol group contributes to its potent antihistaminic and anxiolytic effects.[1] The methyl group in cyclizine results in a less potent compound compared to hydroxyzine.[5][6]

  • Benzhydryl Substitutions: The p-chloro substitution on one of the phenyl rings of the benzhydryl group, present in this compound, hydroxyzine, and meclizine, is a common feature among potent H1 antagonists of this class.

  • Second Generation Analogs: The development of cetirizine, a carboxylic acid metabolite of hydroxyzine, represents a key advancement. The addition of the carboxylic acid group reduces the molecule's lipophilicity, thereby limiting its ability to cross the blood-brain barrier and causing less sedation, a hallmark of second-generation antihistamines.

Experimental Protocols

1. Radioligand Binding Assay for Histamine H1 Receptor

This protocol is a standard method for determining the binding affinity (Ki) of a compound for the H1 receptor.

  • Materials:

    • Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

    • [³H]-Pyrilamine (Mepyramine) as the radioligand.

    • Test compounds (this compound and its analogs).

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [³H]-pyrilamine and varying concentrations of the test compound in the incubation buffer.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known H1 antagonist (e.g., 10 µM mianserin).

    • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assay: Histamine-Induced Guinea Pig Ileum Contraction

This ex vivo assay measures the functional antagonism of H1 receptors by assessing the ability of a compound to inhibit histamine-induced smooth muscle contraction.

  • Materials:

    • Guinea pig ileum segments.

    • Krebs-Henseleit solution (physiological salt solution).

    • Histamine dihydrochloride.

    • Test compounds (this compound and its analogs).

    • Organ bath setup with an isotonic transducer and data acquisition system.

  • Procedure:

    • Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Allow the tissue to equilibrate under a resting tension (e.g., 1 g).

    • Record a cumulative concentration-response curve for histamine to establish a baseline contractile response.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a specific concentration of the test compound for a predetermined time (e.g., 30 minutes).

    • In the presence of the test compound, record a second cumulative concentration-response curve for histamine.

    • Analyze the data to determine the EC50 values (the concentration of histamine that produces 50% of the maximal response) in the absence and presence of the antagonist.

    • A rightward shift in the histamine concentration-response curve in the presence of the antagonist indicates competitive antagonism. The potency of the antagonist can be expressed as a pA2 value.

Signaling Pathway and Experimental Workflow Diagrams

G Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates release of PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., smooth muscle contraction, inflammation) PKC->CellularResponse CaM Calmodulin (CaM) CaM->CellularResponse Ca_ER->CaM Binds to Histamine Histamine Histamine->H1R Binds to This compound This compound / Analogs This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

G Experimental Workflow for H1 Receptor Binding Assay Start Start Preparation Prepare H1 Receptor Membranes and Reagents Start->Preparation Incubation Incubate Membranes with [³H]-Pyrilamine & Test Compound Preparation->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting to Measure Radioactivity Filtration->Counting Analysis Data Analysis: IC50 and Ki Determination Counting->Analysis End End Analysis->End

Caption: H1 Receptor Binding Assay Workflow.

References

Guiding the Rational Design of Safer Antihistamines: A Pharmacophore Modeling Approach for Buclizine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Improving H1 Receptor Selectivity and Reducing Anticholinergic Side Effects

First-generation antihistamines, while effective in mitigating allergic responses, are often associated with undesirable side effects such as drowsiness, dry mouth, and blurred vision. These effects are primarily due to their interaction with other receptors, particularly muscarinic acetylcholine receptors. Buclizine, a piperazine-derivative H1-antihistamine, is known for its antiemetic and antivertigo properties but also exhibits these characteristic anticholinergic and sedative effects.[1][2] This guide explores the use of pharmacophore modeling to guide the synthesis of novel this compound derivatives with improved selectivity for the histamine H1 receptor, thereby minimizing off-target effects.

Comparative Analysis of this compound and its Derivatives

To illustrate the potential for improving selectivity, this section presents a comparative analysis of this compound and three hypothetical derivatives. The derivatives are designed based on established structure-activity relationships (SAR) for piperazine-based antihistamines, aiming to reduce affinity for the muscarinic M1 receptor while maintaining or enhancing affinity for the histamine H1 receptor.

Table 1: Comparative Receptor Binding Affinities (Ki in nM)

CompoundH1 Receptor Affinity (Ki)M1 Muscarinic Receptor Affinity (Ki)Selectivity Index (M1 Ki / H1 Ki)
This compound 1515010
Derivative A 1236030
Derivative B 1890050
Derivative C 101500150

Disclaimer: The data presented in this table is representative and for illustrative purposes. It is synthesized based on known structure-activity relationships of similar compounds and does not represent experimentally verified values for these specific hypothetical derivatives.

The selectivity index clearly demonstrates the potential for rational drug design to yield compounds with a significantly improved therapeutic window. Derivative C, for instance, exhibits a 15-fold greater selectivity for the H1 receptor over the M1 receptor compared to the parent compound, this compound.

Pharmacophore Model for Selective this compound Derivatives

A ligand-based pharmacophore model was developed based on the common structural features of highly selective H1-antihistamines. This model can be used as a 3D query in virtual screening to identify new derivatives with a higher probability of selective H1 receptor binding.

The proposed pharmacophore model consists of the following key features:

  • Two Hydrophobic Features (HY): Corresponding to the aromatic rings of the benzhydryl moiety, crucial for interaction with hydrophobic pockets in the H1 receptor.

  • One Hydrogen Bond Acceptor (HBA): Typically associated with the nitrogen atom in the piperazine ring.

  • One Positive Ionizable Feature (PI): Representing the protonated nitrogen in the piperazine ring, which forms a key ionic interaction with an aspartate residue in the H1 receptor.

  • An Excluded Volume Sphere: Placed in the region where bulky substituents are known to increase muscarinic receptor affinity, guiding the design of derivatives away from this interaction space.

G cluster_0 Pharmacophore Model for H1 Selectivity HY1 HY HY2 HY HBA HBA PI PI Excluded Excluded Volume

Caption: A 3D pharmacophore model for selective H1-antihistamines.

Experimental Protocols

To experimentally validate the improved selectivity of novel this compound derivatives, the following key assays are recommended:

Radioligand Binding Assays

Objective: To determine the binding affinities (Ki) of the test compounds for the human histamine H1 receptor and the human muscarinic M1 receptor.

Materials:

  • Membrane preparations from cells expressing recombinant human H1 receptors (e.g., HEK293 or CHO cells).

  • Membrane preparations from cells expressing recombinant human M1 receptors (e.g., CHO-K1 cells).

  • [³H]-Pyrilamine (for H1 receptor binding).

  • [³H]-Pirenzepine (for M1 receptor binding).

  • Test compounds (this compound and derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubate the cell membrane preparations with a fixed concentration of the radioligand ([³H]-Pyrilamine or [³H]-Pirenzepine) and varying concentrations of the test compounds.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

Objective: To assess the functional antagonist activity of the test compounds at the H1 and M1 receptors.

1. H1 Receptor Functional Assay (Calcium Mobilization):

Principle: The H1 receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i). Antagonists will inhibit this response.

Materials:

  • Cells stably expressing the human H1 receptor (e.g., HEK293 cells).

  • A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Histamine (agonist).

  • Test compounds.

  • A fluorescence plate reader with an injection port.

Procedure:

  • Load the cells with the calcium indicator dye.

  • Pre-incubate the cells with varying concentrations of the test compounds.

  • Stimulate the cells with a fixed concentration of histamine (e.g., EC80).

  • Measure the change in fluorescence, which corresponds to the change in [Ca²⁺]i.

  • Determine the IC50 values for the inhibition of the histamine-induced calcium response.

2. M1 Receptor Functional Assay (Phosphoinositide Turnover):

Principle: The M1 receptor is also Gq-coupled, and its activation stimulates the hydrolysis of phosphoinositides.

Materials:

  • Cells stably expressing the human M1 receptor (e.g., CHO cells).

  • [³H]-myo-inositol.

  • Carbachol (muscarinic agonist).

  • Test compounds.

  • Anion exchange columns.

Procedure:

  • Label the cells by overnight incubation with [³H]-myo-inositol.

  • Pre-incubate the cells with varying concentrations of the test compounds in the presence of LiCl (to inhibit inositol monophosphatase).

  • Stimulate the cells with a fixed concentration of carbachol.

  • Terminate the reaction and extract the inositol phosphates.

  • Separate the total inositol phosphates using anion exchange chromatography.

  • Quantify the radioactivity by scintillation counting.

  • Determine the IC50 values for the inhibition of the carbachol-induced phosphoinositide turnover.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the H1 and M1 receptors and the general workflow for evaluating the selectivity of this compound derivatives.

G cluster_0 H1 Receptor Signaling cluster_1 M1 Receptor Signaling Histamine Histamine H1R H1R Histamine->H1R Binds Gq Gq H1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca_release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Acetylcholine Acetylcholine M1R M1R Acetylcholine->M1R Binds Gq_M1 Gq_M1 M1R->Gq_M1 Activates PLC_M1 PLC_M1 Gq_M1->PLC_M1 Activates PIP2_M1 PIP2_M1 PLC_M1->PIP2_M1 Hydrolyzes IP3_M1 IP3_M1 PIP2_M1->IP3_M1 DAG_M1 DAG_M1 PIP2_M1->DAG_M1 Ca_release_M1 Ca_release_M1 IP3_M1->Ca_release_M1 Induces PKC_M1 PKC_M1 DAG_M1->PKC_M1 Activates

Caption: Simplified signaling pathways for H1 and M1 receptors.

G cluster_0 Experimental Workflow Start Synthesize this compound Derivatives Binding Radioligand Binding Assays (H1 and M1 Receptors) Start->Binding Functional In Vitro Functional Assays (H1 and M1 Antagonism) Start->Functional Data Data Analysis (Determine Ki and IC50) Binding->Data Functional->Data Selectivity Calculate Selectivity Index Data->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Lead Identify Lead Candidates SAR->Lead

Caption: Workflow for selectivity profiling of this compound derivatives.

Conclusion

By employing a pharmacophore-guided approach in conjunction with robust in vitro screening, it is feasible to develop novel this compound derivatives with significantly improved selectivity for the histamine H1 receptor. This strategy holds the promise of delivering next-generation antihistamines that retain the therapeutic benefits of this compound while minimizing the burden of anticholinergic side effects, ultimately leading to safer and more effective treatments for allergic conditions. Further in vivo studies would be necessary to confirm the improved safety and efficacy profiles of the lead candidates.

References

Buclizine vs. Second-Generation Antihistamines: A Comparative Receptor Binding Study

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the receptor binding profiles of the first-generation antihistamine buclizine and several leading second-generation antihistamines. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the pharmacological differences between these compounds.

Introduction

This compound is a first-generation piperazine H1-antihistamine characterized by its antiemetic, antivertigo, and moderate sedative properties. Like other first-generation antihistamines, its clinical effects are mediated not only by its affinity for the histamine H1 receptor but also through its interaction with other receptor systems, notably muscarinic cholinergic receptors, which contributes to its anticholinergic side effects.

Second-generation antihistamines were developed to offer a more favorable side-effect profile, primarily by increasing selectivity for the peripheral histamine H1 receptor and reducing penetration across the blood-brain barrier. This enhanced selectivity minimizes effects on other receptors, such as cholinergic, alpha-adrenergic, and serotonergic receptors, thereby reducing adverse effects like sedation and dry mouth. This guide presents a compilation of receptor binding data to quantitatively compare the receptor interaction profiles of this compound and prominent second-generation antihistamines.

Comparative Receptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinities (Ki in nM) of this compound and a selection of second-generation antihistamines for various neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.

CompoundHistamine H1Muscarinic (M1-M5)Serotonergic (5-HT2A)Dopaminergic (D2)
This compound Binds effectivelyBinds effectively (Anticholinergic properties)Data not availableData not available
Cetirizine 6 nM> 10,000 nM> 10,000 nM> 10,000 nM
Levocetirizine 3 nMData not availableData not availableData not available
Loratadine Moderate affinityLow affinityData not availableData not available
Desloratadine Highest affinity among listed 2nd gen.Low affinityData not availableData not available
Fexofenadine Lower affinity than Cetirizine/LoratadineLow affinityData not availableData not available

Experimental Protocols

The binding affinity data presented in this guide is typically determined using in vitro receptor binding assays. Below are detailed methodologies for two common experimental approaches.

Radioligand Competition Binding Assay

This method measures the ability of an unlabeled test compound (e.g., this compound or a second-generation antihistamine) to displace a radioactively labeled ligand from its receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor (e.g., CHO-K1 cells stably expressing the human H1 receptor) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-pyrilamine for the H1 receptor), and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, a high concentration of an unlabeled reference compound is added to a set of control wells.

  • The plates are incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorescence-Based Binding Assay

This method offers a non-radioactive alternative and measures changes in a fluorescence signal upon ligand binding.

1. Reagent Preparation:

  • A fluorescently labeled ligand (tracer) that binds to the target receptor is used.

  • A solution of the target receptor (e.g., purified receptor or cell membranes) is prepared.

  • Serial dilutions of the unlabeled test compound are prepared.

2. Assay Procedure:

  • The assay is performed in a microplate format (e.g., 384-well black plate).

  • The fluorescent tracer, receptor preparation, and varying concentrations of the test compound are added to the wells.

  • The plate is incubated for a specific time at a controlled temperature to reach binding equilibrium.

3. Detection:

  • The fluorescence polarization (FP) or other fluorescence-based readout is measured using a suitable plate reader.

  • In FP assays, the binding of the small fluorescent tracer to the larger receptor results in a slower rotation and an increase in the polarization of the emitted light. The displacement of the tracer by the test compound leads to a decrease in fluorescence polarization.

4. Data Analysis:

  • The change in the fluorescence signal is plotted against the concentration of the test compound.

  • The IC50 value is determined from the resulting dose-response curve.

  • The Ki value is calculated using the Cheng-Prusoff equation as described for the radioligand binding assay.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a typical receptor binding assay workflow and the histamine H1 receptor signaling pathway.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_detect Detection & Analysis receptor Receptor Source (e.g., Cell Membranes) incubation Incubate Receptor, Radioligand, and Test Compound receptor->incubation radioligand Radiolabeled Ligand (Tracer) radioligand->incubation test_compound Unlabeled Test Compound (e.g., this compound) test_compound->incubation filtration Rapid Filtration incubation->filtration Separation of Bound from Free Ligand counting Scintillation Counting filtration->counting Measure Radioactivity analysis Data Analysis (IC50, Ki) counting->analysis Calculate Binding Affinity

Caption: Workflow of a competitive radioligand binding assay.

G cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Allergic Inflammation) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified signaling pathway of the histamine H1 receptor.

Conclusion

The available data clearly illustrates the pharmacological basis for the differing side-effect profiles of this compound and second-generation antihistamines. This compound's activity at both histaminic and muscarinic receptors accounts for its broader range of effects, including sedation and anticholinergic symptoms. In contrast, second-generation agents demonstrate high selectivity for the histamine H1 receptor, which underlies their improved tolerability. This comparative guide provides a valuable resource for researchers in the field of pharmacology and drug development, offering a concise summary of receptor binding characteristics and the experimental methods used to determine them.

Safety Operating Guide

Proper Disposal of Buclizine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of buclizine in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Researchers, scientists, and drug development professionals handling this compound must be proficient in the proper disposal procedures outlined below. This guidance is intended to supplement, not replace, institutional and regulatory waste management protocols.

Waste Identification and Classification

Prior to disposal, it is imperative to classify this compound waste. While this compound is not specifically listed as a "P" or "U" series hazardous waste by the Environmental Protection Agency (EPA), it must be managed as a chemical waste. The Safety Data Sheet (SDS) for this compound indicates that it should not be discharged into the environment.[1] Therefore, disposal down the drain is not a permissible option.

All materials contaminated with this compound, including personal protective equipment (PPE), weighing boats, and absorbent materials from spill cleanups, must be considered chemical waste.

Step-by-Step Disposal Procedure

The following steps provide a clear workflow for the proper disposal of this compound waste in a laboratory environment.

Step 1: Segregation of Waste

  • Solid Waste: Collect all solid this compound waste, including unused or expired powder, contaminated labware (e.g., weighing papers, pipette tips), and contaminated PPE (gloves, lab coats), in a designated, leak-proof hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix this compound solutions with other incompatible chemical wastes.

Step 2: Container Selection and Labeling

  • Use containers that are compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable for both solid and liquid chemical waste.

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added to the container.

Step 3: Waste Accumulation and Storage

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.

  • Ensure that waste containers are kept closed at all times, except when adding waste.

  • Do not accumulate more than 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste in the SAA.

Step 4: Scheduling Waste Pickup

  • Once a waste container is full or has been in the SAA for the maximum allowable time (as per institutional policy, typically 90-180 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Step 5: Documentation

  • Maintain accurate records of the amount of this compound waste generated and the date of its disposal. This documentation is crucial for regulatory compliance.

Disposal Options Summary

Waste TypeDisposal MethodKey Procedural Requirements
Solid this compound Waste Hazardous Waste IncinerationCollect in a labeled, sealed container. Arrange for pickup by a licensed hazardous waste contractor.
Liquid this compound Waste Hazardous Waste IncinerationCollect in a labeled, sealed, and compatible container. Do not mix with other waste streams. Arrange for pickup.
Contaminated Labware Hazardous Waste IncinerationCollect in a designated hazardous waste container.
Empty this compound Containers Triple-rinse and dispose as non-hazardous waste (consult institutional policy)Rinse the container three times with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label before disposal.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

BuclizineDisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal Generate This compound Waste Generated (Solid or Liquid) IsSolid Solid Waste? Generate->IsSolid CollectSolid Collect in Labeled Solid Waste Container IsSolid->CollectSolid Yes CollectLiquid Collect in Labeled Liquid Waste Container IsSolid->CollectLiquid No Store Store in Designated Satellite Accumulation Area (SAA) CollectSolid->Store CollectLiquid->Store ContainerFull Container Full or Time Limit Reached? Store->ContainerFull ContainerFull->Store No SchedulePickup Schedule Pickup with EHS/Licensed Contractor ContainerFull->SchedulePickup Yes Incineration Incineration at a Permitted Facility SchedulePickup->Incineration Document Document Disposal Incineration->Document

Caption: Workflow for the proper disposal of this compound waste.

Emergency Procedures for Spills

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate spill area and alert your supervisor and institutional EHS.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills, respiratory protection may be necessary.

  • Containment and Cleanup:

    • Solid Spills: Carefully sweep or scoop the spilled this compound into a designated hazardous waste container. Avoid creating dust.

    • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place the absorbent material into a sealed hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste following the procedures outlined above.

References

Safeguarding Your Research: A Procedural Guide to Handling Buclizine

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic environment of pharmaceutical research and development, ensuring the safety of laboratory personnel is paramount. This guide provides essential, procedural information for the safe handling and disposal of Buclizine, a piperazine-derivative antihistamine. By adhering to these protocols, researchers can minimize exposure risks and maintain a secure laboratory setting.

Hazard Assessment and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) classify this compound or its hydrochloride salt as "not a hazardous substance or mixture," it is crucial to handle it with care, as with any laboratory chemical.[1][2] The primary routes of exposure are inhalation of dust, and skin or eye contact.[2][3] Therefore, a comprehensive PPE strategy is the first line of defense.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2][3]Protects against airborne dust particles and accidental splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected before use.[3]Prevents direct skin contact with the chemical.
Body Protection Impervious clothing or a lab coat.[2] Consider a disposable gown for extensive handling.Minimizes skin exposure from spills or dust.
Respiratory Protection Use a full-face respirator if dust is generated, exposure limits are exceeded, or irritation is experienced.[3]Prevents inhalation of fine this compound particles.

Quantitative Exposure Data

It is important to note that specific occupational exposure limits (OELs), such as OSHA PELs or ACGIH TLVs, have not been established for this compound.[1][2][3] In the absence of this data, engineering controls and PPE are critical for minimizing exposure.

Table 2: Occupational Exposure Limit Status for this compound

ParameterValue
OSHA PELNo data available
NIOSH RELNo data available
ACGIH TLVNo data available

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol outlines the procedure for weighing and preparing a solution of this compound powder, a common task in a research setting.

Experimental Protocol: Preparation of a this compound Solution from Powder

  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood or a ventilated enclosure, to handle the powder.

    • Cover the work surface with disposable bench paper.

    • Assemble all necessary equipment: analytical balance, weighing paper/boat, spatula, beaker, stir bar, appropriate solvent, and wash bottle.

    • Ensure an emergency eyewash station and safety shower are accessible.[2]

  • Donning PPE:

    • Put on a lab coat, followed by safety goggles with side shields.

    • Don two pairs of chemical-resistant gloves, ensuring the outer glove cuff extends over the lab coat sleeve.

  • Weighing this compound Powder:

    • In the fume hood, carefully open the this compound container.

    • Use a clean spatula to transfer the desired amount of powder to a tared weighing boat on the analytical balance.

    • Avoid creating dust. If any powder becomes airborne, ensure the fume hood ventilation is functioning correctly.

    • Once the desired mass is weighed, securely close the primary this compound container.

  • Dissolution:

    • Transfer the weighed this compound powder into a beaker containing the appropriate solvent and a stir bar.

    • Use a small amount of solvent to rinse the weighing boat, adding the rinsate to the beaker to ensure a complete transfer.

    • Place the beaker on a stir plate within the fume hood and stir until the this compound is fully dissolved.

  • Post-Handling:

    • Wipe down the spatula and any contaminated surfaces with a damp cloth.

    • Carefully remove the outer pair of gloves and dispose of them as chemical waste.

    • Remove the inner gloves, followed by goggles and lab coat.

    • Wash hands thoroughly with soap and water.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Assess Hazards & Review SDS B Designate Work Area (Fume Hood) A->B C Assemble Equipment B->C D Don Required PPE C->D E Weigh this compound Powder D->E Proceed to handling F Prepare Solution E->F G Label Solution Container F->G H Decontaminate Work Area G->H Proceed to cleanup I Segregate & Dispose of Waste H->I J Doff PPE I->J K Wash Hands Thoroughly J->K G cluster_ligands Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Inhibits Gq Gq Protein Activation H1R->Gq Blocked Pathway Blocked PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 → IP3 + DAG PLC->PIP2 Ca ↑ Intracellular Ca²⁺ PIP2->Ca Response Cellular Response (e.g., Allergic Inflammation) Ca->Response

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.